molecular formula C5H12N2O3S B141240 Methionine Sulfoximine CAS No. 21752-31-8

Methionine Sulfoximine

カタログ番号: B141240
CAS番号: 21752-31-8
分子量: 180.23 g/mol
InChIキー: SXTAYKAGBXMACB-DPVSGNNYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-methionine sulfoximine is a methionine sulfoximine in which the amino group has S-stereochemistry. It has a role as a geroprotector and an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor. It is a this compound, a L-methionine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a L-methionine sulfoximine zwitterion.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAYKAGBXMACB-DPVSGNNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=N)(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936181
Record name L-Methionine sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15985-39-4, 21752-32-9, 21752-31-8
Record name L-Methionine-DL-sulfoximine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15985-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionine-S,R-sulfoximine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine sulfoximine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine sulfoximine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Methionine sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Methionine sulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIONINE SULFOXIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHIONINE SULFOXIMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHIONINE SULFOXIMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methionine Sulfoximine on Glutamine Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoximine (B86345) (MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), an enzyme central to nitrogen metabolism in all domains of life. By catalyzing the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia, glutamine synthetase plays a critical role in processes ranging from neurotransmitter recycling in the brain to nitrogen assimilation in bacteria. The inhibition of this crucial enzyme by MSO has significant physiological consequences, making it a valuable tool for studying glutamine metabolism and a potential therapeutic agent. This technical guide provides a comprehensive overview of the molecular mechanism of MSO's action on glutamine synthetase, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Action: A Biphasic Inhibition

The inhibition of glutamine synthetase by L-methionine-S,R-sulfoximine is a two-step process, characterized by an initial, reversible competitive inhibition followed by a rapid, irreversible inactivation.[1][2] This biphasic nature is a key feature of MSO's interaction with the enzyme.

Initially, MSO, structurally similar to the substrate glutamate, competes for binding at the active site of glutamine synthetase.[1] This competitive binding is transient and reversible. However, in the presence of ATP, the enzyme catalyzes the phosphorylation of the sulfoximine nitrogen of MSO.[3] This reaction forms methionine sulfoximine phosphate (B84403) (MSO-P), a stable transition-state analog.[3]

MSO-P binds tightly but non-covalently to the active site, effectively locking the enzyme in an inactive conformation.[3][4] This binding is considered essentially irreversible due to the extremely slow dissociation rate of MSO-P from the enzyme complex.[3] The formation of this stable MSO-P-GS complex prevents the binding of glutamate and subsequent catalysis, leading to the irreversible inactivation of the enzyme.[4] Of the four stereoisomers of this compound, only L-methionine-S-sulfoximine is the active convulsant and inhibitor of glutamine synthetase.

Quantitative Inhibition Data

The inhibitory potency of this compound against glutamine synthetase has been quantified for various species. This data is crucial for comparative studies and for understanding the species-specific effects of MSO.

SpeciesEnzyme SourceInhibition ParameterValueReference
Homo sapiensRecombinant humanKi (competitive)1.19 mM[1][2]
Mycobacterium tuberculosisRecombinantIC503 mM

Table 1: Quantitative Inhibition Data for this compound on Glutamine Synthetase.

Signaling Pathways and Logical Relationships

The interaction of MSO with glutamine synthetase can be visualized as a multi-step pathway leading to the irreversible inhibition of the enzyme.

MSO_Mechanism cluster_Enzyme Glutamine Synthetase Active Site cluster_Substrates Substrates & Inhibitor cluster_Products Products GS GS GS_ATP GS-ATP GS->GS_ATP GS_ATP_Glu GS-ATP-Glutamate GS_ATP->GS_ATP_Glu GS_ATP_MSO GS-ATP-MSO (Competitive Inhibition) GS_ATP->GS_ATP_MSO Glutamine Glutamine GS_ATP_Glu->Glutamine Catalysis ADP_Pi ADP + Pi GS_ATP_Glu->ADP_Pi GS_MSO_P GS-MSO-Phosphate-ADP (Irreversible Complex) GS_ATP_MSO->GS_MSO_P Phosphorylation ATP ATP ATP->GS_ATP Binds Glutamate Glutamate Glutamate->GS_ATP_Glu Binds MSO MSO MSO->GS_ATP_MSO Binds competitively

Figure 1: Mechanism of biphasic inhibition of glutamine synthetase by this compound.

Experimental Protocols

Glutamine Synthetase Activity Assay (Coupled Spectrophotometric Method)

This assay measures glutamine synthetase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Buffer: 100 mM Imidazole-HCl, pH 7.1 at 37°C

  • Substrates:

    • 3 M L-Glutamate

    • 250 mM ATP

    • 1.2 M NH4Cl

  • Coupling System:

    • 33 mM Phosphoenolpyruvate (PEP)

    • 12.8 mM NADH

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Cofactors:

    • 900 mM MgCl2

    • 1 M KCl

  • Enzyme: Purified glutamine synthetase

  • Inhibitor: this compound solution

Procedure:

  • Prepare the Reaction Cocktail: In a suitable container, mix the following reagents to the specified final concentrations in a total volume of 3.00 ml:

    • 34.1 mM Imidazole

    • 102 mM Sodium Glutamate

    • 8.5 mM ATP

    • 1.1 mM PEP

    • 60 mM MgCl2

    • 18.9 mM KCl

    • 45 mM NH4Cl

    • 0.25 mM NADH

    • 28 units Pyruvate Kinase

    • 40 units L-Lactic Dehydrogenase

  • Incubation: Equilibrate the reaction cocktail to 37°C.

  • Initiate the Reaction: Add 0.4 - 0.8 units of glutamine synthetase to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Inhibition Assay: To determine the effect of MSO, pre-incubate the enzyme with varying concentrations of MSO in the reaction mixture before initiating the reaction with the final substrate. For competitive inhibition studies, the reaction rates should be measured as quickly as possible after the addition of the enzyme.[5]

GS_Assay_Workflow cluster_Prep Preparation cluster_Reaction Reaction & Measurement cluster_Inhibition Inhibition Study Prep_Cocktail Prepare Reaction Cocktail (Buffer, Substrates, Coupling System, Cofactors) Equilibrate Equilibrate to 37°C Prep_Cocktail->Equilibrate Add_Enzyme Add Glutamine Synthetase Equilibrate->Add_Enzyme Preincubate_MSO Pre-incubate GS with MSO Equilibrate->Preincubate_MSO Monitor_A340 Monitor A340 decrease Add_Enzyme->Monitor_A340 Initiate_Reaction Initiate Reaction Preincubate_MSO->Initiate_Reaction Measure_Rate Measure Initial Rate Initiate_Reaction->Measure_Rate XRay_Workflow cluster_Prep Sample Preparation cluster_Crystallography Crystallography Purify_GS Purify Glutamine Synthetase Form_Complex Form GS-MSO-P Complex Purify_GS->Form_Complex Purify_Complex Purify Complex Form_Complex->Purify_Complex Screen Crystallization Screening Purify_Complex->Screen Optimize Optimize Crystals Screen->Optimize Data_Collection X-ray Data Collection Optimize->Data_Collection Structure_Det Structure Determination Data_Collection->Structure_Det

References

An In-depth Technical Guide to the In Vivo Biological Effects of L-Methionine Sulfoximine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine Sulfoximine (B86345) (L-MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for catalyzing the formation of glutamine from glutamate (B1630785) and ammonia (B1221849). This inhibition has profound and multifaceted biological consequences in vivo, making L-MSO a valuable tool in neuroscience research and a compound of interest for potential therapeutic applications. This technical guide provides a comprehensive overview of the core in vivo biological effects of L-MSO, with a focus on its mechanism of action, impact on neurotransmitter systems, and its dual role as a convulsant and a neuroprotective agent. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways and experimental workflows are visually represented.

Core Mechanism of Action: Irreversible Inhibition of Glutamine Synthetase

L-Methionine Sulfoximine exerts its primary biological effect by irreversibly inhibiting glutamine synthetase (GS).[1][2] MSO, a structural analog of glutamate, initially acts as a competitive inhibitor at the glutamate binding site of GS.[3][4] Following binding, the enzyme phosphorylates L-MSO, converting it into L-methionine sulfoximine phosphate. This phosphorylated product binds tightly to the active site, acting as a transition state analog and effectively causing irreversible inactivation of the enzyme.[4][5]

The L-S-methionine-S-sulfoximine isomer is specifically responsible for both the inhibition of glutamine synthetase and the convulsant effects observed in vivo.[6] This targeted inhibition of GS disrupts the glutamate-glutamine cycle, a critical pathway for neurotransmitter recycling and ammonia detoxification in the brain.

Signaling Pathway: L-MSO Inhibition of Glutamine Synthetase

G cluster_0 Astrocyte L_MSO L-Methionine Sulfoximine (L-MSO) GS Glutamine Synthetase (GS) L_MSO->GS Inhibits ADP_Pi ADP + Pi GS->ADP_Pi Glutamine Glutamine GS->Glutamine Blocked L_MSO_P L-MSO-Phosphate (Irreversible Inhibitor) GS->L_MSO_P Phosphorylates Glutamate Glutamate Glutamate->GS Ammonia Ammonia (NH3) Ammonia->GS ATP ATP ATP->GS L_MSO_P->GS Irreversibly Inactivates

Caption: L-MSO competitively binds to and is phosphorylated by Glutamine Synthetase, leading to its irreversible inactivation.

Quantitative Effects on Neurochemicals and Enzyme Activity

The in vivo administration of L-MSO leads to significant and measurable changes in the levels of key neurochemicals and enzyme activities, particularly within the central nervous system. These alterations are a direct consequence of glutamine synthetase inhibition.

ParameterAnimal ModelL-MSO DoseTime PointBrain RegionChange from ControlReference
Glutamine Synthetase Activity SOD1(G93A) MiceNot SpecifiedNot SpecifiedBrain↓ 85%[7][8]
Rats75 mg/kg, i.p.165-210 minHippocampus↓ Significant Decrease[2]
Glutamine Levels SOD1(G93A) MiceNot SpecifiedNot SpecifiedMotor Cortex & Anterior Striatum↓ 60%[7][8]
Rats (Ammonia Intoxication)Not Specified3 hoursBrainNo Change[9]
Glutamate Levels SOD1(G93A) MiceNot SpecifiedNot SpecifiedMotor Cortex & Anterior Striatum↓ 30%[7][8]
Ammonia Levels RatsNot Specified3 hoursBrain↑ 290%[9]
Rats (Ammonium Acetate Intoxication)Not SpecifiedNot SpecifiedBrain↑ 445%[9]
Brain Glycogen Content C57BL/6J Mice75 mg/kgPre-convulsiveBrain↑ Increase[10]
CBA/J Mice40 mg/kg24 hoursBrain↑ Increase[10]

Experimental Protocols

Induction of Seizures in Rodents

This protocol outlines a general procedure for inducing seizures in mice using L-MSO, based on methodologies described in the literature.[10][11]

Materials:

  • L-Methionine Sulfoximine (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

  • Animal observation cages

  • Electroencephalogram (EEG) recording equipment (optional)

Procedure:

  • Animal Model: Use adult mice of a specific strain (e.g., C57BL/6J or CBA/J, noting their differential sensitivity).[10]

  • L-MSO Preparation: Dissolve L-MSO in sterile saline to the desired concentration. Doses can range from 40 mg/kg to 200 mg/kg depending on the mouse strain and desired effect (subconvulsive vs. convulsive).[10][11]

  • Administration: Administer the L-MSO solution via intraperitoneal (i.p.) injection.

  • Observation: Place the animals in individual observation cages and monitor for the onset of seizure activity. Seizure manifestation can include wild running, clonic and tonic convulsions.

  • EEG Monitoring (Optional): For more detailed analysis, implant electrodes for EEG recording prior to L-MSO administration to monitor electrographic seizure activity.

Workflow for L-MSO-Induced Seizure Experiment

G start Start animal_selection Select Animal Model (e.g., C57BL/6J Mice) start->animal_selection mso_prep Prepare L-MSO Solution in Sterile Saline animal_selection->mso_prep administration Administer L-MSO via Intraperitoneal Injection mso_prep->administration observation Monitor for Behavioral and/or Electrographic Seizures administration->observation data_analysis Analyze Seizure Latency, Duration, and Severity observation->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting an in vivo experiment to study L-MSO-induced seizures in a rodent model.

Assessment of Neurochemical Changes

This protocol provides a general framework for measuring changes in brain metabolite levels following L-MSO administration, as informed by studies using proton magnetic resonance spectroscopy.[7][8]

Materials:

  • L-Methionine Sulfoximine

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for brain extraction

  • Liquid nitrogen

  • Proton Magnetic Resonance Spectroscopy (¹H-MRS) equipment

Procedure:

  • Animal Treatment: Administer L-MSO or saline (control) to the animals as described in Protocol 3.1.

  • Tissue Collection: At a predetermined time point post-injection, anesthetize the animal and rapidly decapitate.

  • Brain Extraction and Preservation: Quickly excise the brain and specific regions of interest (e.g., motor cortex, striatum). Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Sample Preparation: Prepare intact brain tissue samples for ¹H-MRS analysis.

  • ¹H-MRS Analysis: Utilize ¹H-MRS with magic angle spinning to quantify the levels of glutamine, glutamate, GABA, and other metabolites.

  • Data Analysis: Compare the metabolite concentrations between the L-MSO-treated and control groups.

Neurological Effects: A Dual Role

Convulsant Properties

At high concentrations, L-MSO is a potent convulsant.[1][3] The exact mechanism underlying its epileptogenic activity is complex but is closely linked to the inhibition of glutamine synthetase.[6] The disruption of the glutamate-glutamine cycle leads to an accumulation of ammonia and alterations in glutamate homeostasis, which can contribute to neuronal hyperexcitability.[9] Interestingly, some studies suggest that L-MSO may also have direct excitotoxic actions by increasing glutamate release, which then activates NMDA receptors.[12]

Neuroprotective Potential

Paradoxically, at sub-convulsive doses, L-MSO has demonstrated neuroprotective effects in various in vivo models of neurological diseases.[3][13]

  • Amyotrophic Lateral Sclerosis (ALS): In a mouse model of ALS (SOD1 G93A), L-MSO treatment reduced brain levels of glutamine and glutamate, and significantly extended the lifespan of the mice.[7][8] This suggests that reducing glutamate-mediated excitotoxicity by inhibiting glutamine synthesis could be a therapeutic strategy.

  • Hyperammonemia and Acute Liver Disease: L-MSO is protective in rodent models of acute ammonia toxicity and acute liver failure.[3][14] By inhibiting the conversion of ammonia and glutamate to glutamine, L-MSO can mitigate the cerebral edema and neurotoxicity associated with elevated brain glutamine levels in these conditions.[3][14]

Logical Relationship: L-MSO's Dose-Dependent Neurological Effects

G L_MSO L-Methionine Sulfoximine (L-MSO) High_Dose High Dose L_MSO->High_Dose Low_Dose Sub-convulsive Dose L_MSO->Low_Dose GS_Inhibition Glutamine Synthetase Inhibition High_Dose->GS_Inhibition Low_Dose->GS_Inhibition Convulsions Convulsant Effects (Excitotoxicity) Neuroprotection Neuroprotective Effects (Reduced Excitotoxicity) GS_Inhibition->Convulsions Leads to GS_Inhibition->Neuroprotection Leads to

Caption: The neurological effects of L-MSO are dose-dependent, with high doses inducing convulsions and lower, sub-convulsive doses exhibiting neuroprotective properties, both stemming from the inhibition of glutamine synthetase.

Effects on Glutathione (B108866) Synthesis and Oxidative Stress

In vitro studies have shown that L-MSO can also inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (GSH) biosynthesis.[3] However, in vivo administration of L-MSO to rodents did not alter the brain's glutathione content.[3] This is likely due to the slow turnover of glutathione in the brain and the fact that its synthesis is more dependent on the availability of cysteine rather than glutamine.[3] While the direct impact of L-MSO on in vivo oxidative stress is not fully elucidated, its modulation of glutamate and potential excitotoxic effects at high doses could indirectly influence cellular redox status.

Applications in Cancer Research

The role of glutamine in cancer cell metabolism has made glutamine synthetase a target for cancer therapy. L-MSO and its analogs have been investigated for their potential as antineoplastic agents.[15] In a study on liver cancer in mice, L-MSO, in combination with an ammonia scavenger, showed a significant reduction in hepatic lesions.[16] This suggests that manipulating glutamine and ammonia metabolism with L-MSO could be a viable strategy in certain cancer contexts.

Conclusion

L-Methionine Sulfoximine is a powerful research tool with a well-defined primary mechanism of action: the irreversible inhibition of glutamine synthetase. This action precipitates a cascade of in vivo biological effects, including profound alterations in neurochemical balance, which can lead to either convulsant or neuroprotective outcomes depending on the dosage and experimental context. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and interpret studies utilizing L-MSO. Further investigation into its dose-dependent effects and its potential therapeutic applications in neurodegenerative diseases and cancer is warranted.

References

Methionine Sulfoximine: A Technical Chronicle of its Discovery and Convulsant Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine sulfoximine (B86345) (MSO) is a potent convulsant that has played a pivotal role in neuroscience research, particularly in the study of epilepsy and glutamate (B1630785) metabolism. Its discovery as the toxic agent responsible for "canine hysteria" or "running fits" in dogs fed flour treated with agene (nitrogen trichloride) in the mid-20th century unveiled its powerful neurological effects. This technical guide provides a comprehensive overview of the discovery, history, and convulsant properties of MSO. It details the experimental protocols used in key historical and contemporary studies, presents quantitative data on its effects in various animal models, and illustrates the core signaling pathways disrupted by this compound. The primary mechanism of MSO's convulsant activity is the irreversible inhibition of glutamine synthetase, a critical enzyme in the glutamate-glutamine cycle, leading to an accumulation of the excitatory neurotransmitter glutamate and a disruption of ammonia (B1221849) metabolism. This guide serves as a detailed resource for professionals in neuroscience and drug development seeking to understand and utilize MSO as a tool for studying seizure mechanisms and developing novel therapeutic strategies.

A Historical Timeline: From "Running Fits" to a Molecular Target

The journey to understanding methionine sulfoximine's role as a convulsant is a classic example of toxicological investigation leading to fundamental neurochemical discovery.

  • Early 20th Century: A mysterious neurological disorder, characterized by seizures and erratic behavior termed "running fits" or "canine hysteria," emerges in dogs.

  • 1946: Sir Edward Mellanby conclusively demonstrates that the consumption of flour treated with the "improving" agent, agene (nitrogen trichloride), is the cause of these seizures in dogs.

  • 1947: Further research confirms Mellanby's findings, solidifying the link between "agenized" flour and canine epilepsy.

  • Post-1947: Intensive efforts are undertaken to isolate the toxic compound produced by the interaction of nitrogen trichloride (B1173362) with wheat protein.

  • 1950s: The toxic factor is identified as a derivative of the amino acid methionine and is named this compound (MSO).

  • 1969-1970: The specific stereoisomer responsible for the convulsant activity, L-methionine-S-sulfoximine, is identified. This research also establishes that MSO is an irreversible inhibitor of the enzyme glutamine synthetase (GS). This discovery provides the crucial link between MSO's chemical structure and its biological effect.

  • Present Day: MSO is widely used as a research tool to induce seizures in animal models of epilepsy, particularly for studying temporal lobe epilepsy. Sub-convulsive doses are also being investigated for potential neuroprotective properties.

The Core Mechanism: Inhibition of Glutamine Synthetase

The convulsant action of this compound is primarily attributed to its potent and irreversible inhibition of glutamine synthetase (GS). GS is a crucial enzyme, predominantly located in astrocytes in the brain, that plays a central role in the glutamate-glutamine cycle.

Signaling Pathway: Disruption of the Glutamate-Glutamine Cycle

The following diagram illustrates the normal function of the glutamate-glutamine cycle and its disruption by MSO.

Caption: Disruption of the Glutamate-Glutamine Cycle by this compound (MSO).

Under normal physiological conditions, glutamate released into the synaptic cleft is taken up by astrocytes via Excitatory Amino Acid Transporters (EAATs). Within the astrocyte, glutamine synthetase converts glutamate and ammonia into glutamine. Glutamine is then transported back to the neuron, where it is converted back to glutamate by phosphate-activated glutaminase, thus completing the cycle and replenishing the neurotransmitter pool of glutamate.

MSO, by irreversibly inhibiting glutamine synthetase, causes a cascade of neurochemical changes:

  • Glutamate Accumulation: The clearance of synaptic glutamate is impaired, leading to its accumulation in the extracellular space. This excess glutamate overstimulates postsynaptic glutamate receptors (e.g., NMDA and AMPA receptors), resulting in excessive neuronal excitation and excitotoxicity, which manifests as seizures.

  • Ammonia Dysregulation: The primary pathway for ammonia detoxification in the brain is its incorporation into glutamine by GS. MSO-induced inhibition of GS leads to an increase in brain ammonia levels. Elevated ammonia is neurotoxic and can further contribute to neuronal dysfunction and seizures.

  • Disruption of GABAergic Signaling: While the primary effect is on the glutamatergic system, some studies suggest that MSO can also indirectly affect the GABAergic system. The synthesis of the inhibitory neurotransmitter GABA is dependent on the availability of its precursor, glutamate. The dysregulation of the glutamate-glutamine cycle can, therefore, have downstream consequences on inhibitory neurotransmission.

Quantitative Effects of this compound

The convulsant effects of MSO are dose-dependent and vary significantly across species. Dogs are particularly sensitive, while primates and humans appear to be more resistant. The following tables summarize quantitative data from studies in various animal models.

Table 1: Dose-Response of this compound in Mice

Mouse StrainRoute of AdministrationDose (mg/kg)Seizure Latency (minutes, mean ± SD/SEM)Percentage of Animals with SeizuresReference
MSO-FastIntraperitoneal75277.6 ± 64.5High
MSO-SlowIntraperitoneal250Did not respond within 10 hoursLow
CBA/JIntraperitoneal40Shorter latencyHigh
C57BL/6JIntraperitoneal100Longer latencyHigh
Not SpecifiedIntraperitonealLD50: 218-50% mortality
Not SpecifiedIntravenousLD50: 100-50% mortality

Table 2: Effects of Continuous Intrahippocampal MSO Infusion in Rats

Infusion Rate (µ g/hour )Time to First Seizure (hours, median)Seizure CharacteristicsReference
0.6259.5Recurrent seizures, initially frequent and low-stage, progressing to less frequent, partial seizures.

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in understanding the convulsant properties of MSO.

Induction of Seizures with "Agenized" Flour (Historical Protocol)

This protocol is based on the early investigations by Sir Edward Mellanby.

Objective: To induce "canine hysteria" by feeding dogs flour treated with nitrogen trichloride (agene).

Methodology:

  • Preparation of "Agenized" Flour:

    • White wheat flour is treated with nitrogen trichloride (agene) gas. The exact concentration and duration of exposure were key variables in the original studies and were often determined empirically.

  • Animal Model:

    • Dogs were used as the primary animal model due to their high sensitivity.

  • Dietary Administration:

    • The "agenized" flour was incorporated into the dogs' daily diet, typically as a major component of baked biscuits or bread.

    • A control group of dogs was fed a diet containing untreated flour.

  • Observation:

    • The animals were observed for the onset of neurological symptoms, including restlessness, ataxia, and the characteristic "running fits" or convulsive seizures.

    • The latency to the onset of symptoms and the severity of the seizures were recorded.

MSO-Induced Seizures in Rodents (Contemporary Protocol)

This protocol describes the common method for inducing seizures in rodents for epilepsy research.

Objective: To induce acute seizures in rodents using systemic administration of MSO.

Workflow Diagram:

MSO_Seizure_Protocol start Start prepare_mso Prepare MSO Solution (e.g., in saline) start->prepare_mso animal_prep Animal Preparation (e.g., weigh, baseline observation) prepare_mso->animal_prep administer_mso Administer MSO (e.g., intraperitoneal injection) animal_prep->administer_mso observe Behavioral Observation & EEG Monitoring administer_mso->observe seizure_onset Record Latency to First Seizure observe->seizure_onset seizure_char Record Seizure Duration & Severity (e.g., Racine scale) seizure_onset->seizure_char end End of Experiment seizure_char->end

Caption: Experimental workflow for inducing seizures in rodents with MSO.

Methodology:

  • Animal Model:

    • Mice or rats of a specific strain and age are used.

  • MSO Preparation:

    • L-methionine-S,R-sulfoximine is dissolved in a sterile vehicle, typically 0.9% saline, to the desired concentration.

  • Administration:

    • MSO is administered via intraperitoneal (i.p.) injection. The dose is calculated based on the animal's body weight (e.g., 75-250 mg/kg for mice).

  • Monitoring:

    • Behavioral Assessment: Animals are placed in an observation chamber and continuously monitored for seizure activity. Seizure severity can be scored using a standardized scale, such as the Racine scale.

    • Electroencephalography (EEG): For more detailed analysis, animals can be implanted with cortical or depth electrodes for continuous EEG recording.

      • Typical EEG Parameters:

        • Sampling Rate: 256 Hz or higher.

        • Filters: High-pass filter at 0.5 Hz and a low-pass filter at 70 Hz.

        • Amplification: Adjusted to the appropriate range for the recording system (e.g., sensitivity of 5-10 µV/mm).

  • Data Analysis:

    • The latency to the first seizure, the duration of seizures, and the seizure severity score are recorded and analyzed.

    • EEG recordings are analyzed for epileptiform discharges (e.g., spikes, sharp waves, and polyspike-and-wave complexes).

Glutamine Synthetase Activity Assay

This assay is used to measure the inhibitory effect of MSO on GS activity in brain tissue.

Objective: To quantify the activity of glutamine synthetase in brain homogenates.

Principle: The assay measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine (B1172632) in the presence of ADP and arsenate. The γ-glutamyl hydroxamate forms a colored complex with ferric chloride, which can be measured spectrophotometrically.

Methodology:

  • Tissue Preparation:

    • Brain tissue is rapidly dissected and homogenized in a cold buffer (e.g., Tris-HCl buffer).

    • The homogenate is centrifuged to obtain a supernatant containing the enzyme.

  • Reaction Mixture:

    • A reaction mixture is prepared containing glutamine, hydroxylamine, ADP, manganese chloride (or magnesium chloride), and arsenate in a suitable buffer.

  • Enzyme Reaction:

    • The brain supernatant is added to the reaction mixture and incubated at 37°C for a specific time (e.g., 15-30 minutes).

  • Termination and Color Development:

    • The reaction is stopped by the addition of a ferric chloride reagent (e.g., FeCl3 in HCl and trichloroacetic acid). This reagent also reacts with the γ-glutamyl hydroxamate to produce a colored product.

  • Measurement:

    • The absorbance of the colored complex is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation:

    • The GS activity is calculated based on a standard curve generated with known amounts of γ-glutamyl hydroxamate and is typically expressed as units per milligram of protein.

Conclusion

The discovery of this compound as a convulsant has had a lasting impact on neuroscience. From its origins as the causative agent of "canine hysteria," MSO has become an invaluable tool for elucidating the critical role of the glutamate-glutamine cycle in maintaining neuronal excitability. Its specific and irreversible inhibition of glutamine synthetase provides a robust method for modeling epilepsy and studying the downstream consequences of impaired glutamate and ammonia metabolism. This technical guide has provided a comprehensive overview of the historical context, molecular mechanisms, quantitative effects, and key experimental protocols associated with MSO. For researchers, scientists, and drug development professionals, a thorough understanding of MSO's properties is essential for its effective use in advancing our knowledge of seizure disorders and for the development of novel therapeutic interventions targeting the glutamatergic system.

An In-depth Technical Guide to the Stereoisomers of Methionine Sulfoximine and Their Specific Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoximine (B86345) (MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism and neurotransmitter recycling.[1][2][3] Its ability to modulate glutamate (B1630785) and glutamine levels has made it a valuable tool in neuroscience research, particularly in studies of excitotoxicity, hepatic encephalopathy, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4][5] MSO possesses two chiral centers—the α-carbon and the sulfur atom—giving rise to four possible stereoisomers. The biological activity of MSO is highly stereospecific, with one isomer being predominantly responsible for its inhibitory effects. This guide provides a comprehensive overview of the stereoisomers of MSO, their specific activities, relevant experimental protocols, and associated biochemical pathways.

Methionine Sulfoximine Stereoisomers and Their Biological Activity

L-methionine is the biological precursor to the active forms of MSO. The two diastereomers derived from L-methionine are L-methionine-(S)-sulfoximine (L-S-MSO) and L-methionine-(R)-sulfoximine (L-R-MSO). Extensive research has demonstrated that the biological activity of MSO as a glutamine synthetase inhibitor resides almost exclusively in the L-methionine-S-sulfoximine isomer.[6][7] This isomer is also responsible for the convulsant effects observed at high doses of MSO.[6] The L-methionine-R-sulfoximine isomer is considered to be inactive as a glutamine synthetase inhibitor.[7] While some recent evidence suggests the L-R isomer may have anti-inflammatory effects independent of glutamine synthetase inhibition, its role as a GS inhibitor is negligible.[7]

Quantitative Inhibitory Activity

The inhibition of glutamine synthetase by MSO is a two-step process: an initial, reversible competitive inhibition followed by a rapid, irreversible inactivation.[1][8] The active L-S-MSO isomer is phosphorylated by glutamine synthetase in the presence of ATP, forming a stable transition-state analog that remains tightly bound to the active site.[6]

InhibitorEnzyme SourceKi (Competitive Inhibition)Comments
L-methionine-S,R-sulfoximineRecombinant Human Glutamine Synthetase1.19 mMThe inhibition is biphasic, with this Ki representing the initial reversible competitive phase.[1][8]
L-methionine-S,R-sulfoximineSheep Brain Glutamine Synthetase~0.2 mMEstimated from early studies.

The lack of inhibitory activity of the L-R isomer is supported by qualitative experimental data where purified L-R-MSO showed no significant inhibition of glutamine synthetase activity, in contrast to the potent inhibition by purified L-S-MSO.[7]

Signaling Pathways Involving this compound

The primary mechanism of action of this compound is the inhibition of glutamine synthetase, which plays a central role in the glutamate-glutamine cycle and glutamate excitotoxicity.

The Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a critical metabolic pathway in the central nervous system for recycling the neurotransmitter glutamate and detoxifying ammonia. Glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by glutamine synthetase. Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. MSO disrupts this cycle by inhibiting glutamine synthetase in astrocytes.

GlutamateGlutamineCycle cluster_neuron Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamate_N Glutamate Vesicle Synaptic Vesicle Glutamate_N->Vesicle Packaging Glutamine_N Glutamine Glutamine_N->Glutamate_N Glutaminase Glutamate_S Glutamate Vesicle->Glutamate_S Release Glutamate_A Glutamate Glutamate_S->Glutamate_A Uptake (EAATs) Glutamine_A Glutamine Glutamate_A->Glutamine_A ATP, NH4+ Glutamine_A->Glutamine_N Transport GS Glutamine Synthetase MSO Methionine Sulfoximine MSO->GS Inhibits Excitotoxicity cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Pre Glutamate ExcessGlutamate Excess Extracellular Glutamate Glutamate_Pre->ExcessGlutamate Excessive Release NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R AMPA Receptor AMPA_R->Ca_Influx Downstream Downstream Cascades (ROS, Protease Activation) Ca_Influx->Downstream Cell_Death Neuronal Cell Death Downstream->Cell_Death ExcessGlutamate->NMDA_R ExcessGlutamate->AMPA_R Astrocyte Astrocyte ExcessGlutamate->Astrocyte Uptake GS Glutamine Synthetase Astrocyte->GS GS->Astrocyte Glutamine Synthesis MSO Methionine Sulfoximine MSO->GS Inhibition Workflow cluster_synthesis Synthesis and Separation cluster_assay Activity Assay cluster_analysis Data Analysis and Conclusion start Synthesis of L-Methionine-S,R-Sulfoximine sep Preparative Chiral HPLC Separation start->sep iso_S Purified L-S-MSO sep->iso_S iso_R Purified L-R-MSO sep->iso_R assay Glutamine Synthetase Inhibition Assay iso_S->assay iso_R->assay data Determine Ki / IC50 assay->data compare Compare Inhibitory Potency of Stereoisomers data->compare conclusion Conclusion on Stereospecificity compare->conclusion

References

The Role of Methionine Sulfoximine in Neuroscience Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine Sulfoximine (B86345) (MSO), a convulsant agent, has become an invaluable tool in neuroscience research.[1][2][3] Its primary mechanism of action, the irreversible inhibition of glutamine synthetase (GS), provides a powerful method for investigating the critical roles of glutamine metabolism in both normal brain function and pathological conditions.[3][4][5] This technical guide provides a comprehensive overview of MSO's applications, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on neural pathways.

Core Mechanism of Action: Glutamine Synthetase Inhibition

MSO's principal role in neuroscience research stems from its potent and irreversible inhibition of glutamine synthetase.[3][4][5] This enzyme, primarily located in astrocytes, is crucial for the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine.[1][6] By inhibiting GS, MSO disrupts the glutamate-glutamine cycle, a fundamental process for recycling the neurotransmitter glutamate and detoxifying ammonia in the brain.[6][7]

The inhibition of human glutamine synthetase by MSO is a biphasic process, beginning with reversible competitive inhibition followed by rapid irreversible inactivation.[2][6] MSO, once phosphorylated by glutamine synthetase, acts as a transition state analog that binds tightly to the active site, thereby inactivating the enzyme.[5]

Applications in Neuroscience Research

The ability of MSO to disrupt glutamine synthesis has made it a versatile tool for studying a range of neurological processes and diseases:

  • Epilepsy and Seizure Modeling: Systemic administration or direct infusion of MSO into the brain is a well-established method for inducing seizures in animal models.[4][7][8] This allows researchers to study the mechanisms of epileptogenesis, particularly in models of temporal lobe epilepsy (TLE), where GS deficiency is a known pathological feature.[4][7][8] Chronic infusion of MSO into the hippocampus can replicate key features of human mesial TLE, including spontaneous recurrent seizures and hippocampal degeneration.[4]

  • Glutamate Excitotoxicity and Neurodegenerative Diseases: By modulating glutamate levels, MSO is used to investigate the role of excitotoxicity in neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS).[6][9][10] Studies in mouse models of ALS have shown that sub-convulsive doses of MSO can lower brain glutamate and glutamine levels, and even extend lifespan, suggesting a potential therapeutic avenue.[2][9][10]

  • Astrocyte-Neuron Interactions: MSO is instrumental in elucidating the metabolic coupling between astrocytes and neurons. By blocking the astrocytic production of glutamine, researchers can study the consequences for neuronal glutamate and GABA synthesis, highlighting the essential role of astrocytes in providing neurotransmitter precursors.[6][11]

  • Hyperammonemia and Hepatic Encephalopathy: MSO is used in models of hyperammonemia to study the role of glutamine accumulation in brain swelling (edema).[6][12] Paradoxically, by preventing the formation of glutamine, MSO can be neuroprotective in these models.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies using MSO.

ParameterValueSpecies/ModelReference
Enzyme Inhibition
Ki (competitive inhibition)1.19 mMHuman (recombinant)[2][6]
GS Activity Reduction (in vivo)85%SOD1(G93A) mouse[9][10]
>90%Mouse (liver)[13]
Metabolite Level Changes
Brain Glutamine Reduction60%SOD1(G93A) mouse[9][10]
Brain Glutamate Reduction30%SOD1(G93A) mouse[9][10]
Striatal Glutamine Reduction63%Rat[14]
Striatal Glutamate Reduction48%Rat[14]
Striatal Aspartate Reduction61%Rat[14]
Plasma Glutamine Reduction~75%Mouse[13]
In Vitro Effects
Glutamine Efflux Increase>400%Rat cortical astrocytes[15]
IL-6 Reduction (secreted)33% (4h), 45% (6h)Mouse macrophages[16]
TNFα Reduction (secreted)Varies with conditionsMouse macrophages[16]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols involving MSO.

In Vivo Seizure Induction in Rodents
  • Objective: To induce seizures for epilepsy research.

  • Animal Model: Rats or mice.[4][8][17]

  • Administration:

    • Systemic: Intraperitoneal (i.p.) injection. Doses vary significantly between strains, for example, 40 mg/kg (subconvulsive) in CBA/J mice and 75 mg/kg (subconvulsive) in C57BL/6J mice.[17] A dose of 75 mg/kg (i.p.) has also been used in rats.[3]

    • Local Infusion: Continuous infusion directly into a specific brain region (e.g., hippocampus) via an osmotic pump.[4][8]

  • Monitoring: Continuous video-EEG monitoring to record seizure activity.[8]

  • Endpoint Analysis: Behavioral seizure scoring (e.g., Racine scale), electrographic analysis of seizure frequency and duration, and post-mortem histological analysis of brain tissue.[8]

In Vivo Neurochemical Studies in a Mouse Model of ALS
  • Objective: To assess the effect of MSO on brain metabolite levels and survival.

  • Animal Model: SOD1(G93A) transgenic mice.[9][10]

  • Administration: Chronic administration of non-toxic doses.

  • Analysis:

    • Metabolite Levels: Proton magnetic resonance spectroscopy (1H-MRS) of intact brain tissue samples to measure glutamine, glutamate, GABA, and glutathione.[9][10]

    • Enzyme Activity: In vitro assay of glutamine synthetase activity from brain homogenates.[9][10]

    • Survival: Kaplan-Meier survival analysis.[9][10]

In Vitro Studies on Cortical Slices
  • Objective: To study the direct effects of MSO on neural tissue.

  • Preparation: Acutely prepared cerebral cortical slices from rats.[12][18]

  • Treatment: Incubation of slices in artificial cerebrospinal fluid (aCSF) containing MSO at concentrations ranging from 0.1 mM to 5.0 mM.[12]

  • Analysis:

    • Metabolite Content: Measurement of glutamine and glutamate levels in the slices.[12]

    • Cell Volume: Assessment of cell swelling to study edema.[12]

    • Neurotransmitter Release: Measurement of radiolabeled glutamate release.[18]

    • Cell Viability: Lactate dehydrogenase (LDH) release assay to assess cytotoxicity.[18]

Visualizing MSO's Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to MSO's role in neuroscience.

MSO_Mechanism_of_Action cluster_astrocyte Astrocyte cluster_neuron Neuron Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia (NH3) Ammonia->GS Glutamine Glutamine GS->Glutamine ATP -> ADP + Pi Glutamine_N Glutamine Glutamine->Glutamine_N Transport MSO Methionine Sulfoximine (MSO) MSO->GS Irreversible Inhibition PAG Phosphate-Activated Glutaminase (PAG) Glutamine_N->PAG Glutamate_N Glutamate (Neurotransmitter Pool) PAG->Glutamate_N

Figure 1. MSO's primary mechanism of action on the glutamate-glutamine cycle.

MSO_Epilepsy_Model_Workflow start Animal Model (Rat/Mouse) mso_admin MSO Administration (Systemic or Local Infusion) start->mso_admin gs_inhibition Glutamine Synthetase Inhibition in Astrocytes mso_admin->gs_inhibition glutamate_imbalance Disruption of Glutamate-Glutamine Cycle -> Increased Synaptic Glutamate gs_inhibition->glutamate_imbalance seizures Generation of Recurrent Seizures glutamate_imbalance->seizures monitoring Continuous Video-EEG Monitoring seizures->monitoring analysis Data Analysis: - Seizure Frequency/Duration - Behavioral Scoring - Histology monitoring->analysis

Figure 2. Experimental workflow for creating an MSO-induced epilepsy model.

MSO_Neuroprotection_ALS cluster_pathology ALS Pathophysiology cluster_intervention MSO Intervention Glutamate_Excess Excess Synaptic Glutamate Excitotoxicity Glutamate Excitotoxicity Glutamate_Excess->Excitotoxicity Glutamate_Excess->Excitotoxicity Motor_Neuron_Death Motor Neuron Degeneration Excitotoxicity->Motor_Neuron_Death MSO MSO (Sub-convulsive dose) GS_Inhibition GS Inhibition MSO->GS_Inhibition Gln_Reduction Reduced Glutamine Synthesis GS_Inhibition->Gln_Reduction Glu_Reduction Reduced Glutamate Precursor Pool Gln_Reduction->Glu_Reduction Glu_Reduction->Glutamate_Excess Reduced_Excitotoxicity Attenuation of Excitotoxicity Reduced_Excitotoxicity->Motor_Neuron_Death

Figure 3. Logical relationship of MSO's neuroprotective role in ALS models.

Conclusion

This compound remains a cornerstone tool in neuroscience research, offering a specific and potent method to probe the intricacies of glutamine metabolism. Its application has been fundamental to our understanding of epilepsy, neurodegeneration, and the symbiotic relationship between astrocytes and neurons. While its convulsant properties necessitate careful dose consideration in in vivo studies, the targeted inhibition of glutamine synthetase provides a clear and interpretable experimental manipulation. Future research utilizing MSO will likely continue to unravel the complex roles of glial-neuronal metabolic coupling in brain health and disease, potentially uncovering new therapeutic targets for a host of neurological disorders.

References

Methionine Sulfoximine as an Inhibitor of γ-Glutamylcysteine Synthetase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methionine sulfoximine (B86345) (MSO) as an inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis. It delves into the mechanism of action, enzyme kinetics, and the downstream cellular consequences of GCS inhibition. Detailed experimental protocols for assessing GCS activity and its inhibition are provided, alongside a discussion of the key signaling pathways affected by GSH depletion. This guide is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development who are interested in the modulation of cellular redox status and the therapeutic potential of targeting GSH metabolism.

Introduction

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and plays a critical role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox environment. The de novo synthesis of GSH is a two-step enzymatic process initiated by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). GCS catalyzes the ATP-dependent formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. This reaction is the rate-limiting step in GSH biosynthesis, making GCS a key regulatory point in cellular redox homeostasis.

Methionine sulfoximine (MSO) is a well-characterized inhibitor of GCS. Its ability to deplete cellular GSH levels has made it an invaluable tool for studying the roles of glutathione in various physiological and pathological processes. This guide will explore the intricate details of MSO's interaction with GCS, providing a technical foundation for its use in research and its potential implications in therapeutic strategies.

The Glutathione Biosynthesis Pathway

The synthesis of glutathione occurs in the cytosol and involves two sequential ATP-dependent reactions.

  • Step 1: Formation of γ-Glutamylcysteine: Catalyzed by γ-glutamylcysteine synthetase (GCS), this step involves the formation of a peptide bond between the γ-carboxyl group of glutamate and the α-amino group of cysteine.

  • Step 2: Addition of Glycine (B1666218): Glutathione synthetase (GS) catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine, forming glutathione.

The activity of GCS is subject to feedback inhibition by glutathione, which helps to maintain physiological GSH concentrations.

Glutathione Biosynthesis Pathway cluster_gcs γ-Glutamylcysteine Synthetase (GCS) cluster_gs Glutathione Synthetase (GS) Glutamate Glutamate gamma-GC γ-Glutamylcysteine Glutamate->gamma-GC GCS Cysteine Cysteine Cysteine->gamma-GC ATP1 ATP ADP1 ADP + Pi ATP1->ADP1 GSH Glutathione (GSH) gamma-GC->GSH GS Glycine Glycine Glycine->GSH ATP2 ATP ADP2 ADP + Pi ATP2->ADP2 GSH->Glutamate Feedback Inhibition

Glutathione biosynthesis pathway.

Mechanism of MSO Inhibition of γ-Glutamylcysteine Synthetase

This compound is a potent and essentially irreversible inhibitor of GCS. Its mechanism of action involves its phosphorylation by the enzyme in the presence of ATP, followed by tight, non-covalent binding of the phosphorylated MSO to the enzyme's active site.

The inhibition process can be summarized as follows:

  • Binding of MSO and ATP: MSO, being a structural analog of glutamate, binds to the glutamate-binding site of GCS. ATP also binds to its designated site on the enzyme.

  • Phosphorylation of MSO: In a reaction analogous to the formation of the γ-glutamyl phosphate (B84403) intermediate with the natural substrate glutamate, the sulfoximine nitrogen of MSO is phosphorylated by ATP. This reaction forms this compound phosphate.

  • Formation of a Stable Enzyme-Inhibitor Complex: The resulting this compound phosphate is a transition-state analog that binds very tightly to the active site of GCS. This binding is essentially irreversible, leading to the inactivation of the enzyme.

This mechanism-based inactivation highlights the specificity of MSO for enzymes that catalyze the formation of γ-glutamyl intermediates.

MSO Inhibition Mechanism GCS γ-Glutamylcysteine Synthetase (GCS) GCS_MSO_ATP GCS-MSO-ATP Complex GCS->GCS_MSO_ATP MSO Methionine Sulfoximine (MSO) MSO->GCS_MSO_ATP ATP ATP ATP->GCS_MSO_ATP Inactive_Complex Inactive GCS-MSO-P Complex GCS_MSO_ATP->Inactive_Complex Phosphorylation ADP ADP GCS_MSO_ATP->ADP MSO-P This compound Phosphate (MSO-P) Inactive_Complex->GCS Very Slow Dissociation

Mechanism of MSO inhibition of GCS.

Quantitative Inhibition Data

The inhibitory potency of this compound against γ-glutamylcysteine synthetase has been quantitatively assessed, primarily in the seminal work by Richman, Orlowski, and Meister in 1973. While specific Ki and IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentrations), MSO is consistently shown to be a highly effective inhibitor. It is important to note that much of the recent literature focuses on buthionine sulfoximine (BSO), a more potent and specific inhibitor of GCS. However, the foundational studies with MSO established the mechanism of this class of inhibitors.

For comparative purposes, it is useful to consider the kinetic parameters of related inhibitors.

InhibitorTarget EnzymeKi (approx.)IC50 (approx.)Reference
This compound (MSO) γ-Glutamylcysteine SynthetaseData not readily available in recent literature; refer to primary source.Data not readily available in recent literature; refer to primary source.Richman et al., 1973
Buthionine Sulfoximine (BSO)γ-Glutamylcysteine Synthetase~20 µMVaries with assay conditionsGriffith & Meister, 1979
This compound (MSO)Glutamine Synthetase (human)1.19 mM (for initial competitive inhibition)Varies with assay conditionsBame et al., 2013

Note: The Ki for MSO against glutamine synthetase represents the initial reversible competitive inhibition before the irreversible inactivation step.

Experimental Protocols

The following protocols provide a framework for assessing the activity of γ-glutamylcysteine synthetase and its inhibition by this compound.

General Experimental Workflow

A typical workflow for studying the inhibition of GCS by MSO involves several key steps, from sample preparation to data analysis.

Experimental Workflow Prep 1. Enzyme/Cell Lysate Preparation Assay 2. GCS Activity Assay (with and without MSO) Prep->Assay Detection 3. Product Detection (e.g., HPLC, Spectrophotometry) Assay->Detection Data 4. Data Analysis (Enzyme Kinetics, IC50/Ki) Detection->Data

General workflow for GCS inhibition studies.
Preparation of Cell Lysate for GCS Activity Assay

  • Cell Culture: Culture cells of interest to ~80-90% confluency.

  • Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a minimal volume of PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

  • Homogenization: Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). The supernatant is now ready for the GCS activity assay.

Spectrophotometric Assay for GCS Activity

This assay is a coupled-enzyme assay that indirectly measures the production of ADP, which is stoichiometric with the formation of γ-glutamylcysteine.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl2, 2 mM EDTA.

  • Substrate Solution: 10 mM ATP, 10 mM L-glutamate, 10 mM L-cysteine.

  • Coupling Enzyme System: 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate (B1213749) kinase, 10 units/mL lactate (B86563) dehydrogenase.

  • Inhibitor Stock: A stock solution of L-methionine sulfoximine in water or buffer.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL Assay Buffer

    • 20 µL Coupling Enzyme System

    • 10 µL of cell lysate (containing a known amount of protein)

    • 10 µL of MSO solution at various concentrations (or buffer for the control).

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of the Substrate Solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every minute for 30-60 minutes at 37°C using a microplate reader. The decrease in absorbance at 340 nm corresponds to the oxidation of NADH.

  • Calculation of Activity: Calculate the rate of NADH oxidation from the linear portion of the kinetic curve. The GCS activity is proportional to this rate.

HPLC-Based Assay for γ-Glutamylcysteine

This method directly measures the product of the GCS reaction, γ-glutamylcysteine.

Reagents:

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 20 mM MgCl2, 5 mM ATP, 2 mM DTT.

  • Substrates: 10 mM L-glutamate, 5 mM L-cysteine.

  • Inhibitor Stock: A stock solution of L-methionine sulfoximine in water or buffer.

  • Stopping Reagent: 10% (w/v) sulfosalicylic acid (SSA).

  • Derivatizing Agent: o-phthalaldehyde (B127526) (OPA) or other thiol-reactive fluorescent probes.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Cell lysate

    • Reaction Buffer

    • Varying concentrations of MSO (or buffer for control).

  • Pre-incubation: Incubate at 37°C for 10 minutes.

  • Initiation of Reaction: Add substrates to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold 10% SSA.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Derivatization: Mix the supernatant with the derivatizing agent according to the manufacturer's protocol.

  • HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Use a suitable mobile phase gradient and a fluorescence detector to separate and quantify the derivatized γ-glutamylcysteine.

  • Quantification: Determine the concentration of γ-glutamylcysteine by comparing the peak area to a standard curve of derivatized γ-glutamylcysteine.

Downstream Signaling Pathways Affected by GCS Inhibition

The primary consequence of GCS inhibition by MSO is the depletion of cellular glutathione. This has profound effects on cellular redox balance and triggers a cascade of downstream signaling events, primarily related to oxidative stress.

Oxidative Stress and ROS Accumulation

Glutathione is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidases. Depletion of GSH compromises the cell's ability to neutralize ROS, leading to their accumulation and a state of oxidative stress.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which facilitates its ubiquitination and proteasomal degradation. Upon oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including GCS itself, thereby upregulating their expression in a compensatory response.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSO MSO GCS GCS MSO->GCS inhibition GSH_depletion GSH Depletion GCS->GSH_depletion ROS Increased ROS GSH_depletion->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1 Keap1 (oxidized) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., GCS, HO-1) ARE->Antioxidant_Genes Transcription

The Keap1-Nrf2 signaling pathway activated by GSH depletion.
Apoptotic Pathways

Prolonged and severe depletion of GSH can lead to overwhelming oxidative stress, resulting in cellular damage and the activation of apoptotic pathways. Increased ROS levels can cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases. Furthermore, oxidative stress can activate stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which can also promote apoptosis.

Conclusion

This compound remains a fundamental tool for investigating the multifaceted roles of glutathione in cellular physiology and pathology. Its well-defined mechanism of action as an irreversible inhibitor of γ-glutamylcysteine synthetase allows for the controlled depletion of cellular GSH, thereby enabling the study of downstream signaling events and cellular responses to oxidative stress. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers to effectively utilize MSO in their studies. A thorough understanding of MSO's effects on GCS and the subsequent cellular sequelae is crucial for interpreting experimental results and for the potential development of therapeutic strategies that target the glutathione metabolic pathway.

Off-Target Effects of Methionine Sulfoximine in Cellular Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoximine (B86345) (MSO) is a well-established and potent irreversible inhibitor of glutamine synthetase (GS), an enzyme crucial for the synthesis of glutamine.[1] Due to its ability to deplete intracellular glutamine, MSO has been widely used as a research tool to investigate glutamine metabolism and has been explored for its therapeutic potential in various diseases, including cancer and neurological disorders.[2][3] However, the utility of MSO can be complicated by its off-target effects, which can lead to misinterpretation of experimental results and potential toxicity. This technical guide provides a comprehensive overview of the known off-target effects of MSO in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to aid researchers in designing and interpreting their studies.

Core Off-Target Effects of Methionine Sulfoximine

MSO's off-target activities primarily revolve around its structural similarity to glutamate (B1630785) and its ability to interact with other enzymes involved in amino acid and antioxidant metabolism. The most significant and well-documented off-target effects include the inhibition of γ-glutamylcysteine synthetase (GCL), modulation of the mTOR signaling pathway, induction of apoptosis, and excitotoxicity.

Inhibition of γ-Glutamylcysteine Synthetase (GCL) and Glutathione (B108866) Depletion

One of the most significant off-target effects of MSO is the inhibition of γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in the biosynthesis of the major intracellular antioxidant, glutathione (GSH).[2][4] This inhibition leads to the depletion of cellular GSH pools, rendering cells more susceptible to oxidative stress. While the inhibitory effect is well-established, a precise Ki or a universally agreed-upon IC50 value for MSO against GCL is not consistently reported in recent literature, with many studies referencing older publications. However, it is acknowledged that MSO is a potent inhibitor of this enzyme.[5]

Quantitative Data on GCL Inhibition and Glutathione Depletion

ParameterValueCellular ModelReference
GCL Inhibition Marked InhibitionNot specified[5]
Glutathione Levels DecreasedNot specified[5]

Experimental Protocol: Measurement of Intracellular Glutathione Levels

A common method to assess the impact of MSO on GCL activity is to measure the resulting changes in intracellular glutathione levels.

Workflow for Measuring Intracellular Glutathione

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Glutathione Quantification A Seed cells in a multi-well plate B Treat cells with MSO at desired concentrations and time points A->B C Wash cells with PBS B->C After incubation D Lyse cells to release intracellular contents C->D E Deproteinate the lysate (e.g., with sulfosalicylic acid) D->E F Use a commercial colorimetric or fluorometric GSH assay kit E->F Processed lysate G Measure absorbance or fluorescence F->G H Calculate GSH concentration based on a standard curve G->H

Caption: Workflow for quantifying intracellular glutathione levels after MSO treatment.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed the cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of MSO for the desired duration. Include a vehicle-treated control group.

  • Sample Preparation:

    • After treatment, remove the media and wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer provided with a glutathione assay kit or a buffer containing a non-ionic detergent.

    • Deproteinate the samples by adding an equal volume of 5% sulfosalicylic acid (SSA), followed by incubation on ice for 10 minutes and centrifugation to pellet the precipitated proteins.

  • Glutathione Quantification:

    • Use a commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay).

    • Prepare a standard curve using the provided GSH standard.

    • Add the deproteinated supernatant from the cell lysates and the standards to a new 96-well plate.

    • Add the reaction mixture containing DTNB and glutathione reductase to each well.

    • Incubate at room temperature for the time specified in the kit protocol.

    • Measure the absorbance at the recommended wavelength (typically around 412 nm).

    • Calculate the concentration of GSH in the samples by comparing their absorbance to the standard curve.

Activation of mTOR Signaling

Recent studies have revealed that MSO can act as an activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, particularly in the context of glutamine deprivation. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. MSO-induced mTOR activation is often assessed by examining the phosphorylation status of its downstream effectors, such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Signaling Pathway: MSO-Induced mTOR Activation

G MSO This compound (MSO) GlutamineDepletion Glutamine Depletion MSO->GlutamineDepletion Inhibits Glutamine Synthetase mTORC1 mTORC1 GlutamineDepletion->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates (activates) fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (inactivates) ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Relieves inhibition of CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Leads to G cluster_0 Cell Lysis and Protein Quantification cluster_1 SDS-PAGE and Transfer cluster_2 Immunoblotting and Detection A Lyse MSO-treated and control cells in RIPA buffer with phosphatase inhibitors B Quantify protein concentration (e.g., BCA assay) A->B C Separate protein lysates by SDS-PAGE B->C Normalized protein samples D Transfer proteins to a PVDF or nitrocellulose membrane C->D E Block membrane and incubate with primary antibody (e.g., anti-p-p70S6K) D->E Protein-bound membrane F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G H Strip and re-probe for total p70S6K and a loading control (e.g., GAPDH) G->H G MSO This compound (MSO) GCL GCL MSO->GCL Inhibits GSH Glutathione (GSH) GCL->GSH Synthesizes ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Mitochondria Mitochondria ROS->Mitochondria Induces stress Bax Bax Mitochondria->Bax Activates CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes outer membrane permeabilization Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis A Treat cells with MSO B Harvest both adherent and floating cells A->B C Wash cells with PBS B->C Collected cells D Resuspend cells in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze stained cells by flow cytometry F->G Stained cells H Differentiate between live, early apoptotic, late apoptotic, and necrotic cells G->H

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methionine Sulfoximine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoximine (B86345) (MSO) is a well-established and potent irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia.[1][2] This inhibition leads to significant physiological effects, making MSO a valuable tool in neuroscience research and a potential therapeutic agent for various conditions, including hyperammonemia, amyotrophic lateral sclerosis (ALS), and certain inflammatory diseases.[3][4][5] However, its use is also associated with convulsant effects, necessitating a thorough understanding of its pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the current knowledge on MSO, focusing on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and effects on cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Pharmacokinetics

The complete pharmacokinetic profile of Methionine Sulfoximine (MSO) is not extensively documented in publicly available literature. However, studies involving radiolabeled MSO and its structural analog, buthionine sulfoximine (BSO), provide valuable insights into its ADME properties.

Absorption

The oral bioavailability of MSO has not been explicitly quantified in the available literature.

Distribution

Following administration, MSO is distributed to various tissues. Early studies using radiolabeled MSO in rats demonstrated its uptake by the kidney, liver, and spleen, with smaller amounts detected in the brain and spinal cord within the initial hours after injection.[6] This suggests that while MSO can cross the blood-brain barrier, its entry into the central nervous system may be limited. Further research is required to determine the volume of distribution and the extent of plasma protein binding.

Metabolism

The primary metabolic fate of MSO in vivo is its phosphorylation by glutamine synthetase to form this compound phosphate.[7] This phosphorylated metabolite is a transition-state analog that binds tightly and irreversibly to the active site of the enzyme.[1][2] This metabolic activation is central to its mechanism of action as a GS inhibitor. The broader metabolic pathways and potential for other metabolites remain to be fully elucidated.

Excretion

Detailed studies on the excretion pathways of MSO are limited.

Pharmacokinetic Parameters of this compound and its Analog

Due to the limited availability of specific pharmacokinetic data for MSO, the following table includes information on its analog, buthionine sulfoximine (BSO), to provide a comparative perspective. It is crucial to note that these values are not directly interchangeable.

ParameterThis compound (MSO)Buthionine Sulfoximine (BSO)SpeciesReference
Half-life (t½) Data not availableBiphasic: 4.9 min (initial), 36.7 min (terminal)Mouse[8]
Clearance (CL) Data not available28.1 mL/min/kgMouse[8]
Volume of Distribution (Vd) Data not available280 mL/kgMouse[8]
Oral Bioavailability Data not availableExtremely lowMouse[8]

Pharmacodynamics

Mechanism of Action

The primary pharmacodynamic effect of MSO is the irreversible inhibition of glutamine synthetase (GS).[1][2] This inhibition occurs through a two-step process:

  • Competitive Binding: MSO initially binds to the glutamate-binding site of GS in a reversible, competitive manner.[3]

  • Irreversible Inactivation: In the presence of ATP, GS phosphorylates the bound MSO, forming this compound phosphate. This phosphorylated product acts as a transition-state analog that remains tightly bound to the enzyme's active site, leading to its irreversible inactivation.[1][2][3]

The L-S-diastereomer of MSO is the isomer responsible for both the convulsant activity and the inhibition of glutamine synthetase.[8]

Pharmacodynamic Parameters

ParameterValueEnzymeSpeciesReference
Ki (competitive inhibition) 1.19 mMHuman Glutamine SynthetaseHuman[3]
IC50 Data not available

Effects on Signaling Pathways

Beyond its direct inhibition of glutamine synthetase, MSO has been shown to modulate other critical cellular signaling pathways.

  • mTOR Signaling: MSO can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, particularly in glutamine-depleted cells. This suggests that MSO may act as a glutamine analog in the context of mTORC1 activation.

  • MAPK/ERK Signaling: While direct evidence for MSO is limited, its analog, buthionine sulfoximine (BSO), has been shown to induce apoptosis in cancer cells through the activation of the JNK-ERK1/2-iNOS pathway.[9][10] Given the structural similarity, it is plausible that MSO could have similar effects on the MAPK/ERK pathway.

  • PI3K/Akt Signaling: Methionine, the parent amino acid of MSO, is known to promote cellular processes through the PI3K-mTOR signaling pathway.[11][12] Inhibition of glutamine synthesis by MSO could indirectly influence this pathway by altering the cellular metabolic state.

Signaling Pathways and Experimental Workflows

Mechanism of Glutamine Synthetase Inhibition by this compound

GSP_inhibition cluster_0 Glutamine Synthetase (GS) Active Site cluster_1 Inhibition Process cluster_2 Outcome GS Glutamine Synthetase Phosphorylation Phosphorylation GS->Phosphorylation Glutamate Glutamate Competitive_Binding Competitive Binding (Reversible) Glutamate->Competitive_Binding Binds to active site ATP ATP ATP->Phosphorylation MSO Methionine Sulfoximine (MSO) MSO->Competitive_Binding Competes with Glutamate Competitive_Binding->GS Irreversible_Complex Irreversible MSO-P-GS Complex Phosphorylation->Irreversible_Complex Forms ADP ADP Phosphorylation->ADP Releases Inhibition Inhibition of Glutamine Synthesis Irreversible_Complex->Inhibition cytotoxicity_workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. MSO Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Viability Assay (e.g., MTT, LDH) C->D E 5. Data Acquisition (Spectrophotometry) D->E F 6. Data Analysis (IC50 calculation) E->F

References

The Neurotoxic Cascade of Methionine Sulfoximine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine sulfoximine (B86345) (MSO), a potent and irreversible inhibitor of glutamine synthetase, has long been a critical tool in neuroscience research for modeling glutamate (B1630785) excitotoxicity and epileptic seizures. This technical guide provides an in-depth exploration of the neurotoxic effects of MSO, detailing its core mechanisms of action, the intricate signaling pathways it perturbs, and the experimental models utilized to investigate its impact. By presenting quantitative data in structured tables, offering detailed experimental protocols, and visualizing complex biological processes, this document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics for neurological disorders.

Introduction

Methionine sulfoximine (MSO) is a sulfoximine derivative of the amino acid methionine.[1] Historically, it was identified as the toxic agent in flour treated with nitrogen trichloride (B1173362) (the "agene process"), which caused neurological disorders in animals.[2][3] The primary molecular target of MSO is glutamine synthetase (GS), an enzyme predominantly located in astrocytes in the central nervous system.[1][4] GS plays a crucial role in the glutamate-glutamine cycle, converting glutamate and ammonia (B1221849) into glutamine.[4] By irreversibly inhibiting GS, MSO disrupts this vital metabolic pathway, leading to a cascade of neurotoxic events.[1][5] These events include elevated extracellular glutamate levels, excitotoxicity, oxidative stress, and seizures, making MSO a valuable pharmacological tool for studying the pathophysiology of conditions like epilepsy and neurodegenerative diseases.[6][7]

Mechanism of Action: Inhibition of Glutamine Synthetase

The cornerstone of MSO's neurotoxicity is its potent and irreversible inhibition of glutamine synthetase (GS).[1] MSO, being a structural analog of glutamate, acts as a competitive inhibitor for the glutamate binding site on GS.[2] The inhibition process is biphasic, beginning with a reversible competitive binding, followed by an irreversible inactivation of the enzyme.[2][8]

Quantitative Inhibition Data

The inhibitory potency of MSO on glutamine synthetase has been quantified in various studies. This data is crucial for designing experiments and understanding the dose-dependent effects of MSO.

ParameterValueSpecies/SystemReference
Ki (competitive inhibition) 1.19 mMRecombinant Human Glutamine Synthetase[2][8]
Inhibition of GS Activity (in vivo) 85% reductionSOD1(G93A) mouse model of ALS[9][10]
Reduction in Brain Glutamine 60%SOD1(G93A) mouse model of ALS[9][10]
Reduction in Brain Glutamate 30%SOD1(G93A) mouse model of ALS[9][10]

Signaling Pathways in MSO-Induced Neurotoxicity

The inhibition of glutamine synthetase by MSO triggers a complex interplay of signaling pathways that culminate in neuronal dysfunction and death. The primary pathways affected are the glutamate-glutamine cycle, NMDA receptor-mediated excitotoxicity, and subsequent oxidative stress.

Disruption of the Glutamate-Glutamine Cycle

Under normal physiological conditions, astrocytes efficiently clear glutamate from the synaptic cleft via glutamate transporters (GLAST and GLT-1).[11][12][13] This glutamate is then converted to glutamine by glutamine synthetase. Glutamine is subsequently shuttled back to neurons, where it is converted back to glutamate for use as a neurotransmitter. MSO's inhibition of GS disrupts this cycle, leading to an accumulation of glutamate in the extracellular space.

G cluster_0 Astrocyte cluster_1 Synaptic Cleft cluster_2 Neuron MSO Methionine Sulfoximine (MSO) GS Glutamine Synthetase (GS) MSO->GS Inhibits Glutamine_A Glutamine GS->Glutamine_A Produces Glutamine_N Glutamine Glutamine_A->Glutamine_N Transport Glutamate_A Glutamate Glutamate_A->GS Substrate GLT1_GLAST GLT-1/GLAST GLT1_GLAST->Glutamate_A Glutamate_S Glutamate Glutamate_S->GLT1_GLAST Uptake PAG Phosphate-Activated Glutaminase (PAG) Glutamine_N->PAG Glutamate_N Glutamate Vesicle Synaptic Vesicle Glutamate_N->Vesicle Packaging PAG->Glutamate_N Vesicle->Glutamate_S Release G cluster_0 Postsynaptic Neuron Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Oxidative_Stress Oxidative Stress Ca_influx->Oxidative_Stress MAPK MAPK Pathway (ERK, p38) Ca_influx->MAPK Apoptosis Apoptosis Oxidative_Stress->Apoptosis CREB CREB Phosphorylation MAPK->CREB CREB->Apoptosis

References

The Impact of Methionine Sulfoximine on Glutamate and Glutamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine sulfoximine (B86345) (MSO) is a potent and irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in the glutamate-glutamine cycle. This technical guide provides an in-depth analysis of the biochemical and metabolic consequences of MSO administration, with a focus on its impact on glutamate (B1630785) and glutamine metabolism. The guide details the mechanism of MSO action, summarizes quantitative data from various experimental models, provides detailed experimental protocols for key assays, and illustrates the relevant metabolic pathways using Graphviz visualizations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in neurobiology, pharmacology, and related fields.

Introduction

The glutamate-glutamine cycle is a fundamental process in the central nervous system (CNS) that ensures the replenishment of the neurotransmitter pool of glutamate. Glutamine synthetase (GS), predominantly located in astrocytes, plays a pivotal role in this cycle by catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. Methionine sulfoximine (MSO) is a specific and powerful inhibitor of GS, making it an invaluable tool for studying the dynamics of the glutamate-glutamine cycle and its role in various physiological and pathological conditions. This guide explores the multifaceted impact of MSO on glutamate and glutamine metabolism.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on glutamine synthetase through a two-step mechanism. Initially, MSO acts as a competitive inhibitor, binding to the glutamate binding site on the enzyme. Subsequently, in the presence of ATP, MSO is phosphorylated by GS to form this compound phosphate. This phosphorylated intermediate binds tightly and irreversibly to the active site, leading to the inactivation of the enzyme.

cluster_0 Competitive Inhibition cluster_1 Irreversible Inactivation MSO This compound (MSO) GS Glutamine Synthetase (GS) MSO->GS Competes with Glutamate MSO_P This compound Phosphate GS->MSO_P Phosphorylates MSO Inactive_GS Inactive GS Glutamate Glutamate Glutamate->GS Binds ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi MSO_P->Inactive_GS Binds irreversibly

Caption: Mechanism of Glutamine Synthetase inhibition by MSO.

Impact on Glutamate and Glutamine Metabolism

The inhibition of glutamine synthetase by MSO leads to significant alterations in the intracellular and extracellular concentrations of glutamate and glutamine. The primary consequence is a marked decrease in glutamine levels due to the blockage of its synthesis. This reduction in glutamine availability can, in turn, affect the synthesis of glutamate in neurons, which rely on the uptake of astrocytic glutamine as a precursor.

Quantitative Data on the Effects of MSO

The following tables summarize the quantitative effects of MSO on glutamate and glutamine levels from various experimental studies.

Table 1: In Vivo Effects of MSO on Brain Amino Acid Levels in Rodents

SpeciesBrain RegionMSO Dose and AdministrationDuration of TreatmentChange in GlutamineChange in GlutamateReference
Mouse (SOD1G93A model)Motor CortexNot specifiedNot specified↓ 60%↓ 30%[1][2]
Mouse (SOD1G93A model)Anterior StriatumNot specifiedNot specified↓ 60%↓ 30%[1][2]
RatStriatum24 µ g/day (intracerebroventricular infusion)7 days↓ 63%↓ 48%[3]
Juvenile RatHippocampus75 mg/kg (i.p.)150-165 min↓ in 13C enrichment from glucose↓ in 13C enrichment from glucose[1]

Table 2: In Vitro Effects of MSO on Glutamine Synthetase Activity

SystemMSO ConcentrationDuration of TreatmentInhibition of GS ActivityReference
Juvenile Rat Hippocampal Homogenates75 mg/kg (in vivo)165 min (15 min post-Pilocarpine)Initial, varied inhibition[4]
Juvenile Rat Hippocampal Homogenates75 mg/kg (in vivo)210 min (60 min post-Pilocarpine)↓ to 11% of control[4]
Mouse Brain (SOD1G93A model)Not specified (in vivo)Not specified↓ 85%[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MSO's effects on glutamate and glutamine metabolism.

Glutamine Synthetase Activity Assay

This protocol is adapted from a study on the inhibition of human glutamine synthetase.

Principle: The assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Reagents:

  • 1 M Imidazole-HCl, pH 7.5

  • 1 M KCl

  • 1 M MgCl2

  • 0.5 M EDTA

  • Phosphoenolpyruvate (PEP)

  • ATP

  • L-Glutamate

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • 1 M NH4Cl

  • Enzyme preparation (e.g., brain tissue homogenate)

  • MSO solution (for inhibition studies)

Procedure:

  • Prepare a reaction mixture containing: 100 µL of 1 M Imidazole-HCl, 100 µL of 1 M KCl, 40 µL of 1 M MgCl2, 0.6 µL of 0.5 M EDTA, 12 mg PEP, 10 mg ATP, 29.4 mg L-glutamate, 2 mg NADH, 10 units PK, and 13.3 units LDH. Adjust the final volume to 900 µL with distilled water.

  • Incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the enzyme preparation.

  • For inhibition studies, pre-incubate the enzyme with the desired concentration of MSO before adding it to the reaction mixture.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Quantification of Glutamate and Glutamine by HPLC

This protocol provides a general framework for the analysis of glutamate and glutamine in brain tissue.

Principle: Amino acids are derivatized with a fluorescent reagent (e.g., o-phthaldialdehyde, OPA) and separated by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Equipment and Reagents:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

  • Homogenizer

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • OPA derivatizing reagent

  • Glutamate and glutamine standards

Procedure:

  • Tissue Preparation: Rapidly dissect the brain region of interest and homogenize in ice-cold 0.4 M PCA.

  • Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Neutralization: Carefully collect the supernatant and neutralize it with a solution of KOH. Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • Derivatization: Mix an aliquot of the supernatant with the OPA reagent and allow the reaction to proceed for a defined time (typically 1-2 minutes).

  • HPLC Analysis: Inject the derivatized sample onto the HPLC column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Quantification: Detect the fluorescent derivatives and quantify the concentrations of glutamate and glutamine by comparing the peak areas to those of known standards.

In Vivo MSO Administration and Brain Tissue Processing

This protocol describes a general procedure for in vivo studies in rodents.

Materials:

  • This compound (MSO)

  • Saline solution

  • Syringes and needles for injection (intraperitoneal, i.p., or intracerebroventricular, i.c.v.)

  • Anesthesia

  • Dissection tools

  • Liquid nitrogen or dry ice

Procedure:

  • Animal Handling: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • MSO Administration: Prepare a sterile solution of MSO in saline. Administer the desired dose via the chosen route (e.g., 75 mg/kg, i.p.). For chronic studies, osmotic mini-pumps can be implanted for continuous infusion.

  • Time Course: Euthanize animals at specific time points after MSO administration according to the experimental design.

  • Brain Dissection: Anesthetize the animal and perfuse with ice-cold saline to remove blood from the brain. Rapidly dissect the brain and specific regions of interest on an ice-cold surface.

  • Tissue Preservation: Immediately freeze the dissected brain tissue in liquid nitrogen or on dry ice to halt metabolic activity. Store samples at -80°C until analysis.

  • Sample Preparation for Analysis: For neurochemical analysis, process the tissue as described in the HPLC protocol (Section 4.2).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows discussed in this guide.

cluster_0 Astrocyte cluster_1 Neuron Glutamate_A Glutamate GS Glutamine Synthetase Glutamate_A->GS Glutamine_A Glutamine GS->Glutamine_A ADP_Pi_A ADP + Pi GS->ADP_Pi_A MSO MSO GS->MSO Inhibited by Glutamine_N Glutamine Glutamine_A->Glutamine_N Transport Ammonia NH3 Ammonia->GS ATP_A ATP ATP_A->GS PAG Phosphate-activated glutaminase (PAG) Glutamine_N->PAG Glutamate_N Glutamate PAG->Glutamate_N

Caption: The Glutamate-Glutamine Cycle and the point of MSO inhibition.

Animal Rodent Model MSO_Admin MSO Administration (i.p. or i.c.v.) Animal->MSO_Admin Euthanasia Euthanasia at Specific Timepoints MSO_Admin->Euthanasia Brain_Dissection Brain Dissection Euthanasia->Brain_Dissection Tissue_Homogenization Tissue Homogenization in PCA Brain_Dissection->Tissue_Homogenization Centrifugation1 Centrifugation Tissue_Homogenization->Centrifugation1 Neutralization Neutralization of Supernatant Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Derivatization OPA Derivatization Centrifugation2->Derivatization HPLC HPLC Analysis Derivatization->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Methionine Sulfoximine (MSO)-Induced Seizure Models in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing seizures in rodent models using Methionine Sulfoximine (B86345) (MSO), a potent and irreversible inhibitor of glutamine synthetase. This model is valuable for studying the mechanisms of epileptogenesis, particularly those related to glutamate (B1630785) excitotoxicity and glial-neuronal interactions, and for the preclinical evaluation of anti-epileptic drugs.

Introduction

Methionine sulfoximine (MSO) is a convulsant agent that induces seizures by inhibiting glutamine synthetase (GS), a critical enzyme in astrocytes responsible for the conversion of glutamate to glutamine.[1][2][3] This inhibition leads to an accumulation of extracellular glutamate, a potent excitatory neurotransmitter, which can result in neuronal hyperexcitability and seizure activity.[4] The MSO-induced seizure model is particularly relevant for studying mesial temporal lobe epilepsy (MTLE), as GS deficiency has been observed in the hippocampus of MTLE patients.[1][4]

There are two primary methods for administering MSO to induce seizures in rodents: systemic (intraperitoneal) injection and direct intracerebral infusion. The choice of method depends on the specific research question, with systemic administration providing a more generalized seizure phenotype and intracerebral infusion allowing for the investigation of seizure initiation in specific brain regions.

Mechanism of Action

MSO is a specific and irreversible inhibitor of glutamine synthetase.[5] The L-S-methionine-S-sulfoximine isomer is the active form that produces convulsions and inhibits glutamine synthetase.[3] By blocking GS, MSO disrupts the glutamate-glutamine cycle, a key process for clearing glutamate from the synaptic cleft and recycling it as glutamine.[4] The resulting excess of extracellular glutamate is thought to be a primary driver of the seizures and neurotoxicity observed in this model.[4]

MSO_Mechanism cluster_Astrocyte Astrocyte cluster_Neuron Neuron Glutamate_A Glutamate GS Glutamine Synthetase (GS) Glutamate_A->GS Conversion Glutamate_S Excess Extracellular Glutamate Glutamine_A Glutamine GS->Glutamine_A Glutamine_N Glutamine Glutamine_A->Glutamine_N Transport MSO This compound (MSO) MSO->GS Inhibition Glutamate_S->Glutamate_A Reuptake Seizure Seizure Activity Glutamate_S->Seizure Hyperexcitation Glutamate_N Glutamate (Neurotransmitter) Glutamine_N->Glutamate_N Conversion Glutamate_N->Glutamate_S Release

Diagram 1: Signaling pathway of MSO-induced seizures.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies using MSO to induce seizures in rodents.

Table 1: Systemic (Intraperitoneal) Administration of MSO

Rodent Species/StrainMSO Dose (mg/kg)Seizure Latency (minutes)Seizure CharacteristicsReference
Mice (MSO-Fast)75277.6 ± 64.5Generalized seizures[6]
Mice (MSO-Slow)>300-500Did not respond to 75 mg/kg within 10 hoursOnly 25-30% of mice seized at high doses[6]
Rats (Juvenile)75Delayed onset of pilocarpine-induced seizuresNon-convulsive at this dose alone[5][7]

Table 2: Intracerebral Administration of MSO in Rats

Infusion SiteMSO Infusion Rate (µ g/hour )Seizure OnsetSeizure Frequency and SeverityReference
Hippocampus (unilateral)0.625 - 2.5Not specifiedRecurrent seizures for several weeks in >95% of animals[1][4]
Hilus of the dentate gyrusNot specifiedNot specifiedHighest total number of seizures over a 3-week period[8][9]
Entorhinal-hippocampal areaNot specifiedFrequent during the first 3 daysRecurrent seizures for the entire 3-week recording period[8][9]
Lateral ventricleNot specifiedLess frequentLower frequency compared to direct hippocampal infusion[8][9]

Experimental Protocols

Protocol 1: Systemic MSO Administration for Seizure Induction in Mice

This protocol is adapted from studies inducing generalized seizures via intraperitoneal injection.

Materials:

  • L-Methionine-S,R-sulfoximine (MSO)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (e.g., 25-27 gauge)

  • Animal scale

  • Observation cage with video recording capabilities

  • (Optional) EEG recording equipment

Procedure:

  • Animal Preparation:

    • Acclimate mice to the housing facility for at least one week prior to the experiment.

    • Weigh each mouse immediately before injection to ensure accurate dosing.

  • MSO Solution Preparation:

    • Prepare a stock solution of MSO in sterile saline. The concentration will depend on the target dose and injection volume. For a 75 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, a 7.5 mg/ml solution is required.

    • Ensure the MSO is fully dissolved before administration.

  • MSO Administration:

    • Administer the calculated dose of MSO via intraperitoneal (i.p.) injection.

  • Seizure Monitoring:

    • Place the mouse in an observation cage immediately after injection.

    • Continuously monitor the animal for behavioral signs of seizures. The Racine scale can be used to score seizure severity.

    • If using EEG, monitor for electrographic seizure activity.

    • Record the latency to the first seizure and the duration and severity of all seizure events.

Protocol 2: Intracerebral MSO Infusion for Focal Seizure Induction in Rats

This protocol is based on studies inducing focal seizures through chronic intracerebral infusion.

Materials:

  • L-Methionine-S,R-sulfoximine (MSO)

  • Phosphate-buffered saline (PBS)

  • Stereotaxic frame

  • Anesthesia (e.g., Isoflurane)

  • Osmotic minipumps

  • Brain infusion cannula (e.g., 30-gauge)

  • Surgical tools

  • Video-EEG monitoring system

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.[9]

    • Perform a craniotomy over the target brain region (e.g., hippocampus, entorhinal cortex).[8]

    • Implant the brain infusion cannula to the desired stereotaxic coordinates.[9]

    • Implant EEG electrodes if continuous electrographic monitoring is required.[8]

    • Secure the cannula and electrodes to the skull with dental cement.

  • Minipump Preparation and Connection:

    • Prepare the MSO solution in PBS at the desired concentration to achieve the target infusion rate (e.g., 0.625-2.5 µ g/hour ).[1]

    • Fill the osmotic minipump with the MSO solution according to the manufacturer's instructions.

    • Connect the minipump to the implanted cannula via tubing.

    • Implant the minipump subcutaneously on the back of the rat.

  • Post-Operative Care and Seizure Monitoring:

    • Provide appropriate post-operative care, including analgesics.

    • House the rat individually in a cage equipped for continuous video-EEG monitoring.

    • Record seizure activity for the duration of the experiment (e.g., 3 weeks).[8]

    • Analyze the data for seizure frequency, duration, and severity, noting any changes over time.[8][9]

Visualized Workflows

Systemic_MSO_Workflow start Start acclimation Animal Acclimation start->acclimation weighing Weigh Animal acclimation->weighing mso_prep Prepare MSO Solution weighing->mso_prep injection Intraperitoneal Injection mso_prep->injection monitoring Behavioral & EEG Monitoring injection->monitoring analysis Data Analysis (Latency, Severity, Duration) monitoring->analysis end End analysis->end

Diagram 2: Workflow for systemic MSO administration.

Intracerebral_MSO_Workflow start Start surgery Stereotaxic Surgery (Cannula & Electrode Implantation) start->surgery pump_prep Prepare MSO & Osmotic Minipump surgery->pump_prep pump_implant Connect & Implant Minipump pump_prep->pump_implant post_op Post-Operative Care pump_implant->post_op monitoring Continuous Video-EEG Monitoring post_op->monitoring analysis Data Analysis (Frequency, Duration, Severity) monitoring->analysis end End analysis->end

Diagram 3: Workflow for intracerebral MSO infusion.

References

Application Notes and Protocols for Using Methionine Sulfoximine (MSX) as a Selection Agent in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glutamine Synthetase (GS) gene expression system is a widely utilized tool for the selection and amplification of high-producing recombinant Chinese Hamster Ovary (CHO) cell lines in biopharmaceutical development. This system leverages the essential role of glutamine synthetase in cellular metabolism. Methionine sulfoximine (B86345) (MSX), a specific and irreversible inhibitor of GS, serves as the selection agent. By inhibiting endogenous GS, MSX creates a selective pressure that allows only those cells successfully transfected with a vector containing both the gene of interest (GOI) and a functional GS gene to survive and proliferate in a glutamine-free medium. This document provides detailed application notes and protocols for the effective use of MSX as a selection agent in CHO cells.

Principle of the GS-MSX Selection System

CHO cells possess an endogenous glutamine synthetase gene and can typically synthesize their own glutamine, an essential amino acid. The GS enzyme catalyzes the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine. When MSX is introduced into the culture medium, it binds to and inhibits the endogenous GS enzyme. In a glutamine-free medium, this inhibition leads to cell death as the cells are unable to produce this vital amino acid.

The selection strategy involves co-transfecting CHO cells with a plasmid containing the gene of interest (GOI) and a functional GS gene. Cells that successfully integrate this plasmid into their genome will express the exogenous GS, rendering them resistant to the effects of MSX. By culturing the transfected cells in a glutamine-free medium containing MSX, only the successfully transfected cells will survive, leading to the selection of a stable, recombinant cell population. Furthermore, by increasing the concentration of MSX, it is possible to select for cells that have amplified the copy number of the integrated plasmid, often leading to higher expression levels of the GOI.

The stringency of this selection can be modulated by the concentration of MSX and the type of CHO host cell line used. For instance, GS-knockout (GS-KO) CHO cell lines exhibit higher sensitivity to MSX, allowing for selection at lower MSX concentrations or even in its absence.[1][2]

Key Experimental Considerations

Several factors can influence the success of MSX-based selection:

  • CHO Host Cell Line: The choice between a wild-type CHO cell line (e.g., CHO-K1) and a GS-knockout CHO cell line will impact the required MSX concentration and selection stringency. GS-KO cells are more sensitive and can facilitate the generation of high-producing clones more rapidly, sometimes even without MSX.[1]

  • MSX Concentration: The optimal MSX concentration needs to be determined empirically for each cell line and experimental setup. Typical concentrations for a single round of selection range from 10-50 µM for wild-type CHO cells and 0-25 µM for GS-KO CHO cells.[1][3] Higher concentrations (e.g., 100-1000 µM) can be used for subsequent amplification steps.[4]

  • Culture Medium: A glutamine-free culture medium is essential for the selection process to be effective.

  • Transfection Efficiency: High transfection efficiency is crucial to ensure a sufficient number of cells incorporate the expression vector.

  • Stability of Expression: The stability of recombinant protein expression in the selected clones should be assessed over multiple passages, as productivity can sometimes decrease over time.[4]

Experimental Protocols

Protocol 1: Determination of Optimal MSX Concentration (MSX Titration)

This protocol is essential to determine the minimum concentration of MSX required to effectively kill non-transfected host cells.

Materials:

  • CHO host cell line (e.g., CHO-K1 or GS-KO CHO)

  • Glutamine-free culture medium appropriate for the CHO cell line

  • Methionine Sulfoximine (MSX) stock solution (e.g., 10 mM in sterile water or PBS)

  • 96-well cell culture plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

Procedure:

  • Cell Seeding: Seed the CHO host cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of glutamine-free culture medium.

  • MSX Addition: Prepare a serial dilution of MSX in glutamine-free medium to achieve final concentrations ranging from 0 µM to 100 µM (e.g., 0, 5, 10, 25, 50, 75, 100 µM). Add 100 µL of these dilutions to the respective wells. Include a positive control with medium containing glutamine and no MSX, and a negative control with glutamine-free medium and no MSX.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitoring Cell Viability: Monitor the cell viability in each well every 2-3 days for 10-14 days using a microscope. A more quantitative assessment can be performed using a cell viability assay (e.g., MTS or PrestoBlue).

  • Determination of Optimal Concentration: The optimal MSX concentration for selection is the lowest concentration that results in complete cell death of the non-transfected host cells within the 10-14 day period.

Protocol 2: Generation of Stable CHO Cell Pools using MSX Selection

Materials:

  • CHO host cell line

  • Expression vector containing the GOI and the GS gene

  • Transfection reagent

  • Glutamine-free culture medium

  • Optimized concentration of MSX (determined from Protocol 1)

  • T-flasks or multi-well plates

Procedure:

  • Transfection: Transfect the CHO host cells with the expression vector according to the manufacturer's protocol for the chosen transfection reagent. A mock transfection (without DNA) should be included as a negative control.

  • Recovery: After transfection (typically 24-48 hours), detach the cells and resuspend them in fresh, glutamine-free culture medium.

  • Initiation of Selection: Transfer the cell suspension to new culture vessels (e.g., T-25 flasks or 6-well plates) at a recommended seeding density. Add the pre-determined optimal concentration of MSX to the glutamine-free culture medium.

  • Selection Period: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Replace the selective medium every 3-4 days. During this period, most of the non-transfected cells will die.

  • Pool Recovery and Expansion: After approximately 2-3 weeks, viable, MSX-resistant cells will start to form visible colonies or a confluent monolayer. Once the cell viability reaches >90%, the stable cell pool can be expanded for further analysis, cryopreservation, or single-cell cloning.

Protocol 3: Gene Amplification using Stepwise Increase in MSX Concentration

This protocol is used to select for cells with higher copy numbers of the integrated gene, which can lead to increased protein expression.

Materials:

  • Established stable CHO cell pool (from Protocol 2)

  • Glutamine-free culture medium

  • Increasing concentrations of MSX (e.g., 2x, 5x, 10x the initial selection concentration)

Procedure:

  • Initial Culture: Culture the stable cell pool in the initial selection concentration of MSX until a healthy, confluent culture is established.

  • Stepwise MSX Increase: Subculture the cells into a medium containing a higher concentration of MSX (e.g., double the initial concentration).

  • Adaptation and Recovery: The cells may initially show a decrease in viability and growth rate. Continue to culture the cells in this higher MSX concentration, replacing the medium every 3-4 days, until the culture recovers and reaches high viability.

  • Further Amplification: This process can be repeated with progressively higher concentrations of MSX to select for clones with further gene amplification.

  • Analysis: At each stage of amplification, the cell pools should be assessed for productivity (e.g., protein titer) to determine if the amplification step has been successful.

Data Presentation

The following tables summarize quantitative data from various studies on the use of MSX in CHO cells.

Table 1: Effect of MSX Concentration on CHO Cell Growth and Productivity.

Host Cell LineMSX Concentration (µM)Average Specific Growth Rate (day⁻¹)Average Specific mAb Productivity (pg/cell/day)Reference
CHO-K100.70-[1]
CHO-K1500.5823.55[1]
GS-KO CHO00.67-[1]
GS-KO CHO25-28.16[1]
GS-KO CHO500.56-[1]
GS-/- CHO (Cell Line A)6.25--[5]
GS-/- CHO (Cell Line A)25Slower growth10-19% titer increase[5]
GS-/- CHO (Cell Line A)75Slower growth10-19% titer increase[5]

Table 2: Typical MSX Concentration Ranges for Selection and Amplification.

ApplicationHost Cell LineTypical MSX Concentration Range (µM)Reference
Single Round SelectionWild-type CHO (e.g., CHO-K1)10 - 50[1][3]
Single Round SelectionGS-knockout CHO0 - 25[1][2][3]
Inhibition of Endogenous GSWild-type CHO~3
Improving Selection StringencyWild-type CHO25 - 50[4]
Gene AmplificationWild-type CHO100 - 1000[4]

Visualizations

Signaling Pathway

GS_MSX_Pathway cluster_cell CHO Cell cluster_medium Glutamine-Free Medium Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia Ammonia->GS Glutamine Glutamine Survival Cell Survival & Proliferation Glutamine->Survival GS->Glutamine ATP -> ADP + Pi MSX Methionine Sulfoximine (MSX) MSX->GS Inhibition Death Cell Death Glutamine_ext No External Glutamine

Caption: The GS-MSX selection pathway in CHO cells.

Experimental Workflow

MSX_Selection_Workflow start Start: CHO Host Cells transfection Transfect with GS-GOI Plasmid start->transfection recovery Post-Transfection Recovery (24-48h) transfection->recovery selection Initiate Selection: Glutamine-Free Medium + MSX recovery->selection selection_period Selection Period (2-3 weeks) (Medium change every 3-4 days) selection->selection_period pool_formation Formation of MSX-Resistant Colonies/Pool selection_period->pool_formation expansion Expand Stable Pool pool_formation->expansion analysis Analysis: - Productivity - Stability expansion->analysis amplification Optional: Gene Amplification (Stepwise MSX increase) expansion->amplification end End: High-Producing Stable Cell Line analysis->end amplification->expansion

Caption: Workflow for generating stable CHO cell lines using MSX selection.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No viable cells after selection MSX concentration is too high.Repeat MSX titration (Protocol 1) to find the optimal concentration.
Low transfection efficiency.Optimize transfection protocol (e.g., DNA:reagent ratio, cell density).
Problem with the expression vector.Verify the integrity and functionality of the GS gene in the vector.
High background of non-transfected cells surviving MSX concentration is too low.Increase MSX concentration. Ensure the use of glutamine-free medium.
MSX solution has degraded.Prepare fresh MSX stock solution.
CHO cell line has high endogenous GS activity.Consider using a GS-KO host cell line for higher selection stringency.
Low productivity of selected cell pools Poor expression from the integrated vector.Optimize the expression vector design (e.g., promoter, enhancers).
Insufficient gene amplification.Perform stepwise gene amplification with increasing MSX concentrations (Protocol 3).
Instability of the cell line.Perform single-cell cloning to isolate high-producing and stable clones. Monitor productivity over time.

Conclusion

The GS-MSX system is a powerful and versatile tool for the generation of high-producing recombinant CHO cell lines. Careful optimization of key parameters, particularly the MSX concentration, and a systematic approach to selection and amplification are critical for success. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this selection system in their cell line development workflows.

References

Application Notes and Protocols for L-Methionine Sulfoximine (MSO) in In Vitro Astrocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-Methionine Sulfoximine (B86345) (MSO), a specific and irreversible inhibitor of glutamine synthetase (GS), in in vitro astrocyte cultures. This document outlines the effective concentrations, experimental protocols, and the underlying mechanism of action to assist in the study of astrocyte metabolism, glutamate-glutamine cycling, and associated neurological conditions.

Introduction

L-Methionine Sulfoximine (MSO) is a crucial tool for investigating the role of astrocytes in brain metabolism and neurotransmission. By inhibiting glutamine synthetase, MSO blocks the conversion of glutamate (B1630785) to glutamine, a key step in the glutamate-glutamine cycle. This allows researchers to study the consequences of impaired astrocyte function, which is implicated in various neurological disorders.

Mechanism of Action

MSO acts as an inhibitor of glutamine synthetase through a two-step process. Initially, it competitively binds to the glutamate binding site of the enzyme. This is followed by an ATP-dependent phosphorylation of MSO, leading to the formation of a stable, phosphorylated intermediate that irreversibly inactivates the enzyme.[1][2] This targeted inhibition makes MSO a potent tool for studying the downstream effects of reduced glutamine synthesis in astrocytes.

MSO_Mechanism cluster_astrocyte Astrocyte Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia (B1221849) Ammonia (NH₃) Ammonia->GS Glutamine Glutamine GS->Glutamine Synthesis ADP_Pi ADP + Pi GS->ADP_Pi MSO_P Phosphorylated MSO Intermediate GS->MSO_P Irreversible Inactivation MSO L-Methionine Sulfoximine (MSO) MSO->GS Competitive Inhibition ATP ATP ATP->GS

Caption: Mechanism of L-Methionine Sulfoximine (MSO) inhibition of Glutamine Synthetase in astrocytes.

Data Presentation: MSO Concentrations and Observed Effects

The following table summarizes the effective concentrations of MSO used in in vitro astrocyte and brain slice cultures and their corresponding biological effects.

MSO ConcentrationCell/Tissue TypeIncubation TimeObserved EffectReference
500 µMRat corpus striatum slices20 minutesInhibition of glutamine synthetase activity.[3]
1 mMPrimary rat astrocyte culture2 hoursInhibition of glutamine synthetase activity.[4]
1 mMPrimary rat astrocyte culture24 hours300% increase in glycogen (B147801) content.[5]
3 mMPrimary rat cortical astrocytes5 minutesIncreased rate of glutamine efflux to over 400% of basal levels.[6]
5 mMMouse cerebral cortical slicesNot specifiedSufficient to effectively inhibit glutamine synthetase activity.[7]
10 mMCo-cultures of neurons and astrocytes2.5 hoursBlocked glutamine synthesis and increased alanine (B10760859) synthesis.[8]
1.19 mM (Ki)Recombinant human glutamine synthetaseNot applicableCompetitive inhibition constant (Ki).[1][2]

Experimental Protocols

This section provides detailed protocols for the preparation and application of MSO to in vitro astrocyte cultures.

Materials
  • L-Methionine Sulfoximine (MSO) (e.g., Sigma-Aldrich, M5379)

  • Sterile, deionized water or cell culture medium

  • Primary astrocyte cultures or astrocyte cell lines

  • Appropriate cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • Sterile microcentrifuge tubes and pipettes

Stock Solution Preparation
  • Calculate the required amount of MSO: Based on the desired stock solution concentration (e.g., 100 mM), calculate the mass of MSO needed. The molecular weight of MSO is 180.21 g/mol .

  • Dissolution: Dissolve the calculated amount of MSO in sterile, deionized water or cell culture medium. Gentle heating or sonication may be required to fully dissolve the powder.

  • Sterilization: Filter-sterilize the MSO stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. A 100 mM stock solution stored at -20°C is reported to be stable for up to one year.

Experimental Workflow for MSO Treatment

The following diagram illustrates a typical workflow for treating astrocyte cultures with MSO.

MSO_Workflow start Start: Astrocyte Culture prep_mso Prepare MSO Working Solution start->prep_mso treatment Treat Astrocytes with MSO prep_mso->treatment Dilute stock in media incubation Incubate for Desired Duration treatment->incubation analysis Perform Downstream Analyses incubation->analysis e.g., GS activity assay, metabolite analysis, viability assay end End analysis->end

Caption: General experimental workflow for MSO treatment of in vitro astrocyte cultures.

Protocol for Glutamine Synthetase Inhibition
  • Cell Culture: Plate astrocytes at the desired density and allow them to adhere and reach the desired confluency.

  • MSO Preparation: On the day of the experiment, thaw an aliquot of the MSO stock solution. Prepare the final working concentration of MSO (e.g., 1 mM) by diluting the stock solution in pre-warmed, fresh cell culture medium.

  • Treatment: Remove the existing medium from the astrocyte cultures and replace it with the MSO-containing medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 2 to 24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific research question and the desired level of GS inhibition.

  • Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various downstream analyses, such as:

    • Glutamine Synthetase Activity Assay: To confirm the extent of GS inhibition.

    • Metabolite Analysis: To measure changes in glutamate, glutamine, and other relevant metabolites.

    • Cell Viability Assays (e.g., MTT, LDH): To assess any potential cytotoxicity of the MSO treatment.

    • Western Blotting: To analyze the expression levels of GS and other proteins of interest.

Considerations and Best Practices

  • Vehicle Control: Always include a vehicle control group (cells treated with the same medium without MSO) to account for any effects of the solvent or medium change.

  • Concentration Optimization: The optimal MSO concentration and incubation time may vary depending on the specific cell type (primary cells vs. cell lines), cell density, and the desired outcome. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

  • Off-Target Effects: While MSO is a highly specific inhibitor of GS, it is important to be aware of potential off-target effects, especially at high concentrations.[4]

  • Solvent Effects: If using a solvent other than water or medium to dissolve MSO, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. For example, DMSO concentrations should generally be kept below 0.5%.[9][10]

By following these guidelines and protocols, researchers can effectively utilize L-Methionine Sulfoximine to investigate the critical role of astrocyte glutamine synthetase in various physiological and pathological processes.

References

Application Notes and Protocols for Methionine Sulfoximine (MSO) Administration in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Methionine Sulfoximine (MSO) in mouse studies, covering common administration routes, dosages, and experimental protocols. The information is intended to aid in the design and execution of studies investigating the effects of MSO on various physiological and pathological processes.

This compound is an irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in the glutamate-glutamine cycle.[1][2] By inhibiting GS, MSO disrupts the conversion of glutamate (B1630785) to glutamine, leading to a reduction in the levels of both amino acids in the brain.[2] This mechanism of action makes MSO a valuable tool for studying glutamate excitotoxicity, neurodegenerative diseases, and inflammatory responses.[3][4]

Data Summary

The following tables summarize quantitative data from mouse studies involving MSO administration.

Administration Route Mouse Strain Dosage (mg/kg) Frequency Key Findings Reference
Intraperitoneal (i.p.)SOD1(G93A) (ALS model)Not SpecifiedNot SpecifiedReduced glutamine synthetase activity by 85%; Reduced brain glutamine by 60%; Reduced brain glutamate by 30%; Extended lifespan by 8%[2][5]
Intraperitoneal (i.p.)CBA/J40Single doseInduction of seizures[1]
Intraperitoneal (i.p.)C57BL/6J100Single doseInduction of seizures[1]
Intraperitoneal (i.p.)MSO-Fast (inbred)75Single doseInduction of seizures[1]
Intraperitoneal (i.p.)MSO-Slow (inbred)250Single doseInduction of seizures[1]

Signaling Pathway

The primary signaling pathway affected by MSO is the glutamate-glutamine cycle, which is essential for maintaining glutamate homeostasis in the central nervous system.

MSO_Signaling_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron Glutamate_A Glutamate GS Glutamine Synthetase Glutamate_A->GS Substrate Glutamine Glutamine Glutamine_N Glutamine Glutamine->Glutamine_N Transport GS->Glutamine Product MSO This compound (MSO) MSO->GS Inhibits Glutamate_N Glutamate Glutamate_N->Glutamate_A Reuptake by EAATs GABA GABA Glutamate_N->GABA via GAD PAG Phosphate-Activated Glutaminase (PAG) Glutamine_N->PAG PAG->Glutamate_N MSO_Experimental_Workflow start Start acclimatize Acclimatize Mice (e.g., 1 week) start->acclimatize baseline Baseline Measurements (e.g., weight, behavior) acclimatize->baseline prepare_mso Prepare MSO Solution baseline->prepare_mso administer_mso Administer MSO (Intraperitoneal Injection) prepare_mso->administer_mso observe Observe for Seizures/ Behavioral Changes administer_mso->observe endpoint Endpoint Measurements (e.g., tissue collection, biochemical analysis) observe->endpoint end End endpoint->end

References

Application Notes and Protocols for Inhibiting Glutamine Synthetase in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine synthetase (GS) is a critical enzyme in the central nervous system, primarily located in astrocytes. It plays a pivotal role in the glutamate-glutamine cycle by converting glutamate (B1630785), a potent excitatory neurotransmitter, into glutamine.[1][2][3] This cycle is essential for replenishing the neuronal supply of glutamate and for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity.[1][2][4] Inhibition of glutamine synthetase disrupts this vital pathway, leading to a cascade of events including impaired glutamate clearance, reduced glutamine availability for neurons, and increased neuronal susceptibility to glutamate-induced cell death.[1][4][5] Therefore, studying the effects of GS inhibition in primary neuron cultures is a valuable tool for understanding the mechanisms of neurodegeneration and for the development of neuroprotective strategies.

Methionine sulfoximine (B86345) (MSO) is a widely used and potent irreversible inhibitor of glutamine synthetase.[6][7] By applying MSO to primary neuron or neuron-astrocyte co-cultures, researchers can effectively model the consequences of impaired glutamate-glutamine cycling. These application notes provide a detailed protocol for the inhibition of glutamine synthetase in primary neuron cultures using MSO, along with methods for assessing the experimental outcomes.

Data Presentation

Summary of Quantitative Data on Glutamine Synthetase Inhibition
ParameterInhibitor & ConcentrationCell Type/SystemKey FindingReference
GS Activity1-10 mM MSOIsolated Rat Retina>99% inhibition within 5-10 minutes.[6][8]
GS Activity0.625 µg/h MSO infusionRat Hippocampus (in vivo)82% reduction in GS activity.[9]
GS Activity2.5 µg/h MSO infusionRat Hippocampus (in vivo)97% reduction in GS activity.[9]
Brain Glutamine LevelsMSO (in vivo treatment)SOD1(G93A) Mouse Model of ALS60% reduction in brain glutamine.[10]
Brain Glutamate LevelsMSO (in vivo treatment)SOD1(G93A) Mouse Model of ALS30% reduction in brain glutamate.[10]
Glutamate Uptake1 mM MSOAstrocyte CulturesSignificantly impaired glutamate uptake.[1][4]
Glutamine Release1 mM MSOAstrocyte CulturesSignificantly impaired glutamine release.[1][4]
Neuronal Viability50 µM Glutamate + 5 µM MSOCerebellar Granule Cell CulturesNo significant increase in LDH leakage, suggesting the glutamate uptake system is more critical in this model for preventing acute excitotoxicity.[11]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rats, a common model for in vitro neurological studies.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Neurobasal medium

  • B27 supplement

  • L-glutamine or GlutaMAX

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Poly-D-lysine (PDL)

  • Laminin (B1169045)

  • 70 µm nylon mesh cell strainer

  • Standard cell culture plates or coverslips

Procedure:

  • Coat Culture Surfaces: Coat culture plates or coverslips with Poly-D-lysine overnight at 37°C. The following day, wash three times with sterile water and allow to dry. For enhanced neuronal adhesion and health, a subsequent coating with laminin can be performed for at least 4 hours at 37°C.

  • Tissue Dissection: Euthanize the pregnant rat according to approved animal welfare protocols. Dissect the E18 embryos and place them in ice-cold DMEM.

  • Cortical Dissection: Under a dissecting microscope, carefully remove the cerebral cortices from the embryonic brains and place them in a fresh dish of ice-cold DMEM, ensuring the meninges are removed.

  • Cell Dissociation:

    • Mince the cortical tissue into small pieces.

    • Transfer the tissue to a conical tube and incubate with trypsin-EDTA at 37°C for 15-20 minutes to dissociate the cells.

    • Inactivate the trypsin by adding DMEM containing 10% FBS.

  • Trituration and Plating:

    • Gently triturate the cell suspension using a fire-polished Pasteur pipette until a single-cell suspension is achieved.

    • Pass the cell suspension through a 70 µm nylon mesh to remove any remaining cell clumps.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in plating medium (Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin).

    • Plate the cells onto the pre-coated culture surfaces at a desired density.

  • Cell Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace half of the plating medium with fresh maintenance medium (Neurobasal with B27 and Penicillin-Streptomycin).

    • Continue to replace half of the medium every 3-4 days. Neurons will be mature and suitable for experiments within 7-14 days in vitro (DIV).

Protocol 2: Inhibition of Glutamine Synthetase with Methionine Sulfoximine (MSO)

This protocol details the application of MSO to primary neuron or neuron-astrocyte co-cultures to inhibit glutamine synthetase.

Materials:

  • Mature primary neuron or neuron-astrocyte co-cultures (DIV 7-14)

  • L-methionine-DL-sulfoximine (MSO)

  • Culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare MSO Stock Solution: Prepare a stock solution of MSO in sterile water or PBS. The final concentration in the culture medium typically ranges from 1 mM to 10 mM.

  • Treatment of Cultures:

    • For acute inhibition, pre-incubate the cultures with MSO-containing medium for 30 minutes to 2 hours prior to the experimental challenge (e.g., glutamate exposure).[1]

    • For chronic inhibition, MSO can be added to the culture medium for longer durations, but potential long-term toxicity should be monitored.

  • Experimental Challenge (Optional): Following MSO pre-incubation, the primary insult, such as the addition of a specific concentration of glutamate to induce excitotoxicity, can be introduced.

  • Incubation: Incubate the cultures for the desired experimental duration.

  • Assessment of Outcomes: Proceed with assays to measure the effects of GS inhibition.

Protocol 3: Assessment of Experimental Outcomes

1. Measurement of Glutamate and Glutamine Concentrations:

  • Method: Collect the culture medium at the end of the experiment. Analyze the concentrations of glutamate and glutamine using High-Performance Liquid Chromatography (HPLC) or commercially available colorimetric or fluorometric assay kits.

  • Expected Outcome: Inhibition of GS is expected to decrease the release of glutamine into the medium and may lead to an accumulation of extracellular glutamate, particularly in the presence of a glutamate challenge.[1][4]

2. Assessment of Neuronal Viability (LDH Assay):

  • Method: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis. Measure LDH activity in the culture supernatant using a commercially available LDH cytotoxicity assay kit.

  • Expected Outcome: Increased LDH release indicates decreased cell viability. GS inhibition is expected to potentiate neuronal death in the presence of glutamate.

3. Measurement of Glutamine Synthetase Activity:

  • Method: A common method to measure GS activity is a spectrophotometric assay that quantifies the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine.[6]

  • Procedure Outline:

    • Lyse the cells to prepare a cell supernatant.

    • Incubate the supernatant with a reaction mixture containing glutamine, hydroxylamine, MnCl2, and ADP.

    • Stop the reaction with an acidic ferric chloride solution.

    • Measure the absorbance of the resulting colored complex at 500 nm.

  • Expected Outcome: MSO treatment will lead to a significant reduction in GS activity.

Mandatory Visualizations

experimental_workflow prep_culture Prepare Primary Neuron Cultures (Protocol 1) mature_culture Mature Cultures (DIV 7-14) prep_culture->mature_culture mso_treatment Inhibit GS with MSO (Protocol 2) mature_culture->mso_treatment glutamate_challenge Optional: Glutamate Challenge mso_treatment->glutamate_challenge incubation Incubate for Experimental Duration mso_treatment->incubation without challenge glutamate_challenge->incubation assessment Assess Outcomes (Protocol 3) incubation->assessment data_analysis Data Analysis assessment->data_analysis

Caption: Experimental workflow for inhibiting glutamine synthetase in primary neuron cultures.

glutamate_glutamine_cycle cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte glutamine_n Glutamine glutaminase Glutaminase glutamine_n->glutaminase glutamate_n Glutamate glutaminase->glutamate_n vesicle Synaptic Vesicle glutamate_n->vesicle Packaging glutamate_s Glutamate vesicle->glutamate_s Release glutamate_a Glutamate glutamate_s->glutamate_a Uptake (EAATs) gs Glutamine Synthetase (GS) glutamate_a->gs glutamine_a Glutamine gs->glutamine_a glutamine_a->glutamine_n Transport mso MSO mso->gs Inhibits

Caption: The glutamate-glutamine cycle and the inhibitory action of MSO.

References

Application Notes and Protocols for Studying Ammonia Metabolism in Bacteria Using Methionine Sulfoximine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methionine Sulfoximine (B86345) (MSX), a potent and specific inhibitor of glutamine synthetase (GS), for the investigation of ammonia (B1221849) metabolism in bacteria. This document outlines the mechanism of action of MSX, its effects on bacterial physiology, and detailed protocols for key experiments.

Introduction

Ammonia assimilation is a fundamental process in bacteria, enabling the incorporation of inorganic nitrogen into essential biomolecules. The primary pathway for this assimilation, particularly under nitrogen-limiting conditions, is the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle. Methionine sulfoximine (MSX) is an invaluable tool for studying this pathway. As an irreversible inhibitor of glutamine synthetase, MSX effectively blocks the initial step of ammonia incorporation, leading to a range of observable physiological effects that can be used to dissect the intricacies of nitrogen metabolism.[1][2] By observing the consequences of GS inhibition, researchers can infer the roles of different ammonia assimilation pathways, study the regulation of nitrogen fixation, and screen for potential antibacterial agents targeting nitrogen metabolism.

Mechanism of Action

This compound is a structural analog of glutamate (B1630785). Its inhibitory action on glutamine synthetase is biphasic, beginning with reversible competitive inhibition, followed by irreversible inactivation.[3] MSX binds to the glutamate binding site of GS and is subsequently phosphorylated by ATP, forming a stable, phosphorylated intermediate that remains tightly bound to the enzyme, thereby inactivating it. This irreversible inhibition prevents the synthesis of glutamine from glutamate and ammonia.

Key Applications

  • Elucidation of Ammonia Assimilation Pathways: By inhibiting the GS-GOGAT pathway, MSX can help determine the relative importance of alternative pathways, such as the glutamate dehydrogenase (GDH) pathway, under different nutrient conditions.[4]

  • Study of Nitrogen Fixation: In nitrogen-fixing bacteria, the assimilation of newly fixed ammonia is primarily mediated by GS. MSX treatment can uncouple nitrogen fixation from assimilation, often leading to the excretion of ammonia into the medium.[5][6] This phenomenon can be exploited to study the regulation of nitrogenase activity and to screen for bacterial strains with potential applications as biofertilizers.[2]

  • Antibacterial Drug Discovery: As glutamine synthetase is essential for the growth of many pathogenic bacteria, its inhibition by MSX provides a proof-of-concept for GS as a drug target.[7][8] Researchers can use MSX as a reference compound when screening for novel inhibitors of bacterial GS.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on various bacteria.

Table 1: Inhibition of Bacterial Growth by this compound

Bacterial SpeciesMSX ConcentrationObserved EffectReference
Salmonella typhimurium50 µMInhibition of growth[4]
Mycobacterium tuberculosisVarious concentrationsInhibition of growth[7]
Anabaena siamensis (mutant)500 µMResistant, excretes ammonia[5]

Table 2: Inhibition of Glutamine Synthetase Activity by this compound

Bacterial SpeciesMSX ConcentrationPercent InhibitionReference
Salmonella typhimurium2 - 4 µM50%[4]
Pea Glutamine Synthetase5 - 25 µM31 - 64%[9]

Table 3: Effect of this compound on Ammonia Excretion in Nitrogen-Fixing Bacteria

Bacterial SpeciesMSX ConcentrationAmmonia Excretion RateReference
Anabaena siamensis (mutant SS1)500 µM8.7 µmol mg of chlorophyll⁻¹ h⁻¹[5]
Rhodopseudomonas palustrisNot specifiedRestored nitrogenase activity after ammonia switch-off[10]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Bacterial Growth

This protocol outlines the procedure for generating bacterial growth curves in the presence and absence of MSX to assess its impact on bacterial proliferation.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Minimal Medium)[7][11]

  • Sterile culture flasks or tubes

  • Spectrophotometer

  • This compound (MSX) stock solution (sterile-filtered)

  • Incubator with shaking capabilities

Procedure:

  • Prepare Inoculum: Inoculate a single colony of the bacterium from an agar (B569324) plate into a small volume of liquid medium and grow overnight at the optimal temperature with shaking.

  • Set up Cultures: The next day, dilute the overnight culture into fresh, pre-warmed medium to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1 in a series of sterile flasks.

  • Add MSX: To the experimental flasks, add MSX from a stock solution to achieve the desired final concentrations. Include a control flask with no MSX. It is advisable to test a range of MSX concentrations.

  • Incubation: Incubate all flasks at the optimal growth temperature with constant shaking.

  • Measure Growth: At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot from each flask and measure the OD₆₀₀ using a spectrophotometer.[12][13][14][15]

  • Data Analysis: Plot the OD₆₀₀ values against time for each condition on a semi-logarithmic graph to generate growth curves. From these curves, determine and compare the lag phase, exponential growth rate, and stationary phase of the cultures with and without MSX.

Protocol 2: Assay of Glutamine Synthetase Activity

This protocol describes a colorimetric assay to measure the activity of glutamine synthetase in bacterial cell extracts and its inhibition by MSX. The assay is based on the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine, which produces a colored complex with ferric chloride.[16]

Materials:

  • Bacterial cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM MgCl₂)

  • Sonicator or other cell disruption equipment

  • Centrifuge

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Substrate solution (containing L-glutamine and hydroxylamine)

  • ATP solution

  • Stop solution (e.g., acidic ferric chloride solution)

  • Spectrophotometer

  • This compound (MSX) solution for inhibition studies

Procedure:

  • Prepare Cell Extract:

    • Harvest bacterial cells from a culture by centrifugation.

    • Wash the cell pellet with a suitable buffer and resuspend in lysis buffer.

    • Disrupt the cells by sonication on ice.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the crude cell extract.

  • Protein Quantification: Determine the total protein concentration of the cell extract using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Assay:

    • Set up reaction tubes containing assay buffer and the cell extract. For inhibition studies, pre-incubate the extract with various concentrations of MSX for a defined period.

    • Initiate the reaction by adding the substrate solution and ATP.

    • Incubate the reaction mixture at the optimal temperature for a specific time (e.g., 15-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 540 nm).[17]

  • Data Analysis: Calculate the specific activity of glutamine synthetase (e.g., in µmol of product formed per minute per mg of protein). For inhibition studies, plot the enzyme activity against the MSX concentration to determine the IC₅₀ value.

Protocol 3: Nitrogen Fixation Assay (Acetylene Reduction Assay)

This protocol measures the activity of nitrogenase, the enzyme responsible for nitrogen fixation, by quantifying its ability to reduce acetylene (B1199291) to ethylene (B1197577). MSX can be used in conjunction with this assay to study the regulation of nitrogenase by ammonia assimilation.[1]

Materials:

  • Nitrogen-fixing bacterial culture

  • Gas-tight vials with rubber septa

  • Syringes

  • Acetylene gas

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N)

  • Ethylene standard for calibration

  • This compound (MSX) solution

Procedure:

  • Prepare Cultures: Grow the nitrogen-fixing bacteria under conditions that promote nitrogenase expression (i.e., nitrogen-free or nitrogen-limited medium). For experiments investigating the effect of MSX, add it to the cultures at the desired concentration.

  • Set up Assay Vials: Transfer a known volume of the bacterial culture into gas-tight vials.

  • Introduce Acetylene: Inject a specific volume of acetylene gas into each vial (typically 10% of the vial's headspace volume).

  • Incubation: Incubate the vials at the optimal temperature for a defined period, allowing the nitrogenase to reduce acetylene to ethylene.

  • Gas Sampling: After incubation, take a gas sample from the headspace of each vial using a gas-tight syringe.

  • Gas Chromatography Analysis: Inject the gas sample into the GC to separate and quantify the amount of ethylene produced.

  • Data Analysis: Calculate the rate of acetylene reduction, which is proportional to the nitrogenase activity. The results are typically expressed as nmol of ethylene produced per hour per mg of protein or per ml of culture. Compare the rates between control and MSX-treated cultures to understand the effect of inhibiting ammonia assimilation on nitrogenase activity.

Visualizations

GS_GOGAT_Pathway NH3 Ammonia (NH₃) GS Glutamine Synthetase (GS) NH3->GS Glu Glutamate Glu->GS Gln Glutamine GOGAT Glutamate Synthase (GOGAT) Gln->GOGAT aKG α-Ketoglutarate aKG->GOGAT Glu2 Glutamate GS->Gln ATP -> ADP + Pi GOGAT->Glu2 NAD(P)H -> NAD(P)+ 2x MSX This compound (MSX) MSX->GS Inhibition

Caption: The GS-GOGAT pathway and the inhibitory action of MSX.

MSX_Workflow start Start: Bacterial Culture prep_inoculum Prepare Overnight Inoculum start->prep_inoculum setup_cultures Set up Cultures (Control & MSX-treated) prep_inoculum->setup_cultures incubation Incubate with Shaking setup_cultures->incubation sampling Periodic Sampling incubation->sampling measure_od Measure OD₆₀₀ sampling->measure_od plot_curves Plot Growth Curves measure_od->plot_curves analyze Analyze Growth Parameters (Lag, Log, Stationary Phases) plot_curves->analyze end End: Compare Growth analyze->end

Caption: Experimental workflow for studying the effect of MSX on bacterial growth.

Logical_Relationship hypothesis Hypothesis: Bacteria use GS-GOGAT for ammonia assimilation experiment Experiment: Treat bacteria with MSX hypothesis->experiment inhibition MSX inhibits Glutamine Synthetase (GS) experiment->inhibition observation Observation: - Growth is inhibited - Ammonia accumulates/is excreted inhibition->observation deduction1 Deduction 1: GS is essential for growth under these conditions observation->deduction1 deduction2 Deduction 2: GS is the primary route for ammonia assimilation observation->deduction2 conclusion Conclusion: The GS-GOGAT pathway is a key metabolic route deduction1->conclusion deduction2->conclusion

Caption: Logical framework for using MSX to deduce ammonia metabolism pathways.

References

Application of Methionine Sulfoximine in Plant Biology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoximine (B86345) (MSX) is a potent and irreversible inhibitor of glutamine synthetase (GS), a key enzyme in nitrogen metabolism in plants. By blocking the primary pathway for ammonia (B1221849) assimilation, MSX has become an invaluable tool for researchers studying various aspects of plant biology, including nitrogen metabolism, photorespiration, amino acid biosynthesis, and for the selection of transgenic plants. This document provides detailed application notes and protocols for the use of MSX in plant biology research.

Methionine sulfoximine is a structural analog of glutamate (B1630785) and inhibits glutamine synthetase by acting as a transition state analog after being phosphorylated by the enzyme itself. This leads to the accumulation of ammonia within plant tissues, which can have various physiological effects, including the inhibition of photosynthesis.

Core Applications and Quantitative Data

The primary applications of MSX in plant biology research are summarized below, along with typical quantitative parameters.

ApplicationPlant SpeciesMSX ConcentrationTreatment DurationObserved EffectReference(s)
Inhibition of Nitrogen Assimilation Wheat, Barley, Corn, Sorghum2.5 mMHoursSignificant increase in ammonia accumulation.[1][2]
Tea PlantNot specified, but effective30 minutes71.1% reduction in root GS activity, 24% in leaves.
Studying Photorespiration SpinachDependent on O2 concentrationMinutes to hoursInhibition of photosynthesis and ammonia accumulation.[3]
WheatNot specifiedNot specifiedReduced CO2 exchange rate in 21% O2.
Selection of Transgenic Plants Arabidopsis thalianaVaries (e.g., 50 µM)Days to weeksSelection of plants carrying the bar gene, conferring resistance.[1][2]
Orchids (Dendrobium hybrids)0.5 - 10 µMNot specifiedSelection of transgenic orchids with the bar gene.[4]
Mutant Selection Nicotiana tabacum (haploid cells)Not specifiedNot specifiedRecovery of mutants resistant to MSX.[5]

Experimental Protocols

Protocol 1: Preparation of this compound (MSX) Stock Solution

Materials:

  • L-Methionine sulfoximine (powder, e.g., Sigma-Aldrich M5379)

  • Sterile deionized or Milli-Q water

  • Sterile flask or beaker

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Sterile storage tubes or bottles

Procedure:

  • Determine Required Concentration and Volume: Decide on the desired stock solution concentration (e.g., 100 mM or 1 M) and the total volume needed for your experiments.

  • Weigh MSX Powder: Accurately weigh the required amount of L-Methionine sulfoximine powder. The molecular weight of MSX is 180.22 g/mol .

    • For 100 ml of a 100 mM stock solution: 1.8022 g of MSX.

    • For 10 ml of a 1 M stock solution: 1.8022 g of MSX.

  • Dissolution:

    • Add the weighed MSX powder to a sterile flask or beaker.

    • Add a portion of the sterile water (e.g., about 80% of the final volume).

    • Place a sterile magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Stir until the MSX is completely dissolved. Gentle heating or sonication may be required to aid dissolution. L-Methionine sulfoximine is soluble in water at 50 mg/mL (0.277 M).

  • Adjust Volume: Once dissolved, transfer the solution to a graduated cylinder and add sterile water to reach the final desired volume.

  • Sterilization: Filter-sterilize the MSX stock solution using a 0.22 µm sterile filter into a sterile storage bottle or aliquots in sterile tubes.

  • Storage: Store the stock solution at -20°C for long-term storage (up to a year for a 100 mM solution) or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Inhibition of Glutamine Synthetase in Arabidopsis thaliana Seedlings

Materials:

  • Arabidopsis thaliana seedlings (e.g., 7-10 days old grown on solid or in liquid medium)

  • Liquid ½ MS (Murashige and Skoog) medium

  • MSX stock solution (e.g., 100 mM)

  • Sterile petri dishes or multi-well plates

  • Forceps

  • Growth chamber with controlled light and temperature

Procedure:

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) on ½ MS agar (B569324) plates or in liquid ½ MS medium.

  • Treatment Preparation:

    • Prepare liquid ½ MS medium containing the desired final concentration of MSX. For example, to make 100 ml of medium with 1 mM MSX, add 1 ml of a 100 mM MSX stock solution to 99 ml of sterile liquid ½ MS medium.

    • Also, prepare a control medium without MSX.

  • Treatment Application:

    • If using seedlings from agar plates, gently transfer them using sterile forceps into petri dishes or wells of a multi-well plate containing the MSX-supplemented or control medium.

    • If using seedlings grown in liquid culture, replace the existing medium with the treatment or control medium.

  • Incubation: Incubate the seedlings in the growth chamber for the desired duration (e.g., 2, 6, 12, 24 hours). The length of treatment will depend on the specific research question.

  • Harvesting: After the incubation period, harvest the seedlings, gently blot them dry with paper towels, and immediately freeze them in liquid nitrogen. Store the samples at -80°C for subsequent analysis (e.g., ammonia content, GS activity, gene expression).

Protocol 3: Glutamine Synthetase (GS) Activity Assay in Plant Extracts

This protocol is based on the γ-glutamyltransferase assay, which measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine, catalyzed by GS.

Materials:

  • Frozen plant tissue (from Protocol 2 or other experiments)

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM MgCl2, 10 mM 2-mercaptoethanol, and 10% (v/v) glycerol.

  • Assay Reagent A: 100 mM Tris-HCl (pH 7.5), 20 mM L-glutamine, 100 mM hydroxylamine-HCl.

  • Assay Reagent B: 100 mM Tris-HCl (pH 7.5), 40 mM ADP, 20 mM MnCl2.

  • Stop Solution: 10% (w/v) FeCl3, 24% (w/v) trichloroacetic acid (TCA), 6 M HCl.

  • Bradford reagent for protein quantification.

  • Spectrophotometer.

Procedure:

  • Protein Extraction:

    • Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powder to a pre-chilled tube and add ice-cold extraction buffer (e.g., 1:3 w/v ratio).

    • Vortex thoroughly and then centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude protein extract.

  • Protein Quantification: Determine the protein concentration of the extract using the Bradford assay or a similar method.

  • Enzyme Assay:

    • In a microcentrifuge tube, mix 200 µl of Assay Reagent A and 200 µl of the protein extract.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Start the reaction by adding 100 µl of Assay Reagent B.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding 500 µl of the Stop Solution.

    • Centrifuge at 5,000 x g for 5 minutes to pellet any precipitate.

  • Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 540 nm. The absorbance is proportional to the amount of γ-glutamyl hydroxamate formed.

  • Calculation: Calculate the specific activity of GS as µmol of γ-glutamyl hydroxamate formed per minute per mg of protein. A standard curve using authentic γ-glutamyl hydroxamate should be prepared to quantify the product.

Protocol 4: Measurement of Ammonia Accumulation in Plant Tissues

Materials:

  • Frozen plant tissue (from Protocol 2 or other experiments)

  • Extraction Solution: 0.01 M HCl

  • Ammonia Assay Kit (e.g., based on the Berthelot reaction or an ammonia-selective electrode)

  • Homogenizer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh the frozen plant tissue (e.g., 100 mg).

    • Homogenize the tissue in a pre-chilled tube with the extraction solution (e.g., 1 ml of 0.01 M HCl).

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for ammonia determination.

  • Ammonia Quantification:

    • Use a commercial ammonia assay kit according to the manufacturer's instructions. These kits typically involve a colorimetric reaction where ammonia reacts with specific reagents to produce a colored compound that can be measured spectrophotometrically.[6]

    • Alternatively, an ammonia-selective electrode can be used for direct measurement of ammonia concentration in the extract.

  • Calculation: Calculate the ammonia content as µmol per gram of fresh weight of the plant tissue.

Protocol 5: Selection of Transgenic Arabidopsis thaliana using MSX

This protocol is for the selection of T1 transgenic Arabidopsis plants carrying a selectable marker gene that confers resistance to MSX, such as the bar gene which encodes phosphinothricin (B1261767) acetyltransferase.[1][2]

Materials:

  • T1 seeds from Agrobacterium-mediated transformation.

  • ½ MS agar plates containing 1% (w/v) sucrose.

  • MSX stock solution (e.g., 50 mM).

  • Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach with 0.05% Tween-20).

  • Sterile water.

  • Growth chamber.

Procedure:

  • Seed Sterilization:

    • Place the T1 seeds in a microcentrifuge tube.

    • Add 1 ml of 70% ethanol and incubate for 1-2 minutes.

    • Remove the ethanol and add 1 ml of 10% bleach with 0.05% Tween-20. Incubate for 10-15 minutes with occasional vortexing.

    • Wash the seeds 3-5 times with sterile water.

  • Plating:

    • Prepare ½ MS agar plates containing the appropriate concentration of MSX for selection (e.g., 50 µM). The optimal concentration may need to be determined empirically for your specific Arabidopsis ecotype and transformation construct.

    • Resuspend the sterilized seeds in a small volume of sterile 0.1% agarose (B213101) and spread them evenly on the selection plates.

  • Stratification and Germination:

    • Seal the plates and stratify the seeds by incubating them at 4°C in the dark for 2-4 days to promote uniform germination.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Selection:

    • Observe the plates over the next 7-14 days.

    • Transformed seedlings (resistant) will develop green cotyledons and true leaves, and establish a root system.

    • Non-transformed seedlings (susceptible) will become chlorotic (yellow/white) and their growth will be arrested.

  • Transplanting:

    • Once the resistant seedlings have developed true leaves, carefully transfer them to soil for further growth and analysis.

Visualizations of Pathways and Workflows

Nitrogen Assimilation Pathway and MSX Inhibition

Nitrogen_Assimilation cluster_uptake Root Cell cluster_assimilation Plant Cell (Root/Shoot) cluster_inhibition MSX Action Nitrate_uptake Nitrate (NO3-) (from soil) Nitrate Nitrate (NO3-) Nitrate_uptake->Nitrate Ammonium_uptake Ammonium (NH4+) (from soil) Ammonium Ammonium (NH4+) Ammonium_uptake->Ammonium Nitrite Nitrite (NO2-) Nitrate->Nitrite Reduction Nitrate_Reductase Nitrate Reductase Nitrate->Nitrate_Reductase Nitrite->Ammonium Reduction Nitrite_Reductase Nitrite Reductase Nitrite->Nitrite_Reductase Glutamine Glutamine Ammonium->Glutamine Assimilation GS Glutamine Synthetase (GS) Ammonium->GS Glutamate_in Glutamate Glutamate_in->Glutamine Glutamate_in->GS Amino_Acids Other Amino Acids, Nucleotides, etc. Glutamine->Amino_Acids N-donor GOGAT Glutamate Synthase (GOGAT) Glutamine->GOGAT Nitrate_Reductase->Nitrite Nitrite_Reductase->Ammonium GS->Glutamine GOGAT->Glutamate_in MSX Methionine Sulfoximine (MSX) MSX->GS Inhibits

Caption: Nitrogen assimilation pathway and the inhibitory action of MSX.

Photorespiration Pathway and the Role of Glutamine Synthetase

Photorespiration cluster_chloroplast Chloroplast cluster_mitochondrion Mitochondrion RuBP RuBP RuBisCO RuBisCO RuBP->RuBisCO + O2 PGA 3-PGA (to Calvin Cycle) Phosphoglycolate Phosphoglycolate Glycolate Glycolate Phosphoglycolate->Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycerate Glycerate Glycerate->PGA Phosphorylation RuBisCO->PGA RuBisCO->Phosphoglycolate Glycine Glycine Glyoxylate->Glycine Serine_out Serine Glycine->Serine_out Serine_in Serine Hydroxypyruvate Hydroxypyruvate Serine_in->Hydroxypyruvate Hydroxypyruvate->Glycerate NH3_CO2 NH3 + CO2 Serine_out->NH3_CO2 Ammonium_reassimilation Ammonia (NH3) Re-assimilation NH3_CO2->Ammonium_reassimilation MSX MSX MSX->Ammonium_reassimilation Inhibits

Caption: The role of GS in photorespiration and its inhibition by MSX.

Experimental Workflow for Studying MSX Effects

Experimental_Workflow cluster_assays Analyses Start Start: Plant Growth (e.g., Arabidopsis) MSX_Treatment MSX Treatment (Varying concentrations and durations) Start->MSX_Treatment Control_Treatment Control Treatment (No MSX) Start->Control_Treatment Harvesting Harvest Plant Material (Flash freeze in liquid N2) MSX_Treatment->Harvesting Control_Treatment->Harvesting Biochemical_Assays Biochemical Assays Harvesting->Biochemical_Assays Molecular_Analysis Molecular Analysis Harvesting->Molecular_Analysis Physiological_Measurements Physiological Measurements Harvesting->Physiological_Measurements Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis GS_Activity GS Activity Assay Biochemical_Assays->GS_Activity Ammonia_Content Ammonia Content Biochemical_Assays->Ammonia_Content Amino_Acid_Profiling Amino Acid Profiling Biochemical_Assays->Amino_Acid_Profiling Molecular_Analysis->Data_Analysis Gene_Expression Gene Expression (qRT-PCR) Molecular_Analysis->Gene_Expression Protein_Abundance Protein Abundance (Western Blot) Molecular_Analysis->Protein_Abundance Physiological_Measurements->Data_Analysis Photosynthesis_Rate Photosynthesis Rate (Gas Exchange) Physiological_Measurements->Photosynthesis_Rate Chlorophyll_Fluorescence Chlorophyll Fluorescence Physiological_Measurements->Chlorophyll_Fluorescence

Caption: A generalized experimental workflow for investigating the effects of MSX.

References

Application Notes and Protocols: Utilizing Methionine Sulfoximine to Elucidate the Role of Glutamine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamine is a non-essential amino acid that plays a crucial role in the metabolism of highly proliferative cells, including cancer cells. It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione, and contributes to the replenishment of the tricarboxylic acid (TCA) cycle intermediates (anaplerosis).[1][2] Many cancer cells exhibit "glutamine addiction," an increased dependence on glutamine for survival and proliferation.

Glutamine synthetase (GS) is the enzyme responsible for the de novo synthesis of glutamine from glutamate (B1630785) and ammonia.[3] In certain cancer types and under specific metabolic stresses like glutamine deprivation, GS is upregulated to maintain intracellular glutamine levels, thereby supporting tumor growth and survival.[1][3] This makes GS a compelling target for cancer therapy.

Methionine sulfoximine (B86345) (MSO) is a potent and irreversible inhibitor of glutamine synthetase.[4][5] It acts by binding to the glutamate active site of GS and undergoing phosphorylation, leading to the inactivation of the enzyme.[4] By inhibiting de novo glutamine synthesis, MSO treatment can induce cancer cell death, reduce proliferation, and sensitize cells to other therapeutic agents. This makes MSO an invaluable tool for studying the role of glutamine metabolism in cancer and for validating GS as a therapeutic target.

These application notes provide detailed protocols for using Methionine Sulfoximine to study glutamine metabolism in cancer cells, including methods for assessing GS activity, cell viability, and metabolic flux.

Data Presentation

Table 1: Effects of this compound on Cancer Cell Lines
ParameterCell Line(s)MSO ConcentrationEffectReference(s)
Growth and Survival Human hepatocellular carcinomaNot specifiedReduced growth and decreased survival[4]
Glutamine Synthetase Activity Glial cells1 mM>95% inhibition of GS activity[6]
Glutamine Synthesis Cancer cellsNot specifiedDecreased de novo synthesis of glutamine[4]
Downstream Metabolites Cancer cellsNot specifiedDecreased synthesis of nucleotides[4]
In Vivo Tumor Growth Human hepatocellular carcinoma xenograftsNot specifiedInhibition of tumor growth[4]

Signaling and Experimental Workflow Diagrams

glutamine_metabolism_and_mso_inhibition cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transport Glutamate_int Glutamate Glutamine_int->Glutamate_int Glutaminolysis Nucleotides Nucleotides Glutamine_int->Nucleotides Amino_Acids Other Amino Acids Glutamine_int->Amino_Acids GLS Glutaminase (B10826351) (GLS) Glutamate_int->Glutamine_int Synthesis alpha_KG α-Ketoglutarate Glutamate_int->alpha_KG GSH Glutathione (GSH) Glutamate_int->GSH GS Glutamine Synthetase (GS) Ammonia NH3 Ammonia->Glutamine_int TCA TCA Cycle alpha_KG->TCA MSO Methionine Sulfoximine (MSO) MSO->GS Inhibition

Caption: Glutamine metabolism in cancer cells and the inhibitory action of this compound (MSO) on Glutamine Synthetase (GS).

experimental_workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat cells with MSO (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT, Crystal Violet) treatment->viability gs_activity Glutamine Synthetase Activity Assay treatment->gs_activity western_blot Western Blot for GS Expression treatment->western_blot metabolomics Metabolic Flux Analysis (using labeled glutamine/glucose) treatment->metabolomics analysis Data Analysis and Interpretation viability->analysis gs_activity->analysis western_blot->analysis metabolomics->analysis conclusion Conclusion on the Role of Glutamine and GS in the specific cancer model analysis->conclusion

Caption: Experimental workflow for studying the effects of MSO on cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of MSO on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (MSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.[7]

  • Treatment: Prepare serial dilutions of MSO in complete growth medium. Remove the old medium from the wells and add 100 µL of the MSO-containing medium. Include a vehicle control (medium without MSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of viability against the log of the MSO concentration to determine the IC50 value.[8]

Protocol 2: Glutamine Synthetase (GS) Activity Assay (Colorimetric)

This assay measures the enzymatic activity of GS in cell lysates. The protocol is adapted from commercially available kits.[9][10]

Materials:

  • Cell lysate from control and MSO-treated cells

  • GS Assay Buffer

  • Glutamate

  • ATP

  • Hydroxylamine

  • 96-well plate

  • Microplate reader

Procedure:

  • Lysate Preparation:

    • Treat cells with MSO for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[9]

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Reaction:

    • Prepare a reaction mixture containing GS Assay Buffer, Glutamate, and ATP.

    • Add an appropriate amount of lysate (e.g., 20-50 µg of protein) to the wells of a 96-well plate.

    • To measure the effect of MSO in vitro, pre-incubate the lysate with varying concentrations of MSO for 15-30 minutes at 37°C. Include a vehicle control.[9]

    • Initiate the reaction by adding hydroxylamine.

  • Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and add the colorimetric reagent according to the kit manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[11]

  • Data Analysis:

    • Calculate the GS activity based on a standard curve.

    • Normalize the activity to the protein concentration of the lysate.

    • Compare the GS activity in MSO-treated samples to the control.

Protocol 3: Western Blot for Glutamine Synthetase Expression

This protocol is used to determine the protein levels of GS in response to MSO treatment.

Materials:

  • Cell lysate from control and MSO-treated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against Glutamine Synthetase (anti-GS)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the anti-GS primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST.[12]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. The expected molecular weight of GS is approximately 44-45 kDa.[12]

  • Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Metabolic Flux Analysis using Stable Isotope Tracers

This protocol provides a general framework for using stable isotope-labeled substrates (e.g., ¹³C-glutamine or ¹³C-glucose) to trace metabolic pathways in the presence of MSO.

Materials:

  • Cancer cell line of interest

  • Standard growth medium

  • Labeling medium (e.g., medium with ¹³C-glutamine or ¹³C-glucose)

  • MSO

  • Ice-cold PBS

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture dishes and allow them to reach 70-80% confluency. Treat the cells with MSO for the desired duration.[13]

  • Isotope Labeling:

    • Aspirate the standard growth medium and wash the cells twice with pre-warmed PBS.[13]

    • Add the pre-warmed labeling medium to the cells and incubate for a specific time course.

  • Metabolite Extraction:

    • Rapidly halt metabolic activity by placing the culture plates on ice and aspirating the labeling medium.[13]

    • Quickly wash the cells twice with ice-cold PBS.[13]

    • Add ice-cold 80% methanol to each dish and scrape the cells.[9]

    • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.[13]

    • Incubate on ice for 20 minutes to precipitate proteins.[9]

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.[9]

    • Collect the supernatant containing the polar metabolites.[13]

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.[9]

    • Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.[9]

  • LC-MS/MS Analysis: Analyze the samples to determine the mass isotopologue distribution of downstream metabolites.

  • Data Analysis: Quantify the incorporation of the stable isotope into various metabolites to determine the relative flux through different metabolic pathways and assess the impact of MSO.

Conclusion

This compound is a critical tool for investigating the reliance of cancer cells on glutamine metabolism. By irreversibly inhibiting glutamine synthetase, MSO allows for the detailed study of the consequences of blocking de novo glutamine synthesis. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the role of glutamine in their specific cancer models, from assessing basic cell viability to performing in-depth metabolic flux analysis. The insights gained from these studies can aid in the validation of glutamine synthetase as a therapeutic target and inform the development of novel anticancer strategies.

References

Application Notes and Protocols for In Vivo Use of Methionine Sulfoximine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Methionine Sulfoximine (B86345) (MSO), a well-characterized irreversible inhibitor of glutamine synthetase (GS).[1][2] MSO is a valuable tool for studying the roles of glutamine metabolism in various physiological and pathological processes, including neurotransmission, ammonia (B1221849) detoxification, and cancer biology.

Mechanism of Action

Methionine Sulfoximine acts as a potent inhibitor of glutamine synthetase.[2][3] The enzyme phosphorylates MSO, and the resulting product, this compound phosphate, binds tightly to the active site, leading to irreversible inhibition.[2][4] This inhibition blocks the synthesis of glutamine from glutamate (B1630785) and ammonia.[3] By reducing glutamine levels, MSO can modulate downstream pathways, including those involved in excitotoxicity, making it a subject of interest in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[2][5]

In Vivo Dosing and Treatment Schedules

The appropriate dose and treatment schedule for MSO are highly dependent on the animal model, the research question, and the desired level of glutamine synthetase inhibition. Sub-convulsive doses are often neuroprotective in rodent models of various neurological diseases.[6][7] It is crucial to note that some species, like dogs, are significantly more sensitive to the convulsant effects of MSO than rodents and primates.[6][7][8]

Table 1: Summary of In Vivo Dosing for this compound in Rodent Models

Animal ModelDose RangeAdministration RouteTreatment ScheduleObserved EffectsReference
Mouse (ALS Model, SOD1G93A) Not SpecifiedNot SpecifiedChronicExtended lifespan by 8%, reduced brain glutamine by 60% and glutamate by 30%[5]
Mouse (General) 40 - 250 mg/kgIntraperitoneal (i.p.)Single doseSeizure induction (dose-dependent), increased brain glycogen[9]
Rat (Juvenile) 75 mg/kgIntraperitoneal (i.p.)Single dose, 210 min prior to seizure inductionDelayed onset of pilocarpine-induced seizures, decreased GS activity[1]
Rat (General) 0.94 mmol/kg (single); 0.23 mmol/kg (daily for 7 days)Intraperitoneal (i.p.)Single dose or chronic dailyIncreased cerebral tRNA methyltransferase activity[10]
Rat (General) Not SpecifiedNot Specified4 daysDecreased arterial and intramuscular glutamine, increased net muscle protein breakdown[11]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • L-Methionine-DL-sulfoximine (MSO) powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Sterile vials

Protocol:

  • Calculate the required amount of MSO based on the desired dose and the number and weight of the animals.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the MSO powder.

  • Dissolve the MSO powder in sterile saline or PBS to the desired final concentration. Gentle warming and vortexing may be required to facilitate dissolution.

  • Once fully dissolved, filter-sterilize the MSO solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared MSO solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Administration of this compound to Rodents

Materials:

  • Prepared sterile MSO solution

  • Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for intraperitoneal injection in mice)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Protocol:

  • Accurately weigh each animal to determine the precise volume of MSO solution to be administered.

  • Gently restrain the animal. For intraperitoneal (i.p.) injection in mice, position the animal to expose the lower abdominal quadrants.

  • Swab the injection site with 70% ethanol.

  • Insert the needle into the peritoneal cavity, being careful to avoid puncturing internal organs. The needle should be inserted at a slight angle in the lower left or right quadrant of the abdomen.

  • Slowly inject the calculated volume of MSO solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal closely for any adverse reactions, including seizures, especially during the initial hours after administration. The latency to MSO-dependent seizures can vary between mouse strains.[9]

Visualization of Key Concepts

Signaling Pathway of MSO Action

The following diagram illustrates the primary mechanism of action of this compound in inhibiting glutamine synthesis.

MSO_Pathway cluster_0 Glutamate Metabolism cluster_1 MSO Inhibition Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS Ammonia Ammonia Ammonia->GS Glutamine Glutamine GS->Glutamine ATP -> ADP + Pi MSO_P MSO-Phosphate (Inactive Complex) GS->MSO_P MSO This compound MSO->GS

Caption: Mechanism of this compound (MSO) inhibition of Glutamine Synthetase.

Experimental Workflow for In Vivo MSO Studies

This diagram outlines a typical experimental workflow for investigating the effects of MSO in an animal model.

MSO_Workflow cluster_outcomes Potential Outcome Measures arrow arrow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., SOD1G93A mice) start->animal_model prep Prepare MSO Solution dosing Administer MSO (e.g., i.p. injection) prep->dosing animal_model->prep monitoring Monitor Animals (Behavior, Seizures, Weight) dosing->monitoring outcome Outcome Assessment monitoring->outcome data_analysis Data Analysis outcome->data_analysis biochem Biochemical Analysis (GS activity, Glutamine levels) outcome->biochem histology Histological Analysis outcome->histology behavioral Behavioral Testing outcome->behavioral survival Survival Analysis outcome->survival end End: Conclusion data_analysis->end

Caption: General experimental workflow for in vivo studies using this compound.

References

Application Notes and Protocols for Cell Culture Media Preparation with L-Methionine Sulfoximine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of L-Methionine Sulfoximine (B86345) (MSO) in cell culture. MSO is a potent and irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism.[1][2][3] Its application in cell culture is pivotal for various research areas, including the selection of genetically engineered cells, studying glutamine metabolism, and investigating cellular responses to metabolic stress.

Introduction to L-Methionine Sulfoximine (MSO)

L-Methionine Sulfoximine is a structural analog of methionine and a powerful inhibitor of glutamine synthetase (GS).[2] By inhibiting GS, MSO blocks the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine, a crucial amino acid for a myriad of cellular functions, including protein synthesis, nucleotide biosynthesis, and energy production.[4][5] This inhibitory action makes MSO an invaluable tool in cell biology. In the presence of ATP, MSO is phosphorylated by glutamine synthetase, forming a transition-state analog that binds irreversibly to the enzyme's active site.[1][2][6]

The most common application of MSO in cell culture is for the selection and amplification of cells transfected with a vector containing a functional glutamine synthetase gene. In a glutamine-deficient medium, only cells that have successfully integrated the GS gene can survive in the presence of MSO.[7]

Mechanism of Action of L-Methionine Sulfoximine

L-Methionine Sulfoximine exerts its biological effects primarily through the irreversible inhibition of glutamine synthetase. The process unfolds in two main steps:

  • Competitive Binding : MSO, having a similar structure to glutamate, competes for binding to the active site of glutamine synthetase.[6]

  • Irreversible Inhibition : Once bound, MSO is phosphorylated by ATP within the active site. This phosphorylated intermediate acts as a transition state analog that cannot be released, leading to the irreversible inactivation of the enzyme.[1]

The inhibition of glutamine synthetase leads to a depletion of intracellular glutamine, forcing the cells to rely on exogenous sources of this amino acid. This principle is exploited in the GS Gene Expression System for the selection of high-producing recombinant cell lines.

Quantitative Data: MSO Effects on Cell Lines

The effective concentration of MSO can vary significantly between different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process.[8]

Cell LineAssayIC50 ValueReference
MCF7 (Breast Cancer)Bortezomib (B1684674) Treatment (72h)37 nM[9]
HCC38 (Breast Cancer)Bortezomib Treatment (72h)2.5 nM[9]
MCF-10A (Non-tumorigenic Breast)Bortezomib Treatment1.1 µM[9]
MDA-MB-436 (Breast Cancer)Bortezomib Treatment0.049 µM[9]

Note: The provided IC50 values are for bortezomib treatment and are used here as an example of how such data is presented. Specific IC50 values for MSO can be determined experimentally using the protocols outlined below.

Experimental Protocols

Preparation of L-Methionine Sulfoximine Stock Solution

Materials:

  • L-Methionine Sulfoximine (powder, suitable for cell culture)[7]

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filters (0.22 µm)

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Calculate the required mass of MSO: To prepare a 100 mM stock solution, use the following formula: Mass (g) = 0.1 mol/L * 180.22 g/mol * Final Volume (L) (Molar mass of MSO is 180.22 g/mol )[1]

  • Dissolution: Under sterile conditions in a biological safety cabinet, add the calculated mass of MSO powder to a sterile conical tube. Add the desired volume of sterile water or PBS. MSO is soluble in water at approximately 50 mg/mL (~277.4 mM).[10] For a 100 mg/mL solution in PBS, sonication may be required to achieve complete dissolution.[10]

  • Sterilization: Sterilize the MSO stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. A 100 mM L-Methionine sulfoximine solution stored at -20°C has a shelf life of approximately one year.[7] For short-term storage (days to weeks), 0-4°C can be used.[11] It is not recommended to store aqueous solutions for more than one day at room temperature.[12]

Preparation of Cell Culture Medium Containing MSO

Materials:

  • Basal cell culture medium (glutamine-free)

  • Fetal Bovine Serum (FBS), if required

  • Other required supplements (e.g., antibiotics)

  • Sterile MSO stock solution (from Protocol 4.1)

Protocol:

  • Thaw Components: Thaw all components (basal medium, FBS, supplements, and MSO stock solution) to room temperature in a biological safety cabinet.

  • Determine Working Concentration: The working concentration of MSO typically ranges from 25 µM to 1 mM.[13] The optimal concentration must be determined empirically for each cell line and application.

  • Medium Preparation:

    • In a sterile media bottle, add the required volume of basal medium.

    • Add FBS and other supplements to their final desired concentrations.

    • Using a sterile pipette, add the appropriate volume of the MSO stock solution to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final MSO concentration of 50 µM from a 100 mM stock solution, add 250 µL of the MSO stock.

  • Mixing and Storage: Gently swirl the bottle to ensure complete mixing. The prepared medium can be stored at 4°C for 2-4 weeks.

Determination of MSO IC50 Value using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of MSO using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[14]

Materials:

  • Cells of interest

  • Complete culture medium

  • MSO stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • MSO Treatment: Prepare serial dilutions of MSO in complete culture medium. The concentration range should span from expected no-effect concentrations to concentrations that induce maximal inhibition (e.g., 1 nM to 10 mM). Remove the old medium from the cells and add 100 µL of the MSO-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the MSO solvent, e.g., water or PBS).

  • Incubation: Incubate the plate for a period relevant to the experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each MSO concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the MSO concentration to generate a dose-response curve.

    • Use non-linear regression analysis to determine the IC50 value.[14][15]

Visualizations

MSO_Mechanism_of_Action Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia Ammonia->GS ATP ATP ATP->GS Glutamine Glutamine GS->Glutamine ADP_Pi ADP + Pi GS->ADP_Pi MSO_P Phosphorylated MSO (Irreversible Inhibitor) GS->MSO_P Phosphorylation by ATP MSO L-Methionine Sulfoximine (MSO) MSO->GS Competitive Binding MSO_P->GS Irreversible Inhibition Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation mso_treatment Treat with Serial Dilutions of MSO overnight_incubation->mso_treatment incubation Incubate for 24-72 hours mso_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 read_absorbance->data_analysis end End data_analysis->end Signaling_Pathway cluster_downstream Downstream Effects MSO L-Methionine Sulfoximine (MSO) GS Glutamine Synthetase MSO->GS Inhibits Glutamine Glutamine (Depletion) GS->Glutamine Protein_Synth Protein Synthesis (Inhibited) Glutamine->Protein_Synth Nucleotide_Synth Nucleotide Synthesis (Inhibited) Glutamine->Nucleotide_Synth Cell_Growth Cell Growth & Proliferation (Reduced) Glutamine->Cell_Growth Metabolic_Stress Metabolic Stress (Increased) Glutamine->Metabolic_Stress Regulates

References

Troubleshooting & Optimization

Methionine Sulfoximine solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methionine Sulfoximine (B86345) (MSO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of MSO in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of MSO in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Methionine Sulfoximine in common aqueous solvents?

A1: this compound (MSO) exhibits good solubility in water and Phosphate-Buffered Saline (PBS). However, the exact solubility can vary slightly between different forms (e.g., L-MSO, DL-MSO) and suppliers. It is practically insoluble in DMSO.[1] For optimal dissolution, sonication is often recommended.[1]

Q2: How should I prepare a stock solution of MSO?

A2: To prepare a stock solution, MSO powder can be directly dissolved in water or an appropriate buffer like PBS.[2] To aid dissolution, especially for higher concentrations, gentle warming and/or sonication can be applied.[1] For cell culture applications, it is crucial to sterilize the final solution by filtering it through a 0.22 µm filter.[1]

Q3: What are the recommended storage conditions for MSO powder and its aqueous solutions?

A3: MSO in its solid powder form is stable for years when stored at -20°C.[2] However, aqueous solutions of MSO are not stable and it is strongly recommended to prepare them fresh for each experiment.[2] If short-term storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1] One supplier suggests a shelf life of up to one year for a commercially prepared 100mM L-Methionine sulfoximine solution when stored at -20°C.

Q4: I am observing precipitation in my MSO solution. What could be the cause and how can I resolve it?

A4: Precipitation in MSO solutions can occur due to several factors, including exceeding the solubility limit at a given temperature, or interactions with other components in the medium. To resolve this, you can try gentle warming and/or sonication to redissolve the precipitate.[1] Ensure that the pH of the solution is within a suitable range, as pH can influence the solubility of amino acid derivatives. If precipitation persists, consider preparing a fresh, more dilute solution.

Q5: Is MSO stable in cell culture media at 37°C?

Data Summary Tables

Table 1: Solubility of this compound

SolventFormSolubilityNotes
WaterL-Methionine Sulfoximine~50 mg/mL (277.4 mM)[1]Sonication may be required.[1]
PBS (pH 7.2)L-Methionine-(S,R)-Sulfoximine~5 mg/mL (27.7 mM)[2]-
PBSL-Methionine-DL-sulfoximine100 mg/mL (554.85 mM)[1]Sonication needed for a clear solution.[1]
DMSOL-Methionine-DL-sulfoximine< 1 mg/mL (insoluble or slightly soluble)[1]Not a recommended solvent.

Table 2: Storage and Stability of this compound

FormStorage TemperatureShelf LifeNotes
Solid Powder-20°C≥ 4 years[2]Stable for long-term storage.
Aqueous SolutionRoom TemperatureNot RecommendedPrepare fresh before use.
Aqueous Solution4°CNot RecommendedLimited stability; use as soon as possible.
Aqueous Solution-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.[1]
Aqueous Solution-80°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of MSO in Water

Materials:

  • This compound (MSO) powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out the required amount of MSO powder. For a 10 mL solution of 100 mM MSO (MW: 180.23 g/mol ), you will need 180.23 mg.

  • Transfer the MSO powder to a sterile conical tube.

  • Add a portion of the sterile water (e.g., 8 mL) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the MSO is not fully dissolved, place the tube in a sonicator water bath. Sonicate in short bursts (e.g., 30-60 seconds) until the solution is clear. Avoid excessive heating of the solution.

  • Once the MSO is completely dissolved, add sterile water to reach the final volume of 10 mL.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[1]

Troubleshooting Guides

Issue: MSO Powder is Difficult to Dissolve

Caption: Troubleshooting workflow for MSO dissolution issues.

Issue: Inconsistent Experimental Results

Caption: Troubleshooting guide for inconsistent experimental outcomes.

Stability Profile

While quantitative kinetic data on the degradation of MSO in aqueous solutions is limited in publicly available literature, the consensus from suppliers is that aqueous solutions are not stable for long-term storage at room temperature or 4°C. The primary degradation pathway for methionine and its derivatives in aqueous solution is oxidation of the sulfur atom. Although MSO already has an oxidized sulfur in the sulfoximine group, further degradation or hydrolysis may occur, especially with changes in pH and temperature. For critical applications, it is recommended to perform in-house stability studies under your specific experimental conditions if long-term storage of solutions is unavoidable. The mechanism of MSO's biological activity involves its phosphorylation by glutamine synthetase, leading to irreversible inhibition of the enzyme.[3] This interaction itself is a form of chemical modification, but degradation in solution prior to its use is a separate concern. The hydrolysis of the phosphorylated MSO has been noted to be slow.

References

Technical Support Center: Prevention of Methionine Sulfoximine (MSO)-Induced Seizures in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing and managing Methionine Sulfoximine (B86345) (MSO)-induced seizures in animal studies.

Troubleshooting Guide

Researchers using the MSO-induced seizure model may encounter several challenges. This guide provides solutions to common issues.

Problem Potential Cause(s) Recommended Solution(s)
High Mortality Rate - MSO Dose Too High: The lethal dose of MSO can vary between species and even strains of animals.[1] - Severe, Uncontrolled Seizures: Prolonged status epilepticus can lead to respiratory distress and death.[1] - Dehydration and Malnutrition: Seizing animals may be unable to eat or drink.- Dose Optimization: Conduct a dose-response study to determine the optimal MSO concentration that induces seizures with minimal mortality. For CBA mice, a dose of 50 mg/kg (i.p.) has been shown to induce seizures with manageable mortality.[1] - Pharmacological Intervention: Pre-treat with an anticonvulsant agent. For example, a single intraperitoneal injection of stiripentol (B1682491) (200-400 mg/kg) 30 minutes before MSO administration can significantly reduce seizure severity and mortality in mice.[1] - Supportive Care: Provide subcutaneous fluids (e.g., saline) to prevent dehydration. Ensure easy access to softened food or nutritional supplements.[2][3]
High Variability in Seizure Latency and Severity - Genetic Differences: Animal strain can significantly impact susceptibility to MSO. - Route of Administration: The method of MSO delivery (e.g., intraperitoneal vs. intracerebral) affects seizure onset and characteristics.[4] - Environmental Factors: Stress, handling, and housing conditions can influence seizure thresholds.[2]- Use of Inbred Strains: Employing a consistent inbred strain of animals can reduce genetic variability. - Standardized Administration Protocol: Ensure consistent MSO dosage, concentration, and route of administration across all animals. For systemic administration, intraperitoneal (i.p.) injection is common.[1][5] - Controlled Environment: Acclimatize animals to the experimental environment and handling procedures to minimize stress. Maintain consistent housing conditions (e.g., light-dark cycle, temperature).[2]
Ineffective Seizure Prevention with Test Compound - Inappropriate Dose or Timing: The dose of the neuroprotective agent may be too low, or the administration time may not align with the onset of MSO's effects. - Mechanism of Action: The test compound may not target the glutamatergic pathways primarily involved in MSO-induced seizures.- Dose-Response and Time-Course Studies: Conduct pilot studies to determine the optimal dose and administration window for the test compound. - Mechanism-Specific Drug Selection: Prioritize compounds that modulate the glutamate-GABA system. For instance, agents that enhance GABAergic inhibition, like vigabatrin (B1682217) or stiripentol, have shown efficacy.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Methionine Sulfoximine (MSO)-induced seizures?

A1: MSO is an irreversible inhibitor of glutamine synthetase, a crucial enzyme in astrocytes.[5][7] This inhibition disrupts the glutamate-glutamine cycle, leading to an accumulation of glutamate (B1630785), the primary excitatory neurotransmitter in the brain.[8] The excess glutamate results in overstimulation of glutamate receptors, leading to neuronal hyperexcitability and seizures.[9][10][11] This process is often referred to as glutamate excitotoxicity.[8][9]

Q2: What are the recommended starting doses for MSO to induce seizures in rodents?

A2: The optimal dose of MSO can vary depending on the animal species and strain. For CBA mice, a dose of 50 mg/kg administered intraperitoneally (i.p.) has been shown to reliably induce seizures with a manageable mortality rate.[1] It is highly recommended to perform a pilot dose-response study to determine the most effective and safe dose for your specific animal model.

Q3: Are there any pharmacological agents that can be used as positive controls for seizure prevention in the MSO model?

A3: Yes, several compounds have been shown to be effective. Stiripentol, administered as a single intraperitoneal injection of 200-400 mg/kg 30 minutes prior to MSO, has been demonstrated to significantly reduce seizure severity and mortality in mice.[1] Vigabatrin, an irreversible inhibitor of GABA transaminase, has also been suggested as a potential preventative agent by increasing GABAergic transmission, though specific dosage for the MSO model requires further investigation.[6]

Q4: Can non-pharmacological methods be used to prevent or mitigate MSO-induced seizures?

A4: While research on non-pharmacological interventions specifically for the MSO model is limited, some general strategies used in other epilepsy models may be considered for supportive care and to potentially reduce seizure severity. These include the ketogenic diet, which alters brain metabolism, and neurostimulation techniques like vagus nerve stimulation.[12][13] However, their efficacy in the context of MSO-induced seizures needs to be experimentally validated.

Q5: What are the key animal welfare considerations when using the MSO seizure model?

A5: It is crucial to minimize animal suffering. This includes using the lowest effective dose of MSO, providing adequate supportive care (e.g., hydration and nutrition), and closely monitoring the animals for seizure severity and overall health.[2][3] Establishing clear humane endpoints for euthanasia is essential.[3][14] Single housing during the acute seizure phase can prevent injuries from cage mates.[3] The cage should be free of bedding that could cause asphyxiation.[3]

Experimental Protocols

Protocol 1: Induction of Seizures with this compound (MSO) in Mice

Materials:

  • This compound (MSO)

  • Sterile 0.9% saline

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation cages

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the housing and experimental environment for at least one week prior to the experiment.

  • MSO Solution Preparation: Prepare a fresh solution of MSO in sterile 0.9% saline. The concentration should be calculated to deliver the desired dose in a volume of 10 ml/kg body weight. For example, for a 50 mg/kg dose, the solution concentration would be 5 mg/ml.

  • Animal Weighing and Dose Calculation: Weigh each mouse immediately before injection to ensure accurate dosing.

  • MSO Administration: Administer the calculated dose of MSO via intraperitoneal (i.p.) injection.

  • Animal Monitoring:

    • Place the animal in a clean observation cage.

    • Continuously monitor the animal for the onset of seizure activity. Seizures typically begin 3-5 hours after MSO administration.[1]

    • Score the seizure severity using a standardized scale (e.g., the Racine scale).

    • Monitor for signs of distress, including respiratory difficulty.

  • Supportive Care: Provide subcutaneous saline for hydration if the animal is unable to drink. Ensure easy access to food.

Protocol 2: Pharmacological Prevention of MSO-Induced Seizures with Stiripentol

Materials:

  • Stiripentol

  • Vehicle for stiripentol (e.g., 0.5% carboxymethylcellulose)

  • MSO solution (prepared as in Protocol 1)

  • All other materials from Protocol 1

Procedure:

  • Stiripentol Preparation: Prepare a suspension of stiripentol in the chosen vehicle at a concentration that allows for the administration of the desired dose (e.g., 200-400 mg/kg) in a volume of 10 ml/kg.

  • Stiripentol Administration: 30 minutes prior to MSO administration, inject the stiripentol suspension intraperitoneally. For the control group, administer the vehicle alone.

  • MSO Administration: Following the 30-minute pre-treatment period, administer MSO as described in Protocol 1.

  • Monitoring and Data Collection: Monitor the animals and score seizure activity as detailed in Protocol 1. Compare the seizure latency, severity, and mortality rates between the stiripentol-treated and control groups.

Quantitative Data Summary

The following table summarizes the effects of stiripentol on MSO-induced seizures in CBA mice.

Treatment GroupMSO Dose (mg/kg, i.p.)Stiripentol Dose (mg/kg, i.p.)Mean Seizure Score (Racine Scale)Mortality Rate (%)
Control50Vehicle5.1 ± 0.570
Treatment 1502003.1 ± 0.430
Treatment 2503001.4 ± 0.60
Treatment 350400Not specified, but significantly reduced0

Data adapted from Girard et al. (2024).[1]

Visualizations

Signaling Pathway of MSO-Induced Seizures

MSO_Seizure_Pathway cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic_Neuron Postsynaptic Neuron MSO This compound (MSO) GS Glutamine Synthetase (GS) MSO->GS Inhibits Glutamate_Astro Glutamate Glutamine Glutamine Glutamate_Astro->Glutamine Conversion Glutamate_Cleft Excess Glutamate Glutamate_Astro->Glutamate_Cleft Accumulation GluR Glutamate Receptors (NMDA, AMPA) Glutamate_Cleft->GluR Over-activates Excitotoxicity Neuronal Hyperexcitability (Excitotoxicity) GluR->Excitotoxicity Seizure Seizure Activity Excitotoxicity->Seizure

Caption: MSO inhibits glutamine synthetase in astrocytes, leading to glutamate accumulation and excitotoxicity.

Experimental Workflow for Testing a Neuroprotective Agent

Experimental_Workflow start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize randomize Randomize into Groups (Control vs. Treatment) acclimatize->randomize pretreat Administer Neuroprotective Agent or Vehicle (e.g., 30 min prior) randomize->pretreat induce Induce Seizures with MSO (e.g., 50 mg/kg, i.p.) pretreat->induce monitor Monitor and Score Seizures (Latency, Severity, Duration) induce->monitor analyze Data Analysis (Compare groups) monitor->analyze end End analyze->end

Caption: Workflow for evaluating a neuroprotective agent against MSO-induced seizures.

Logical Relationship of Preventative Strategies

Preventative_Strategies cluster_Prevention Preventative Strategies cluster_Pharm_Targets cluster_NonPharm_Methods MSO_Seizures MSO-Induced Seizures Pharm Pharmacological MSO_Seizures->Pharm Prevent NonPharm Supportive Care & Non-Pharmacological MSO_Seizures->NonPharm Mitigate GABA Enhance GABAergic Inhibition (e.g., Stiripentol, Vigabatrin) Pharm->GABA Glutamate Block Glutamate Excitotoxicity Pharm->Glutamate Support Supportive Care (Hydration, Nutrition) NonPharm->Support Diet Metabolic Modulation (e.g., Ketogenic Diet) NonPharm->Diet

Caption: Pharmacological and supportive strategies to counteract MSO-induced seizures.

References

Technical Support Center: Optimizing Methionine Sulfoximine (MSO) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Methionine Sulfoximine (B86345) (MSO) to achieve desired experimental outcomes while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is a typical non-toxic concentration range for MSO in cell culture?

A1: The non-toxic concentration of MSO can vary significantly depending on the cell type, exposure duration, and experimental context. However, studies have shown that for some cell types, such as mouse peritoneal macrophages, MSO concentrations up to 100 mM were found to be non-toxic when assessed by a lactate (B86563) dehydrogenase (LDH) assay after a 2-hour treatment.[1] For selection of recombinant GS-CHO cell lines, concentrations typically range from 25 µM to 50 µM.[2][3] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.

Q2: What are the common mechanisms of MSO-induced cytotoxicity?

A2: MSO is an irreversible inhibitor of glutamine synthetase (GS), an enzyme crucial for converting glutamate (B1630785) and ammonia (B1221849) into glutamine.[4][5] At high concentrations, MSO can lead to a build-up of glutamate, which can cause excitotoxicity, particularly in neuronal cells. This process involves the overstimulation of N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium and subsequent cell death.[6][7] MSO also inhibits γ-glutamylcysteine synthetase, an enzyme in the glutathione (B108866) biosynthesis pathway, though its effect on glutathione levels in the brain in vivo appears to be minimal.[8]

Q3: How can I determine the optimal, non-cytotoxic concentration of MSO for my experiment?

A3: A dose-response experiment is essential. This involves treating your cells with a range of MSO concentrations and assessing cell viability using standard cytotoxicity assays such as the MTT or LDH assay. The goal is to identify the highest concentration of MSO that does not significantly reduce cell viability compared to an untreated control.

Q4: Are there factors that can influence the cytotoxicity of MSO?

A4: Yes, several factors can influence MSO's cytotoxic effects. The presence of glutamine and methionine in the culture medium can compete with MSO for transport into cells, potentially reducing its efficacy and cytotoxicity.[1] The specific cell type is also a critical factor, as different cells have varying sensitivities to glutamine deprivation and glutamate excitotoxicity. Exposure duration is another key parameter; prolonged exposure to even moderate concentrations of MSO may lead to cytotoxicity.[9]

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low MSO concentrations.

  • Possible Cause: Your cell line may be particularly sensitive to glutamine synthetase inhibition or glutamate excitotoxicity.

  • Troubleshooting Steps:

    • Perform a comprehensive dose-response curve: Start with very low concentrations (e.g., in the micromolar range) and increase incrementally.

    • Reduce exposure time: Shorter incubation times with MSO may be sufficient to achieve the desired effect without causing significant cell death.

    • Supplement with glutamine: If the goal is not complete glutamine synthetase inhibition, providing low levels of glutamine in the medium might mitigate the toxic effects.

    • Consider the cell culture medium composition: High levels of glutamate in the basal medium could exacerbate excitotoxicity.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause: Inconsistent cell seeding density, variations in incubation times, or issues with the assay itself.

  • Troubleshooting Steps:

    • Standardize cell seeding: Ensure a consistent number of cells are seeded in each well.

    • Precise timing: Adhere strictly to the defined incubation times for MSO treatment and assay development.

    • Include proper controls: Always include untreated controls, vehicle controls, and a positive control for cytotoxicity (e.g., a known cytotoxic agent or cell lysis solution).[10]

    • Check for interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, colored compounds can interfere with colorimetric readouts. Run a control with MSO in cell-free medium to check for direct effects on the assay reagents.

Issue 3: MSO does not seem to have the expected inhibitory effect.

  • Possible Cause: The MSO concentration may be too low, or components in the cell culture medium may be interfering with its uptake or activity.

  • Troubleshooting Steps:

    • Increase MSO concentration: Based on your dose-response data, you may need to use a higher concentration.

    • Reduce competing amino acids: As glutamine and methionine can compete with MSO for cellular uptake, consider using a medium with lower concentrations of these amino acids if your experimental design allows.[1]

    • Confirm MSO activity: If possible, perform an assay to directly measure glutamine synthetase activity to confirm that MSO is effectively inhibiting the enzyme in your system.

Data Presentation

Table 1: Summary of MSO Concentrations and Observed Cytotoxicity in In Vitro Studies

Cell TypeMSO ConcentrationExposure DurationAssayObserved EffectCitation
Mouse Peritoneal Macrophages1 - 100 mM2 hoursLDHNo cytotoxicity observed.[1]
Mouse Peritoneal Macrophages9 mM4 and 6 hoursELISASignificant reduction in IL-6 and TNFα production.[1]
L-1210 and 8226 cellsMillimolar (mM) range> 24 hoursNot specifiedCytotoxicity correlated with depletion of intracellular nonprotein sulfhydryls.[9]
Rat Cortical SlicesNot specifiedNot specifiedLDHIncreased LDH release, indicating cytotoxicity.[6][7]
GS-CHO Cell Lines25 - 75 µMContinuousNot specifiedUsed for selection and to improve protein productivity.[2]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[11][13]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of MSO. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[10][16]

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and cell lysis solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of MSO concentrations as described for the MTT assay. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the kit's lysis solution 30 minutes before the assay endpoint.

    • Background: Cell-free medium.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. It is also recommended to measure absorbance at a reference wavelength (e.g., 680 nm) to subtract background from the instrument.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Mandatory Visualizations

Workflow_for_Optimizing_MSO_Concentration Workflow for Optimizing MSO Concentration cluster_setup Experimental Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis and Decision cluster_outcome Outcome start Seed cells in 96-well plate treatment Treat with a range of MSO concentrations (e.g., 0, 10, 50, 100, 500 µM, 1, 5, 10 mM) start->treatment incubation Incubate for desired duration (e.g., 24h, 48h, 72h) treatment->incubation mtt Perform MTT Assay (Metabolic Activity) incubation->mtt ldh Perform LDH Assay (Membrane Integrity) incubation->ldh analysis Analyze dose-response curve mtt->analysis ldh->analysis decision Is there a non-toxic concentration range? analysis->decision yes Select optimal concentration for further experiments decision->yes Yes no Re-evaluate experimental parameters (e.g., shorter duration, different cell line) decision->no No

Caption: A flowchart illustrating the experimental workflow for determining the optimal, non-cytotoxic concentration of MSO.

MSO_Excitotoxicity_Pathway Proposed Signaling Pathway of MSO-Induced Excitotoxicity MSO Methionine Sulfoximine (MSO) GS Glutamine Synthetase (GS) MSO->GS inhibition Glutamate_inc Increased Intracellular Glutamate GS->Glutamate_inc leads to accumulation Glutamate_release Glutamate Release Glutamate_inc->Glutamate_release NMDA_R NMDA Receptor Glutamate_release->NMDA_R activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Cell_death Excitotoxic Cell Death Ca_influx->Cell_death triggers

Caption: A diagram of the proposed signaling pathway for MSO-induced excitotoxicity.

References

Technical Support Center: Methionine Sulfoximine (MSO) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Methionine Sulfoximine (B86345) (MSO) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Methionine Sulfoximine (MSO) and what is its primary mechanism of action?

A1: this compound (MSO) is a specific and irreversible inhibitor of glutamine synthetase (GS).[1][2] GS is a crucial enzyme that catalyzes the synthesis of glutamine from glutamate (B1630785) and ammonia.[3] By inhibiting GS, MSO disrupts glutamine metabolism, which can impact various cellular processes, including nucleotide synthesis, protein synthesis, and redox homeostasis.

Q2: I am observing high variability in my IC50 values for MSO across different experiments. What are the potential causes?

A2: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:

  • Cellular State: The metabolic state, passage number, and confluency of your cells can significantly impact their sensitivity to MSO. It is crucial to use cells that are in the logarithmic growth phase and to maintain consistent cell seeding densities.

  • Compound Stability: MSO solutions should be freshly prepared. While the powder is stable long-term at -20°C, aqueous solutions are not recommended for storage for more than a day. Degradation of MSO can lead to a decrease in its effective concentration.

  • Assay-Specific Interference: The type of viability or cytotoxicity assay used can influence the results. For example, compounds can interfere with the reagents in colorimetric assays like the MTT assay.

  • Solvent Effects: If using a solvent like DMSO to dissolve MSO, ensure the final concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells, including controls.[4][5]

Q3: Can MSO interfere with common cell viability assays like the MTT or LDH assay?

A3: While direct, widespread interference of MSO with MTT or LDH assays is not extensively reported, indirect effects and potential artifacts should be considered:

  • MTT Assay: The MTT assay measures metabolic activity by the reduction of a tetrazolium salt to formazan (B1609692).[6] Since MSO perturbs cellular metabolism, this could indirectly affect the readout. It is also possible for compounds to directly reduce the MTT reagent, leading to falsely high viability readings.[7][8] Running a cell-free control with MSO and the MTT reagent is recommended to rule out direct chemical reduction.

  • LDH Assay: The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells. Some particles or compounds have been shown to interfere with this assay by either inactivating the LDH enzyme or adsorbing it.[9] While this has not been specifically documented for MSO, it is a possibility to consider, especially if observing unexpected results.

Q4: What are the known off-target effects of MSO?

A4: Besides its primary target, glutamine synthetase, MSO has been reported to have other effects that could contribute to inconsistent results:

  • Glutathione Synthesis: MSO can inhibit the synthesis of glutathione, a key antioxidant, which can alter the cellular redox state and sensitize cells to oxidative stress.

  • Excitotoxicity: In neuronal cells, MSO can increase glutamate release, leading to excitotoxic cell death.

  • mTOR Pathway Activation: MSO has been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[3][10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Cause Troubleshooting Steps
Cellular Heterogeneity and Passage Number Use cells from a similar passage number for all experiments. Ensure cell viability is >95% before seeding. Maintain a consistent seeding density.
MSO Stock Solution Instability Prepare fresh MSO stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store powder at -20°C.
Inconsistent Incubation Times Standardize the duration of MSO treatment and the incubation time with the assay reagent.
Assay Interference Run a cell-free control to check for direct chemical interference of MSO with the assay reagents. Consider using an alternative viability assay with a different readout (e.g., ATP-based assay).
Solvent (e.g., DMSO) Toxicity Perform a dose-response curve for the solvent alone to determine its toxicity threshold for your cell line. Keep the final solvent concentration well below this threshold and consistent across all wells.[4][5]
Issue 2: Unexpected or No Cellular Response to MSO Treatment
Possible Cause Troubleshooting Steps
Suboptimal MSO Concentration Perform a broad-range dose-response experiment (e.g., 0.1 µM to 10 mM) to determine the effective concentration range for your specific cell line.
Incorrect Treatment Duration Optimize the MSO treatment duration. Inhibition of glutamine synthetase can be rapid, but downstream effects on cell viability may take longer to manifest.[11][12]
Cell Line Resistance Some cell lines may have intrinsic resistance to MSO due to lower reliance on de novo glutamine synthesis or compensatory metabolic pathways. Verify glutamine synthetase expression in your cell line.
Media Composition The concentration of glutamine and other nutrients in the cell culture medium can influence the cellular response to MSO. Consider using glutamine-free medium for certain experiments to enhance the effect of GS inhibition.

Quantitative Data

Table 1: General Concentration Ranges for MSO in Cell-Based Assays

Application Cell Type Typical Concentration Range Reference
Glutamine Synthetase InhibitionVarious1 mM - 5 mM[11][13]
mTOR ActivationGlutamine-depleted cells4 mM[10]
In vivo treatment (animal models)Guinea Pig1.5 mg/kg/day[14]

Note: Optimal concentrations are highly cell-line dependent and should be determined empirically.

Table 2: Example IC50 Values for Various Compounds in Cancer Cell Lines (for comparative purposes)

Compound Cell Line IC50 (µM) Reference
Compound 1HTB-26 (Breast Cancer)10 - 50[15]
Compound 2PC-3 (Prostate Cancer)10 - 50[15]
Gold(I) Complex 4MCF-7 (Breast Cancer)0.63 - 0.78[16]
ChitosanMCF-7 (Breast Cancer)~1000 - 1760 µg/mL[17]

Note: Specific IC50 values for MSO are not widely reported across a broad range of cancer cell lines in the readily available literature. The provided data is for other compounds to illustrate the typical range of IC50 values observed in cancer cell line studies.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • MSO Treatment: Treat cells with a serial dilution of MSO for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: After treatment, remove the media and add 100 µL of fresh, serum-free media and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Note: To check for MSO interference, include wells with media and MSO (at the highest concentration used) but no cells. Add MTT and solubilization solution as in the experimental wells. A significant absorbance reading in these cell-free wells indicates direct reduction of MTT by MSO.

LDH Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well cell culture plates

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • MSO Treatment: Treat cells with a serial dilution of MSO for the desired duration. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.

    • Vehicle control: Cells treated with the vehicle used to dissolve MSO.

  • Supernatant Collection: After treatment, centrifuge the plate at 600 x g for 10 minutes.[12]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[18]

  • Stop Reaction: Add 50 µL of stop solution to each well.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Calculation: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Signaling Pathways and Visualizations

MSO's inhibition of glutamine synthetase leads to a depletion of intracellular glutamine, which can have downstream effects on several key signaling pathways.

MSO and the mTOR Signaling Pathway

Inhibition of glutamine synthetase by MSO can lead to cellular stress, which has been shown to activate the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and survival.[3][10]

MSO_mTOR_Pathway MSO This compound (MSO) GS Glutamine Synthetase (GS) MSO->GS Inhibits CellularStress Cellular Stress (Glutamine Depletion) MSO->CellularStress Induces Glutamine Glutamine GS->Glutamine Produces mTORC1 mTORC1 Glutamine->mTORC1 Activates CellularStress->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Regulates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Regulates

Caption: MSO inhibits Glutamine Synthetase, leading to glutamine depletion and cellular stress, which can activate mTORC1 signaling.

Potential Impact of MSO on PI3K/Akt and MAPK Pathways

Glutamine metabolism is intricately linked to the PI3K/Akt and MAPK signaling pathways. While direct effects of MSO on these pathways are less characterized, the disruption of glutamine availability can indirectly influence their activity. For instance, glutamine metabolism can influence the PI3K/Akt/mTORC1 axis, a key regulator of cell survival and growth.[19] Additionally, feedback loops exist between the mTOR and MAPK pathways.[20]

MSO_PI3K_MAPK_Pathway MSO This compound (MSO) GS Glutamine Synthetase (GS) MSO->GS Inhibits Glutamine Glutamine GS->Glutamine Produces MetabolicAlterations Metabolic Alterations Glutamine->MetabolicAlterations PI3K PI3K MetabolicAlterations->PI3K Influences Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival mTORC1->PI3K Feedback MAPK MAPK Pathway mTORC1->MAPK Feedback Proliferation Proliferation MAPK->Proliferation MSO_Troubleshooting_Workflow Start Inconsistent Results with MSO CheckCells Verify Cell Health & Consistency (Passage #, Density) Start->CheckCells CheckMSO Prepare Fresh MSO & Verify Concentration Start->CheckMSO CheckAssay Evaluate Assay for Interference (Cell-Free Control) Start->CheckAssay Optimize Optimize Assay Parameters (Concentration, Duration) CheckCells->Optimize CheckMSO->Optimize CheckAssay->Optimize AlternativeAssay Consider Alternative Viability Assay CheckAssay->AlternativeAssay If Interference is Detected AnalyzeData Re-analyze Data with Appropriate Controls Optimize->AnalyzeData AlternativeAssay->AnalyzeData Conclusion Consistent & Reliable Results AnalyzeData->Conclusion

References

Technical Support Center: Glutamine Synthetase (GS) Inhibition Experiments with MSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using L-methionine sulfoximine (B86345) (MSO) to inhibit glutamine synthetase (GS).

Frequently Asked Questions (FAQs)

Q1: What is L-methionine sulfoximine (MSO) and how does it inhibit glutamine synthetase (GS)?

L-methionine sulfoximine (MSO) is a classic and potent irreversible inhibitor of glutamine synthetase (GS).[1][2] Its mechanism of action is biphasic: it initially acts as a competitive inhibitor with respect to glutamate (B1630785), binding to the enzyme's active site.[3][4] Subsequently, in the presence of ATP, MSO is phosphorylated, forming methionine sulfoximine phosphate. This phosphorylated product binds very tightly and essentially irreversibly to the active site, leading to the inactivation of the enzyme.[4]

Q2: I'm not seeing the expected level of GS inhibition. What are some possible causes?

Several factors could lead to incomplete inhibition of GS by MSO:

  • Insufficient MSO Concentration: The effective concentration of MSO can vary depending on the cell type or tissue being studied.

  • Inadequate Incubation Time: MSO's irreversible inhibition is time-dependent. Short incubation periods may not be sufficient for complete enzyme inactivation.[5]

  • MSO Stability: Ensure that your MSO stock solution is fresh and has been stored correctly.

  • Competition with Glutamate: High concentrations of glutamate in your experimental system can compete with MSO for binding to the GS active site, potentially reducing the efficiency of inhibition.[3]

  • Cellular Uptake: In whole-cell experiments, insufficient uptake of MSO into the cells can be a limiting factor.

Q3: My cells are showing unexpected toxic effects after MSO treatment. What could be the reason?

While MSO is a widely used GS inhibitor, it can have off-target effects and cytotoxic properties, especially at high concentrations or with prolonged exposure.[1] Some potential reasons for unexpected toxicity include:

  • Inhibition of γ-glutamylcysteine synthetase: MSO can also inhibit this enzyme, which is involved in glutathione (B108866) biosynthesis.[3]

  • Neurotoxicity: At high doses, MSO is known to be a convulsant and can exhibit neurotoxic effects.[1][3]

  • Metabolic Disruption: As GS plays a crucial role in nitrogen metabolism and ammonia (B1221849) detoxification, its inhibition can lead to metabolic imbalances.[6]

Q4: Can MSO affect the uptake of other molecules in my experiment?

Yes, MSO has been shown to interfere with the transport of glutamine in some cell types, which is an important consideration if you are also measuring glutamine levels or uptake.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no GS inhibition Insufficient MSO concentration or incubation time.Optimize MSO concentration and incubation time. Perform a dose-response and time-course experiment. (See table below for typical ranges).
High levels of glutamate in the medium.Reduce the concentration of glutamate in the experimental medium if possible, or increase the MSO concentration to outcompete the substrate.[3]
Poor cellular uptake of MSO.Verify MSO uptake in your specific cell line or tissue. Some cell types may have limited transporter activity for MSO.
High variability in results Inconsistent MSO treatment.Ensure accurate and consistent preparation and application of MSO solutions for all samples.
Differences in cell density or health.Standardize cell seeding density and ensure cultures are healthy and in the logarithmic growth phase before treatment.
Unexpected cellular toxicity MSO concentration is too high.Perform a dose-response curve to determine the optimal concentration that inhibits GS without causing significant cytotoxicity.
Off-target effects of MSO.Consider the potential for off-target effects in the interpretation of your results. If possible, use a secondary method to confirm that the observed phenotype is due to GS inhibition.
MSO interferes with other assays MSO affecting glutamine transporters.Be aware of MSO's potential to inhibit glutamine uptake when designing experiments that involve measuring glutamine transport.[7]

Quantitative Data Summary

Table 1: Typical MSO Concentrations and Incubation Times for GS Inhibition

ApplicationMSO Concentration RangeTypical Incubation TimeReference(s)
In vitro (isolated enzyme)0.25 mM - 5 mM10 - 30 minutes[3]
Cell Culture (e.g., astrocytes)1 mM - 10 mM1 - 24 hours[5][7]
In vivo (rodent models)Varies with administration route4 - 6 days[1]

Experimental Protocols

Protocol 1: Glutamine Synthetase Activity Assay (Colorimetric)

This protocol is a general guideline for measuring GS activity in cell or tissue lysates using a colorimetric assay kit. Specific details may vary depending on the kit manufacturer.

  • Sample Preparation:

    • Homogenize tissue or lyse cells in the assay buffer provided with the kit.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant for the assay.

    • Determine the protein concentration of the lysate for normalization.

  • Assay Procedure:

    • Prepare the reaction mix according to the kit's instructions. This typically includes glutamate, ATP, and other reagents necessary for the detection of the reaction product (ADP or glutamine).

    • Add the prepared sample (lysate) to the reaction mix in a 96-well plate.

    • Include appropriate controls, such as a negative control without the sample and a positive control with a known amount of GS.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the negative control from the sample readings.

    • Calculate the GS activity based on a standard curve if provided, or as the rate of change in absorbance over time.

    • Normalize the activity to the protein concentration of the sample.

Protocol 2: MSO Inhibition of Glutamine Synthetase in Cell Culture

This protocol outlines a general procedure for treating cultured cells with MSO to inhibit GS activity.

  • Cell Seeding:

    • Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency.

  • MSO Preparation:

    • Prepare a stock solution of MSO in a suitable solvent (e.g., sterile water or culture medium).

    • Further dilute the MSO stock solution in fresh culture medium to the desired final concentrations.

  • MSO Treatment:

    • Remove the old culture medium from the cells.

    • Add the medium containing the different concentrations of MSO to the cells.

    • Include a vehicle control (medium with the solvent used for the MSO stock solution but without MSO).

    • Incubate the cells for the desired duration (e.g., 1, 4, 12, or 24 hours).

  • Post-Treatment Analysis:

    • After the incubation period, wash the cells with PBS.

    • Harvest the cells for subsequent analysis, such as a GS activity assay (as described in Protocol 1) or Western blotting for GS protein levels.

Visualizations

MSO_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture MSO_Prep 2. Prepare MSO Solutions Treatment 3. MSO Treatment MSO_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Harvest 5. Harvest Cells Incubation->Harvest GS_Assay 6a. GS Activity Assay Harvest->GS_Assay Other_Assay 6b. Other Assays (e.g., Western Blot) Harvest->Other_Assay

Caption: Experimental workflow for MSO-mediated inhibition of glutamine synthetase in cell culture.

MSO_Mechanism_of_Action cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway GS Glutamine Synthetase (Active Site) GS_Substrates GS + Glutamate + ATP GS_MSO_ATP GS + MSO + ATP Glutamate Glutamate Glutamate->GS_Substrates ATP ATP ATP->GS_Substrates ATP->GS_MSO_ATP MSO MSO MSO->GS_MSO_ATP GS_Products GS + Glutamine + ADP + Pi GS_Substrates->GS_Products Catalysis GS_MSO_P GS-MSO-Phosphate (Inactive Complex) GS_MSO_ATP->GS_MSO_P Phosphorylation & Irreversible Binding

Caption: Mechanism of glutamine synthetase inhibition by L-methionine sulfoximine (MSO).

References

Technical Support Center: Chronic Methionine Sulfoximine (MSO) Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chronic Methionine Sulfoximine (MSO) administration in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MSO) and what is its primary mechanism of action?

A1: this compound (MSO) is a specific and irreversible inhibitor of the enzyme glutamine synthetase (GS).[1] GS is crucial for the synthesis of glutamine from glutamate (B1630785) and ammonia. By inhibiting GS, MSO disrupts this pathway, leading to a reduction in glutamine levels and an accumulation of its precursors.

Q2: What are the potential therapeutic applications of chronic MSO administration in mice?

A2: Chronic MSO administration at sub-convulsive doses has shown neuroprotective effects in certain mouse models. For instance, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic MSO treatment extended lifespan by reducing brain levels of glutamine and glutamate.[2] It has also been investigated for its potential to mitigate the toxic effects of hyperammonemia.[1]

Q3: What are the known major side effects of MSO administration?

A3: The most significant and well-documented side effect of MSO at high doses is the induction of seizures.[1] However, studies using chronic, lower, non-convulsant doses in mice have reported a lack of overt adverse effects. It is crucial to determine the appropriate dose for your specific mouse strain and experimental goals to avoid acute neurotoxicity.

Q4: Does chronic MSO administration affect glutathione (B108866) levels in the brain?

A4: While MSO can inhibit γ-glutamylcysteine synthetase in vitro, studies in rodents have shown that chronic administration does not significantly alter the content of glutathione in the brain.[1]

Q5: Are there any known effects of chronic MSO on liver function?

A5: One study investigating the use of MSO as a pretreatment in a model of acute liver failure in mice found that it rescued a significant percentage of animals and reduced inflammatory cytokines, suggesting a protective rather than a toxic effect on the liver in that specific context. The study noted no change in Kupffer cell infiltration or GS protein levels in the liver.

Troubleshooting Guides

Issue 1: Seizures observed in mice following MSO administration.
  • Possible Cause: The administered dose of MSO is too high for the specific mouse strain, age, or sex. Seizure susceptibility can vary between different mouse strains.

  • Troubleshooting Steps:

    • Immediately discontinue MSO administration.

    • Consult a veterinarian. Provide supportive care for the affected animals as advised.

    • Perform a dose-response study. Start with a much lower dose and gradually escalate to determine the maximum tolerated dose (MTD) that does not induce seizures in your specific mouse model.

    • Review the literature for appropriate dose ranges. Doses used in therapeutic studies are typically sub-convulsive.

    • Ensure accurate dose calculation and administration. Double-check all calculations and ensure the correct volume is being administered.

Issue 2: Unexpected changes in body weight.
  • Possible Cause: While significant weight loss has not been a consistently reported side effect of chronic therapeutic MSO administration, alterations in metabolism or general malaise at higher doses could contribute to changes in body weight.

  • Troubleshooting Steps:

    • Monitor body weight regularly. Weigh mice at least twice a week.

    • Assess food and water intake. Significant changes may indicate a more general health issue.

    • Conduct regular health checks. Look for signs of distress, such as ruffled fur, hunched posture, or reduced activity.

    • Consider a pair-fed control group. This can help determine if weight changes are due to reduced food intake or a direct metabolic effect of MSO.

    • Perform blood biochemistry. Analyze markers for liver and kidney function to rule out organ toxicity (see Table 1).

Issue 3: Inconsistent or unexpected behavioral results.
  • Possible Cause: MSO's effects on glutamate and glutamine metabolism can influence neurotransmission, potentially leading to subtle behavioral changes. Stress from handling and injection can also be a confounding factor.

  • Troubleshooting Steps:

    • Acclimatize animals thoroughly. Ensure mice are accustomed to the experimental procedures, including handling and injection with a vehicle control, before starting MSO treatment.

    • Use a comprehensive behavioral testing battery. Assess a range of behaviors, including motor function, anxiety-like behavior, and cognitive function (see Table 2).

    • Ensure consistent timing of behavioral tests. Conduct tests at the same time of day relative to MSO administration to minimize variability.

    • Include appropriate control groups. A vehicle-treated control group is essential to differentiate the effects of MSO from the experimental procedures.

Data Presentation

Disclaimer: The following tables present hypothetical quantitative data to serve as a template for the types of measurements researchers should consider collecting during chronic MSO administration studies. Comprehensive, publicly available quantitative data on the side effects of chronic MSO administration in mice is limited.

Table 1: Hypothetical Body Weight and Organ Function Markers Following 12 Weeks of Chronic MSO Administration

ParameterControl (Vehicle)MSO (X mg/kg)p-value
Body Weight Change (%) +5.2 ± 1.5+4.8 ± 1.8>0.05
Liver Weight (g) 1.25 ± 0.101.23 ± 0.12>0.05
Kidney Weight (g) 0.35 ± 0.040.34 ± 0.05>0.05
Serum AST (U/L) 45 ± 848 ± 10>0.05
Serum ALT (U/L) 30 ± 632 ± 7>0.05
Serum BUN (mg/dL) 22 ± 423 ± 5>0.05

Data are presented as mean ± SD. Statistical analysis performed using a Student's t-test.

Table 2: Hypothetical Behavioral Assessment Following 12 Weeks of Chronic MSO Administration

Behavioral TestParameterControl (Vehicle)MSO (X mg/kg)p-value
Open Field Test Total Distance Traveled (cm)3500 ± 4503400 ± 500>0.05
Time in Center (%)15 ± 314 ± 4>0.05
Elevated Plus Maze Time in Open Arms (%)30 ± 528 ± 6>0.05
Number of Open Arm Entries12 ± 311 ± 4>0.05
Rotarod Latency to Fall (s)180 ± 25175 ± 30>0.05

Data are presented as mean ± SD. Statistical analysis performed using a Student's t-test.

Experimental Protocols

Chronic this compound (MSO) Administration Protocol

1. Materials:

  • L-Methionine Sulfoximine (MSO)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

2. Procedure:

  • Dose Preparation:

    • Dissolve MSO in sterile saline to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh daily or stored according to the manufacturer's stability data.

  • Animal Preparation:

    • Weigh each mouse accurately before each administration to ensure correct dosing.

  • Administration:

    • Administer MSO via intraperitoneal (IP) or subcutaneous (SC) injection. The choice of route may depend on the specific experimental design and should be consistent throughout the study.

    • The volume of injection should be appropriate for the size of the mouse (typically 5-10 mL/kg for IP and SC injections).

  • Frequency and Duration:

    • The frequency of administration can range from once daily to several times per week, depending on the desired level of glutamine synthetase inhibition and the half-life of MSO's effect.

    • The duration of the study will depend on the research question, ranging from several weeks to months for chronic studies.

  • Monitoring:

    • Monitor animals daily for any signs of toxicity, particularly seizures, especially during the initial phase of the study.

    • Record body weight at least twice weekly.

    • Perform regular health checks, observing for changes in appearance, posture, and activity.

    • For long-term studies, consider periodic blood sampling for biochemical analysis of liver and kidney function.

    • At the end of the study, perform a thorough necropsy and collect tissues for histopathological analysis.

Mandatory Visualizations

MSO_Mechanism_of_Action cluster_substrates Substrates cluster_product Product Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia Ammonia->GS ATP ATP ATP->GS Glutamine Glutamine GS->Glutamine MSO This compound (MSO) MSO->GS lab Inhibition Irreversible Inhibition lab->GS

Caption: Mechanism of MSO action on Glutamine Synthetase.

Experimental_Workflow Start Start of Study: Baseline Measurements (Body Weight, Behavior) Treatment Chronic MSO or Vehicle Administration Start->Treatment Monitoring Daily Health Checks Weekly Body Weight Treatment->Monitoring Daily/Weekly Behavior Behavioral Testing Battery (e.g., Open Field, EPM) Treatment->Behavior Periodic Endpoint End of Study: Sacrifice and Tissue Collection Treatment->Endpoint Conclusion Monitoring->Treatment Behavior->Treatment Biochem Blood Biochemistry (AST, ALT, BUN) Endpoint->Biochem Histo Histopathology (Liver, Kidney, Brain) Endpoint->Histo Neurochem Neurochemical Analysis (Glutamate, Glutamine) Endpoint->Neurochem

Caption: Experimental workflow for chronic MSO studies.

Signaling_Pathway cluster_consequences Downstream Consequences cluster_outcomes Potential Outcomes MSO This compound (MSO) GS Glutamine Synthetase (GS) MSO->GS Glutamine Glutamine ↓ GS->Glutamine synthesis mTORC1 mTORC1 Signaling ↓ Glutamine->mTORC1 activation Glutamate Glutamate ↑ Excitotoxicity Potential for Excitotoxicity Glutamate->Excitotoxicity Neuroprotection Potential for Neuroprotection Glutamate->Neuroprotection in specific contexts (e.g., ALS model) ProteinSynth Protein Synthesis ↓ mTORC1->ProteinSynth Autophagy Autophagy ↑ mTORC1->Autophagy

Caption: Potential downstream signaling consequences of GS inhibition.

References

Technical Support Center: Troubleshooting Methionine Sulfoximine (MSO) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments with Methionine Sulfoximine (B86345) (MSO).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methionine Sulfoximine (MSO)?

A1: this compound is a highly specific and irreversible inhibitor of Glutamine Synthetase (GS).[1][2] MSO itself is a pro-inhibitor. Inside the cell, it is phosphorylated by the target enzyme, Glutamine Synthetase, in the presence of ATP. This creates MSO-phosphate, a transition-state analog that binds essentially irreversibly to the active site of GS, preventing the binding of the natural substrate, glutamate (B1630785).[1][3]

Q2: What are the known off-target effects of MSO?

A2: Besides its primary target, Glutamine Synthetase, MSO has been reported to have other effects. It can inhibit γ-glutamylcysteine synthetase (GCL), a key enzyme in the glutathione (B108866) biosynthesis pathway.[4][5] Additionally, some studies have shown that MSO can induce the release of glutamate and glutamine from astrocytes, which may contribute to its convulsant effects at high doses.[6][7][8]

Q3: How should I properly store and handle MSO?

A3: Proper storage is critical for maintaining the integrity of MSO.

  • Solid Form: The solid powder should be stored at -20°C for long-term stability (≥ 4 years).[9][10] Some suppliers may ship the product at room temperature, but it should be transferred to -20°C upon receipt.[9]

  • Stock Solutions: It is recommended to prepare fresh aqueous solutions for each experiment. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[10] If you must store a stock solution, aliquot it to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one year.[11] Note that storing aqueous solutions for more than a day is generally not recommended.[10]

Q4: Are all stereoisomers of MSO active?

A4: No. MSO has four stereoisomers. Only the L-methionine-S-sulfoximine isomer is responsible for both the convulsant activity and the irreversible inhibition of Glutamine Synthetase.[12] Commercially available MSO is often a mixture of diastereomers (e.g., L-Methionine-DL-sulfoximine or L-Methionine-(S,R)-sulfoximine), which should be considered when planning experiments and interpreting results.[2][9]

Troubleshooting Guide

Issue 1: No or Weak Inhibition of Glutamine Synthetase Observed

Q: I'm not seeing the expected level of GS inhibition in my assay. What could be wrong?

A: This is a common issue that can often be resolved by systematically checking your inhibitor, your experimental setup, and your reagents.

Possible Causes & Solutions:

  • Improper MSO Preparation or Degradation:

    • Solution: Prepare a fresh stock solution of MSO for each experiment. MSO is soluble in water or PBS; heat or sonication may be required for complete dissolution at higher concentrations. Aqueous solutions can be unstable, so daily preparation is best.[10]

  • Insufficient Pre-incubation Time:

    • Solution: MSO is an irreversible, mechanism-based inhibitor, meaning it requires enzymatic processing to become active.[3] It's crucial to pre-incubate the enzyme (Glutamine Synthetase) with MSO before adding the substrate (glutamate). A pre-incubation time of 15-30 minutes is a good starting point.[13] Without this step, the substrate will compete with MSO for the active site, leading to an underestimation of inhibitory potency.

  • Incorrect Assay Conditions:

    • Solution: Verify the pH, temperature, and buffer composition are optimal for your Glutamine Synthetase enzyme. Enzymes are highly sensitive to their environment.[14] Also, ensure that ATP and magnesium ions (Mg2+) are present in the reaction, as they are required for MSO to be phosphorylated and inhibit the enzyme.

  • Suboptimal MSO Concentration:

    • Solution: Perform a dose-response experiment by testing a wide range of MSO concentrations to determine the IC50 (the concentration that inhibits 50% of enzyme activity).[13] Consult the known Ki values for GS from various species to guide your concentration range (see Table 1).

  • Inactive Enzyme:

    • Solution: Ensure your Glutamine Synthetase is active. Run a positive control reaction (no inhibitor) to confirm robust enzyme activity.[13] Enzymes can lose activity if stored improperly or subjected to multiple freeze-thaw cycles.[14]

Issue 2: High Variability or Irreproducible Results

Q: My results with MSO are inconsistent between experiments. Why is this happening?

A: Irreproducibility can stem from subtle variations in protocol execution or reagent stability.

Possible Causes & Solutions:

  • Inconsistent MSO Stock Preparation:

    • Solution: Use a precise and consistent method for preparing your MSO stock solution. Ensure the compound is fully dissolved each time. As mentioned, sonication or gentle heating might be necessary. Prepare a large batch of stock solution, aliquot it, and freeze it to use across multiple experiments, minimizing variability from weighing small amounts of powder.

  • Compound Aggregation (especially in cell-based assays):

    • Solution: At higher concentrations, small molecules can sometimes form aggregates, leading to non-specific inhibition and inconsistent results. If you suspect aggregation, you can perform a counter-screen by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay. A significant loss of potency in the presence of detergent suggests aggregation-based activity.[15]

  • Pipetting Inaccuracies:

    • Solution: Use calibrated pipettes and avoid pipetting very small volumes, which can have a high margin of error. Prepare master mixes of reagents where possible to ensure consistency across wells or tubes.[16]

  • Lack of Proper Controls:

    • Solution: Every experiment must include proper controls. This includes a "no-inhibitor" control (100% enzyme activity), a "no-enzyme" control (background signal), and potentially a "no-substrate" control.[13] These controls are essential for accurately calculating inhibition.

Issue 3: Unexpected or Off-Target Cellular Effects

Q: I'm observing cellular effects that don't seem directly related to Glutamine Synthetase inhibition. What's going on?

A: MSO is known to have effects beyond GS inhibition, which can influence experimental outcomes, particularly in complex biological systems.

Possible Causes & Solutions:

  • Inhibition of Glutathione Synthesis:

    • Explanation: MSO can inhibit γ-glutamylcysteine synthetase (GCL), which is the rate-limiting step in the synthesis of the antioxidant glutathione (GSH).[4][5] This can lead to increased oxidative stress and cell death, which may be independent of GS inhibition.

    • Action: Consider measuring intracellular glutathione levels to see if they are affected by your MSO treatment.

  • Alteration of Glutamate/Glutamine Levels:

    • Explanation: By blocking the conversion of glutamate to glutamine, MSO can lead to an accumulation of glutamate within astrocytes.[6] Furthermore, MSO has been shown to induce the release of glutamate from cells, which can have excitotoxic effects by over-activating glutamate receptors like the NMDA receptor.[7]

    • Action: If working with neuronal cultures or in vivo models, consider that the observed phenotype may be due to excitotoxicity. Co-treatment with an NMDA receptor antagonist (like AP5) could help dissect these effects.[7]

  • Use in GS-CHO Selection Systems:

    • Explanation: In recombinant protein production using GS-CHO cell lines, MSO is used as a selection agent. Increasing MSO concentration during cell line expansion can sometimes improve specific productivity (qP) and volumetric titer.[17] However, the response can be clone-dependent.

    • Action: If your goal is to improve protein production, you may need to titrate the MSO concentration to find the optimal level for your specific cell line, as high concentrations can negatively impact cell viability and growth.[17]

Data Presentation

Table 1: Reported Inhibition Constants (Ki) of MSO for Glutamine Synthetase

Species/Source OrganismKi ValueReference
Human (recombinant)1.19 mM[4]
Sheep Brain210 µM[3]
Pea Leaf161 µM[3]
E. coli2 µM[3]

Note: Ki values can vary based on experimental conditions. This table is for reference and to provide an order-of-magnitude comparison.

Experimental Protocols

Protocol 1: In Vitro Glutamine Synthetase (GS) Inhibition Assay

This protocol provides a general framework for measuring the inhibition of GS by MSO. It should be optimized for the specific source of your enzyme.

Materials:

  • Purified Glutamine Synthetase (GS)

  • L-Methionine Sulfoximine (MSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 20 mM MgCl₂, pH 7.5)

  • ATP solution (in Assay Buffer)

  • L-Glutamate solution (in Assay Buffer)

  • Hydroxylamine solution (neutralized to pH 7.5)

  • Stop Solution (e.g., 0.4 M FeCl₃, 0.2 M Trichloroacetic Acid, 0.7 M HCl)

  • Microplate reader and 96-well clear plates

Procedure:

  • Prepare MSO Dilutions: Prepare a serial dilution of MSO in the Assay Buffer to cover a wide range of concentrations (e.g., from 1 µM to 10 mM).

  • Prepare Reagents: Allow all reagents to equilibrate to the assay temperature (e.g., 37°C).

  • Pre-incubation Step:

    • In a 96-well plate, add 20 µL of Assay Buffer (for the "no-inhibitor" control) or 20 µL of your MSO dilution.

    • Add 20 µL of the GS enzyme solution (diluted in Assay Buffer to a concentration that gives a linear reaction rate).

    • Add 20 µL of ATP solution.

    • Mix gently and pre-incubate the plate for 20 minutes at 37°C. This allows MSO to be activated and bind to the enzyme.

  • Start the Reaction:

    • To initiate the enzymatic reaction, add 20 µL of a solution containing both L-Glutamate and Hydroxylamine.

    • Incubate for a fixed time (e.g., 15-30 minutes) at 37°C. The reaction measures the formation of γ-glutamyl hydroxamate.

  • Stop the Reaction:

    • Add 100 µL of the Stop Solution to each well. This will stop the reaction and allow the colored complex to form.

  • Measure Absorbance:

    • Read the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the GS activity.

  • Data Analysis:

    • Subtract the absorbance of the "no-enzyme" control from all other readings.

    • Calculate the percent inhibition for each MSO concentration relative to the "no-inhibitor" control.

    • Plot percent inhibition versus MSO concentration (on a log scale) and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Preparation of MSO Stock Solution

For In Vitro Assays (e.g., 100 mM Stock):

  • Calculate Mass: MSO has a molecular weight of 180.22 g/mol .[1] To make 10 mL of a 100 mM stock, you would need: 0.18022 g/mol * 0.1 mol/L * 0.010 L = 0.00018022 kg = 18.02 mg.

  • Dissolution: Weigh out 18.02 mg of MSO powder and add it to a 15 mL conical tube.

  • Add Solvent: Add approximately 9 mL of high-purity water or PBS (pH 7.2).

  • Solubilize: Vortex thoroughly. If the MSO does not fully dissolve, you may need to gently warm the solution or sonicate it until it becomes clear.

  • Final Volume: Adjust the final volume to 10 mL with your solvent.

  • Sterilization & Storage: For cell culture use, sterile-filter the solution through a 0.22 µm filter. Aliquot into sterile microcentrifuge tubes and store at -20°C for up to 1 year.[11]

Visualizations

MSO_Mechanism cluster_0 MSO This compound (MSO) p1 MSO->p1 GS_Active Glutamine Synthetase (Active Site) MSO_P MSO-Phosphate (Transition-State Analog) GS_Active->MSO_P Phosphorylation ADP ADP GS_Active->ADP Glutamine Glutamine GS_Active->Glutamine Normal Reaction ATP ATP ATP->p1 Glutamate Glutamate p2 Glutamate->p2 GS_Inactive Irreversibly Inhibited Glutamine Synthetase MSO_P->GS_Inactive Covalent Binding GS_Inactive->p2 BLOCKS p1->GS_Active Enters Active Site p2->GS_Active Normal Substrate

Caption: Mechanism of irreversible inhibition of Glutamine Synthetase by MSO.

Troubleshooting_Workflow start Problem: No / Weak Inhibition check_mso Step 1: Verify Inhibitor - Prepare fresh stock solution - Ensure full dissolution - Check storage conditions start->check_mso check_protocol Step 2: Review Protocol - Is there a pre-incubation step? - Are assay conditions (pH, temp) optimal? - Are cofactors (ATP, Mg2+) present? check_mso->check_protocol MSO OK? end_other Consider Off-Target Effects - Glutathione synthesis inhibition - Excitotoxicity / Glutamate release check_mso->end_other If problem persists after multiple checks check_enzyme Step 3: Check Enzyme & Controls - Is the enzyme active (positive control)? - Are proper controls included (no-enzyme, no-inhibitor)? check_protocol->check_enzyme Protocol OK? check_protocol->end_other dose_response Step 4: Optimize Concentration - Perform dose-response curve - Consult known Ki values check_enzyme->dose_response Enzyme OK? check_enzyme->end_other end_ok Problem Resolved dose_response->end_ok IC50 Determined dose_response->end_other

Caption: Logical workflow for troubleshooting poor MSO inhibition.

Caption: The Glutamate-Glutamine cycle and MSO's point of intervention.

References

Technical Support Center: Impact of Methionine Sulfoxide (MSO) Isomers on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methionine sulfoxide (B87167) (MSO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter due to the presence of MSO isomers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is methionine sulfoxide (MSO) and why is isomerism important?

Methionine is an amino acid that is particularly susceptible to oxidation by reactive oxygen species (ROS), which converts it into methionine sulfoxide (MSO).[1] This oxidation creates a new chiral center at the sulfur atom, resulting in two diastereomers: methionine-(S)-sulfoxide (MSO-S) and methionine-(R)-sulfoxide (MSO-R).[2] These isomers are chemically distinct and are treated differently by biological systems.

Q2: What are the key biological differences between the MSO-(S) and MSO-(R) isomers?

The primary difference lies in their interaction with the methionine sulfoxide reductase (Msr) enzyme system, which repairs oxidized methionine residues.[2]

  • MsrA is an enzyme that stereospecifically reduces the MSO-(S) isomer back to methionine.[2]

  • MsrB is an enzyme that stereospecifically reduces the MSO-(R) isomer back to methionine.[2]

This stereospecificity means that the two isomers can have different biological fates and, consequently, different impacts on your experimental outcomes.

Q3: Can I use a racemic mixture (a 1:1 mixture of S and R isomers) of MSO in my experiments?

Using a racemic mixture of MSO can lead to complex and potentially misleading results. Since MsrA and MsrB have different substrate specificities and catalytic efficiencies, the two isomers will be metabolized at different rates.[3] This can result in an unequal accumulation of one isomer, which may have off-target effects or introduce variability in your experiments. For precise and reproducible results, it is highly recommended to use the pure MSO-(S) or MSO-(R) isomer relevant to your specific research question.

Q4: I'm seeing high variability in my cell viability assays when using MSO. What could be the cause?

High variability in cell viability assays with MSO can stem from the use of a racemic mixture. The differential metabolism of the MSO-(S) and MSO-(R) isomers can lead to inconsistent cellular responses. For instance, if your cells have different levels of MsrA and MsrB activity, they will respond differently to the racemic mixture. Furthermore, studies in isolated mouse hepatocytes have shown that L-methionine-dl-sulfoxide can induce cytotoxicity in a dose-dependent manner, and this effect can be gender-dependent, highlighting the complexity of using racemic mixtures.[4][5]

Q5: My MsrA (or MsrB) activity assay is giving no or very low readings. What are some common troubleshooting steps?

Several factors can lead to low or no activity in your Msr assays:

  • Incorrect Substrate: Ensure you are using the correct MSO isomer for the enzyme you are assaying (MSO-(S) for MsrA and MSO-(R) for MsrB).

  • Substrate Degradation: Prepare fresh substrate solutions for each experiment, as MSO can be unstable.

  • Inactive Enzyme: Ensure your enzyme preparation is active and has been stored correctly.

  • Inhibitors: Check your buffers and reagents for any potential inhibitors of Msr enzymes.

  • Incorrect Assay Conditions: Verify the pH, temperature, and concentration of all components in your reaction mixture.

Troubleshooting Guides

Troubleshooting Inconsistent Results with Racemic MSO

If you are experiencing inconsistent results and suspect it is due to the use of a racemic MSO mixture, follow these steps:

G start Inconsistent Experimental Results with Racemic MSO step1 Identify the specific Msr enzyme (MsrA or MsrB) relevant to your study. start->step1 step2 Switch to using the corresponding pure MSO isomer (MSO-S for MsrA, MSO-R for MsrB). step1->step2 step3 Repeat the experiment with the pure isomer and compare the results to those obtained with the racemic mixture. step2->step3 step4 If results are now consistent, the issue was likely due to the differential metabolism of the isomers. step3->step4 Consistent Results step5 If inconsistency persists, investigate other experimental variables (e.g., cell line stability, reagent quality). step3->step5 Inconsistent Results

Caption: Troubleshooting workflow for inconsistent results with racemic MSO.

Quantitative Data

Table 1: Kinetic Parameters of MsrA and MsrB for MSO Isomers
EnzymeSubstrateKm (mM)Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km)Reference
Streptococcus pneumoniae MsrABdabsyl-Met-S-SO0.86--[1]
Streptococcus pneumoniae MsrABdabsyl-Met-R-SO0.038-7-fold higher for R-form[1]
Mammalian MsrB1-Sec/SECISdabsyl-Met-R-SO1.0--[6]
Mammalian MsrB2dabsyl-Met-R-SO0.17--[6]
Mammalian MsrB3dabsyl-Met-R-SO2.9--[6]
Yeast MsrAdabsyl-Met-S-SO-54.711-fold more active than MsrB[7]
Yeast MsrBdabsyl-Met-R-SO-4.9-[7]

Note: "-" indicates data not provided in the source.

Table 2: Cytotoxicity of L-Methionine-dl-sulfoxide in Mouse Hepatocytes
Cell TypeConcentrationEffect on Cell ViabilityEffect on GSH LevelsReference
Male Mouse Hepatocytes20-30 mMDose-dependent decreaseDose-dependent depletion[4][5]
Female Mouse Hepatocytes30 mMNo cytotoxicityIncreased[4][5]

Experimental Protocols

Protocol 1: MsrA and MsrB Activity Assay using Dabsylated Substrates

This protocol is adapted from established methods for measuring MsrA and MsrB activity using HPLC.

Materials:

  • Dabsyl-Met-S-O (for MsrA) or Dabsyl-Met-R-O (for MsrB)

  • Dabsyl-Met-R,S-O (for total Msr activity)

  • Protein extract from cells or tissues

  • 30 mM Tris-HCl, pH 8.0

  • 1 M Dithiothreitol (DTT)

  • Acetonitrile (B52724)

  • HPLC system with a C18 column

Procedure:

  • Substrate Preparation: Prepare a 5 mM solution of the appropriate dabsylated MSO substrate in 30 mM Tris-HCl, pH 8.0. It is recommended to prepare this solution fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your protein extract (e.g., 200 µg) with 30 mM Tris-HCl, pH 8.0 to a final volume of 180 µL.

    • Add 2 µL of 1 M DTT to a final concentration of 20 mM.

    • Prepare a control tube without the protein extract.

    • Equilibrate the tubes at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 20 µL of the 5 mM dabsylated MSO substrate (final concentration of 0.5 mM).

  • Incubation: Vortex briefly and incubate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 300 µL of acetonitrile.

  • Sample Preparation for HPLC: Centrifuge the tubes at 12,000 x g for 30 minutes at 4°C to pellet any precipitated protein.

  • HPLC Analysis: Inject 50 µL of the supernatant onto the HPLC system. The reduction of dabsyl-MSO to dabsyl-Met can be monitored by absorbance at 436 nm.

G start Prepare Substrate and Reaction Mixture step1 Incubate at 37°C start->step1 step2 Stop Reaction with Acetonitrile step1->step2 step3 Centrifuge to Pellet Protein step2->step3 step4 Analyze Supernatant by HPLC step3->step4

Caption: Experimental workflow for Msr activity assay.

Protocol 2: HPLC Separation of MSO Diastereomers

This protocol provides a general framework for the separation of MSO diastereomers. The exact conditions may need to be optimized for your specific sample and HPLC system.

Materials:

  • Sample containing MSO diastereomers

  • HPLC system with a chiral stationary phase (CSP) column or a standard C18 column if using a chiral derivatizing agent.

  • Mobile phase (e.g., a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer).

Procedure:

  • Sample Preparation: Prepare your sample in a solvent compatible with the mobile phase.

  • Column Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Elution: Run the HPLC with an isocratic or gradient elution profile to separate the diastereomers.

  • Detection: Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength. The retention times of the MSO-(S) and MSO-(R) isomers will be different, allowing for their separation and quantification.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

This is a colorimetric assay for assessing cell viability based on the measurement of cellular protein content.

Materials:

  • Cells of interest

  • 96-well microtiter plates

  • MSO-(S), MSO-(R), or racemic MSO

  • 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 1% Acetic acid

  • 10 mM Tris base solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the MSO isomer(s) or racemic mixture. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% acetic acid to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways

G ROS Reactive Oxygen Species (ROS) Met Methionine ROS->Met Oxidation MSO_S Methionine-(S)-sulfoxide Met->MSO_S MSO_R Methionine-(R)-sulfoxide Met->MSO_R Protein_red Reduced Protein (Function restored) Met->Protein_red MsrA MsrA MSO_S->MsrA Protein_ox Oxidized Protein (Loss of function) MSO_S->Protein_ox MsrB MsrB MSO_R->MsrB MSO_R->Protein_ox MsrA->Met Reduction MsrB->Met Reduction

References

How to measure the effectiveness of Methionine Sulfoximine treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the effectiveness of Methionine Sulfoximine (B86345) (MSO) treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methionine Sulfoximine (MSO)?

A1: this compound is an irreversible inhibitor of glutamine synthetase (GS).[1][2][3] MSO is phosphorylated by GS, and the resulting product acts as a transition state analog that binds tightly to the enzyme's active site, leading to its inactivation.[1][4] This inhibition is a two-step process: an initial competitive inhibition followed by irreversible inactivation.[4]

Q2: What are the direct biochemical consequences of MSO treatment?

A2: The inhibition of glutamine synthetase by MSO leads to several measurable biochemical changes:

  • Decreased Glutamine Synthetase (GS) Activity: The most direct effect is a reduction in the enzymatic activity of GS.[4][5]

  • Altered Amino Acid Levels: MSO treatment typically leads to a decrease in intracellular glutamine levels and a subsequent increase in glutamate (B1630785) levels.[5][6][7]

  • Increased Ammonia (B1221849) Levels: As GS is a key enzyme in ammonia detoxification, its inhibition can cause an accumulation of ammonia.[8][9][10]

Q3: How can I measure the effectiveness of my MSO treatment in a cellular model?

A3: The effectiveness can be assessed by measuring the key biochemical markers mentioned above. This involves performing a glutamine synthetase activity assay, quantifying intracellular glutamine and glutamate levels, and measuring ammonia concentration in your cell lysates or culture medium.

Q4: Are there any known off-target effects of MSO?

A4: MSO can also inhibit γ-glutamylcysteine synthetase in vitro, which is involved in glutathione (B108866) biosynthesis.[4][11] However, studies in rodents have shown that MSO administration did not significantly alter brain glutathione content, suggesting this effect may not be prominent in vivo.[4]

Q5: What are the typical concentrations of MSO used in cell culture experiments?

A5: Effective concentrations in cell culture can range from 0.1 mM to 9 mM, depending on the cell type and the desired level of inhibition.[6][12][13] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue 1: No significant decrease in glutamine synthetase (GS) activity is observed after MSO treatment.

  • Possible Cause 1: Insufficient MSO concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal MSO concentration and incubation period for your specific cell line or tissue type. The inactivation of GS by MSO is rapid but not instantaneous.[4]

  • Possible Cause 2: MSO degradation.

    • Solution: Prepare fresh MSO solutions for each experiment. Store the stock solution under appropriate conditions as recommended by the supplier.

  • Possible Cause 3: Issues with the GS activity assay.

    • Solution: Ensure that your assay protocol is validated. See the detailed "Glutamine Synthetase Activity Assay" protocol below. Verify the integrity of all reagents, especially ATP, as it is required for MSO to inhibit GS.

Issue 2: Unexpected changes in cell morphology or viability.

  • Possible Cause 1: MSO-induced toxicity.

    • Solution: High concentrations of MSO can be toxic and induce convulsions in vivo.[2][4] Assess cell viability using methods like MTT or trypan blue exclusion assays. If toxicity is observed, reduce the MSO concentration or the duration of treatment.

  • Possible Cause 2: Glutamine deprivation.

    • Solution: MSO inhibits the synthesis of glutamine, an essential amino acid for many cell types. Ensure your cell culture medium contains an adequate supply of glutamine if you are not specifically studying the effects of its depletion.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., temperature, CO2 levels) across all experiments.

  • Possible Cause 2: MSO interfering with amino acid transport.

    • Solution: MSO has been reported to interfere with the transport of amino acids.[6] To mitigate this, consider a pre-incubation step with MSO, followed by washing the cells before proceeding with subsequent assays.[6]

Quantitative Data Summary

ParameterOrganism/SystemMSO Treatment DetailsObserved EffectReference
Glutamine Synthetase Activity Recombinant HumanVaries (in vitro assay)Ki ≈ 1.19 mM (competitive inhibition)[4]
Rhesus Monkeys (cerebral)Acute treatment~60% reduction[4]
Mice (in vivo)Chronic treatment~85% reduction[4][5][7]
Glutamine Levels Mouse Brain (motor cortex and anterior striatum)In vivo treatment~60% reduction[5][7]
Rat Cerebral Cortical Slices0.1-5.0 mMIncreased Gln content (due to efflux inhibition)[12]
Glutamate Levels Mouse Brain (motor cortex and anterior striatum)In vivo treatment~30% reduction[5][7]
Cultured AstrocytesMSO treatmentIncreased intracellular glutamate[6]
Ammonia Levels Rats (arterial)2 and 4 days of treatment70% increase[8]
C3 Plant Leaves2.5 mM MSX~17.8 micromoles/g fresh weight/hour accumulation[9]

Experimental Protocols

Glutamine Synthetase (GS) Activity Assay (Coupled Spectrophotometric Method)

This protocol is adapted from a method that couples the formation of ADP to the oxidation of NADH.[4]

Principle: The activity of glutamine synthetase is measured by quantifying the rate of ADP production. ADP is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the GS activity.

Materials:

  • 1 M Imidazole-HCl, pH 7.5

  • 1 M KCl

  • 1 M MgCl2

  • 0.5 M EDTA

  • 1 M Phosphoenolpyruvate (PEP)

  • 0.5 M ATP

  • 1 M L-glutamate

  • 10 mM NADH

  • Pyruvate kinase (PK) solution (e.g., 1000 units/mL)

  • Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)

  • 1 M NH4Cl

  • Cell or tissue lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a microcuvette, prepare the following reaction mixture (final volume 1 mL):

    • 10 mM Imidazole-HCl

    • 100 mM KCl

    • 40 mM MgCl2

    • 0.3 mM EDTA

    • 12 mM PEP

    • 10 mM ATP

    • 20 mM L-glutamate

    • 0.25 mM NADH

    • 10 units PK

    • 13.3 units LDH

    • 10 mM NH4Cl

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the cell or tissue lysate to the reaction mixture.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of decrease is proportional to the GS activity.

  • Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Measurement of Intracellular Glutamate and Glutamine by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a common method for quantifying amino acids.

Materials:

  • Cell or tissue samples treated with MSO

  • Internal standard (e.g., norvaline)

  • Perchloric acid (PCA) or other deproteinizing agent

  • Derivatization agent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Harvest cells or tissue and quickly homogenize in ice-cold PCA to precipitate proteins.

    • Centrifuge to pellet the protein and collect the supernatant.

    • Neutralize the supernatant with a suitable base (e.g., potassium carbonate).

    • Add the internal standard.

  • Derivatization: Mix the sample with the OPA reagent according to the manufacturer's instructions to form fluorescent derivatives of the amino acids.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acids using a gradient elution on the C18 column.

    • Detect the fluorescent derivatives using the fluorescence detector.

  • Quantification: Create a standard curve with known concentrations of glutamate and glutamine. Quantify the amino acids in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Visualizations

MSO_Mechanism_of_Action cluster_GS Glutamine Synthetase (GS) Active Site Glutamate Glutamate Glutamine Glutamine Glutamate->Glutamine GS Catalysis ATP ATP MSO_P MSO-Phosphate ATP->MSO_P ATP->Glutamine Ammonia Ammonia Ammonia->Glutamine MSO Methionine Sulfoximine (MSO) MSO->MSO_P Phosphorylation by GS MSO_P->Glutamate Irreversible Inhibition (Blocks Glutamate Binding) ADP_Pi ADP + Pi

Caption: Mechanism of MSO-mediated irreversible inhibition of Glutamine Synthetase.

Experimental_Workflow cluster_treatment Treatment cluster_assays Effectiveness Measurement cluster_analysis Data Analysis start Cell Culture or Animal Model treatment Treat with MSO (Dose-response & Time-course) start->treatment control Vehicle Control start->control gs_assay Glutamine Synthetase Activity Assay treatment->gs_assay metabolite_analysis Measure Glutamine, Glutamate & Ammonia Levels treatment->metabolite_analysis phenotypic_assay Phenotypic/Functional Outcome Assessment treatment->phenotypic_assay control->gs_assay control->metabolite_analysis control->phenotypic_assay data_analysis Compare MSO-treated vs. Control gs_assay->data_analysis metabolite_analysis->data_analysis phenotypic_assay->data_analysis

Caption: Workflow for assessing the effectiveness of MSO treatment.

References

Technical Support Center: Overcoming Methionine Sulfoximine (MSO) Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Methionine Sulfoximine (MSO) in cell lines. The information is tailored for scientists and professionals in drug development and cancer research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MSO) and how does it work?

This compound (MSO) is an irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for converting glutamate (B1630785) and ammonia (B1221849) into glutamine.[1] By inhibiting GS, MSO depletes intracellular glutamine, a critical nutrient for cancer cell proliferation, leading to cell cycle arrest and apoptosis.[1]

Q2: What are the primary mechanisms by which cell lines develop resistance to MSO?

While direct studies on MSO-resistant cancer cell lines are limited, resistance mechanisms can be inferred from studies on other glutamine metabolism inhibitors and general principles of drug resistance. The most likely mechanisms include:

  • Upregulation or amplification of the target enzyme, Glutamine Synthetase (GS): Increased expression of GS can overcome the inhibitory effect of MSO, a common resistance mechanism for enzyme inhibitors.[2]

  • Metabolic Reprogramming: Resistant cells may adapt their metabolic pathways to become less dependent on glutamine. This can involve upregulating alternative pathways to fuel the TCA cycle, such as increased fatty acid oxidation.[3]

  • Increased Glutamine Uptake: Upregulation of glutamine transporters, such as SLC1A5 (ASCT2), can increase the intracellular pool of glutamine, thereby compensating for the reduced synthesis caused by MSO.[4][5][6]

Q3: How can I determine if my cell line has become resistant to MSO?

Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of MSO compared to the parental cell line. An increase of 3-fold or more is generally considered an indication of resistance.[7] This can be determined by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) on both the suspected resistant and parental cell lines.

Q4: Are there any known synergistic drug combinations to overcome MSO resistance?

Combining MSO with other therapeutic agents can be a strategy to overcome resistance. While specific combinations for MSO-resistant cancer cells are not well-documented, the following approaches, based on the presumed resistance mechanisms, are rational starting points:

  • Inhibitors of alternative metabolic pathways: If resistance is due to metabolic reprogramming, inhibitors of pathways like fatty acid oxidation could re-sensitize cells to MSO.

  • Chemotherapeutic agents: Combining MSO with standard chemotherapeutics like cisplatin (B142131) has shown synergistic effects in some contexts, potentially by exacerbating metabolic stress.[8][9][10][11][12]

  • Inhibitors of glutamine transporters: If resistance is mediated by increased glutamine uptake, combining MSO with an inhibitor of transporters like SLC1A5 could be effective.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of MSO Efficacy (Increased IC50) Development of resistance (e.g., GS upregulation, metabolic reprogramming).- Confirm resistance by comparing the IC50 to the parental line.- Investigate the mechanism of resistance (see Experimental Protocols).- Consider synergistic drug combinations.
MSO degradation.- Prepare fresh MSO solutions for each experiment.- Store MSO stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
High Variability in Experimental Results Inconsistent cell health or passage number.- Use cells within a consistent and low passage number range.- Ensure cells are in the logarithmic growth phase during experiments.[13]
Inaccurate MSO concentration.- Carefully calibrate pipettes and ensure accurate serial dilutions.
Contamination (bacterial, fungal, or mycoplasma).- Regularly test for mycoplasma contamination.- Practice sterile cell culture techniques.[13][14][15]
Unexpected Cell Death at Low MSO Concentrations Cell line is highly sensitive to glutamine deprivation.- Perform a detailed dose-response curve to determine the optimal working concentration.- Ensure the glutamine concentration in the control medium is appropriate for the cell line.
Off-target effects of MSO.- Review literature for known off-target effects in your cell model.
Difficulty in Generating MSO-Resistant Cell Lines Insufficient selection pressure.- Gradually increase the concentration of MSO in a stepwise manner.- Ensure the starting MSO concentration is sufficient to kill the majority of sensitive cells.
Cell line is slow-growing or has a low mutation rate.- Be patient; generating resistant lines can take several months.[16]- Consider using a higher starting cell number to increase the probability of selecting for resistant clones.

Data Presentation

Table 1: Hypothetical Quantitative Data for MSO-Resistant vs. Parental Cell Lines

Parameter Parental Cell Line MSO-Resistant Cell Line Fold Change
MSO IC50 (mM) 0.55.010
Glutamine Synthetase (GS) mRNA Expression (Relative to Housekeeping Gene) 1.08.08
Glutamine Synthetase (GS) Protein Level (Relative to Loading Control) 1.06.56.5
Glutamine Uptake Rate (nmol/min/mg protein) 10252.5
SLC1A5 mRNA Expression (Relative to Housekeeping Gene) 1.04.04

Note: These are example values and will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol for Generating MSO-Resistant Cell Lines

This protocol is based on the principle of stepwise dose escalation.[16][17]

  • Determine the initial MSO IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of MSO for the parental cell line.

  • Initial Selection: Culture the parental cells in medium containing MSO at a concentration equal to the IC50.

  • Subculture and Dose Escalation: When the cells have resumed proliferation and reached approximately 80% confluency, subculture them into a new flask with a slightly higher concentration of MSO (e.g., 1.5x the previous concentration).

  • Repeat Dose Escalation: Continue this process of subculturing and gradually increasing the MSO concentration. It is advisable to cryopreserve cells at each successful escalation step.

  • Confirmation of Resistance: After several months of selection, the resulting cell population should be able to proliferate in a significantly higher concentration of MSO. Confirm the development of resistance by determining the new IC50 and comparing it to the parental cell line. A resistant line should exhibit a stable, significantly higher IC50.

  • Clonal Isolation (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution in 96-well plates in the presence of the selection concentration of MSO.[18]

Western Blot for Glutamine Synthetase (GS)
  • Protein Extraction: Lyse parental and MSO-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Glutamine Synthetase (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

qRT-PCR for Glutamine Synthetase (GLUL) and SLC1A5 Gene Expression
  • RNA Extraction and cDNA Synthesis: Extract total RNA from parental and MSO-resistant cells using a commercial kit. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the GLUL gene (encoding GS) and the SLC1A5 gene. Include primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Thermal Cycling: Perform the qPCR according to the instrument's protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Glutamine Uptake Assay
  • Cell Seeding: Seed parental and MSO-resistant cells in 24-well plates and allow them to adhere overnight.

  • Starvation: Wash the cells with a glutamine-free medium and incubate them in the same medium for 1-2 hours to deplete intracellular glutamine.

  • Uptake: Replace the starvation medium with a medium containing a known concentration of L-[³H]-glutamine and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Wash and Lyse: Rapidly wash the cells with ice-cold PBS to stop the uptake. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalization: Determine the protein concentration of the lysates to normalize the uptake rate (e.g., in nmol/min/mg protein).

Visualizations

MSO_Action_and_Resistance cluster_0 Normal MSO Action cluster_1 Mechanisms of MSO Resistance cluster_1_1 Target Upregulation cluster_1_2 Metabolic Reprogramming cluster_1_3 Increased Glutamine Uptake Glutamate Glutamate + NH3 GS Glutamine Synthetase (GS) Glutamate->GS Substrate Glutamine Glutamine Proliferation Cell Proliferation Glutamine->Proliferation GS->Glutamine Synthesis MSO MSO MSO->GS Inhibits GS_up Increased GS Expression GS_up->MSO Overcomes Inhibition FAO Fatty Acid Oxidation TCA TCA Cycle FAO->TCA Alternative Fuel Gln_transporter Upregulated Glutamine Transporters (e.g., SLC1A5) Int_Gln Intracellular Glutamine Gln_transporter->Int_Gln Ext_Gln Extracellular Glutamine Ext_Gln->Gln_transporter Int_Gln->Proliferation

Caption: Mechanisms of MSO action and acquired resistance.

Experimental_Workflow start Parental Cell Line step1 Generate MSO-Resistant Line (Stepwise Dose Escalation) start->step1 step2 Confirm Resistance (IC50 Assay) step1->step2 step3 Investigate Mechanisms step2->step3 step4a Western Blot for GS step3->step4a step4b qRT-PCR for GLUL & SLC1A5 step3->step4b step4c Glutamine Uptake Assay step3->step4c step5 Test Strategies to Overcome Resistance step4a->step5 step4b->step5 step4c->step5 step6a Synergistic Drug Combinations step5->step6a step6b Inhibition of Alternative Pathways step5->step6b end Re-sensitization to MSO step6a->end step6b->end

Caption: Workflow for characterizing and overcoming MSO resistance.

Signaling_Pathway MSO MSO GS Glutamine Synthetase MSO->GS Inhibits Glutamine Glutamine Depletion GS->Glutamine Reduces Synthesis mTORC1 mTORC1 Signaling Glutamine->mTORC1 Activates Proliferation Cell Proliferation Glutamine->Proliferation Nutrient Source mTORC1->Proliferation Promotes Metabolic_Reprogramming Metabolic Reprogramming (e.g., Increased FAO) Survival Cell Survival Metabolic_Reprogramming->Survival Promotes

Caption: Simplified signaling in response to MSO and resistance.

References

Validation & Comparative

A Comparative Guide to Methionine Sulfoximine (MSO) and Buthionine Sulfoximine (BSO) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two widely used biochemical inhibitors: Methionine Sulfoximine (B86345) (MSO) and Buthionine Sulfoximine (BSO). This analysis is supported by experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: MSO vs. BSO

FeatureMethionine Sulfoximine (MSO)Buthionine Sulfoximine (BSO)
Primary Target Glutamine Synthetase (GS)[1][2][3]γ-Glutamylcysteine Synthetase (GCS/GCL)[4]
Mechanism of Action Irreversible inhibitor of GS[1][2].Potent and specific inhibitor of GCS[4].
Primary Cellular Effect Depletion of glutamine and glutamate.Depletion of glutathione (B108866) (GSH)[4].
Known Off-Target Effects Weak inhibitor of γ-Glutamylcysteine Synthetase[5][6][7].Not known to significantly inhibit Glutamine Synthetase.
Common Applications Studying nitrogen metabolism, inducing glutamine deficiency, research into neurological disorders[1][5].Sensitizing cancer cells to chemotherapy, studying oxidative stress[4][8][9].
Reported Side Effects Can induce convulsions[1].Low clinical toxicity profile[10].

Quantitative Comparison of Inhibitory Efficacy

The following table summarizes the key quantitative data on the inhibitory potency of MSO and BSO against their respective primary targets. It is important to note that these values are derived from separate studies and experimental conditions may vary.

InhibitorTarget EnzymeParameterValueSource
This compound (MSO) Human Glutamine SynthetaseK_i1.19 mM[5]
Buthionine Sulfoximine (BSO) γ-Glutamylcysteine Synthetase (cell-free)IC_50570 nM
Buthionine Sulfoximine (BSO) γ-Glutamylcysteine Synthetase (Melanoma specimens)IC_501.9 µM[8][11]
Buthionine Sulfoximine (BSO) γ-Glutamylcysteine Synthetase (Breast cancer specimens)IC_508.6 µM[8][11]
Buthionine Sulfoximine (BSO) γ-Glutamylcysteine Synthetase (Ovarian cancer specimens)IC_5029 µM[8][11]

A direct comparative study has indicated that BSO is at least 100 times more effective than MSO at inhibiting γ-glutamylcysteine synthetase.

Signaling Pathways and Mechanisms of Action

The distinct primary targets of MSO and BSO lead to the modulation of different downstream signaling pathways.

This compound (MSO)

MSO's primary effect is the irreversible inhibition of glutamine synthetase, leading to a depletion of glutamine. This can impact the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism that is sensitive to amino acid availability.

MSO_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects MSO Methionine Sulfoximine (MSO) GS Glutamine Synthetase (GS) MSO->GS Inhibits Glutamine Glutamine TOR_Signaling TOR Signaling Pathway Glutamine->TOR_Signaling Activates Cell_Growth Cell Growth & Metabolism TOR_Signaling->Cell_Growth Regulates BSO_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects BSO Buthionine Sulfoximine (BSO) GCS γ-Glutamylcysteine Synthetase (GCS) BSO->GCS Inhibits GSH Glutathione (GSH) ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes NGF_Pathway NGF/TrkA/Akt/Nrf2 Pathway ROS->NGF_Pathway Activates Antioxidant_Response Antioxidant Response NGF_Pathway->Antioxidant_Response Induces GS_Assay_Workflow start Start prepare_lysate Prepare Cell/Tissue Lysate start->prepare_lysate protein_quant Determine Protein Concentration prepare_lysate->protein_quant pre_incubate Pre-incubate Lysate with MSO protein_quant->pre_incubate add_reagents Add GS Assay Buffer, Glutamate, ATP, and Hydroxylamine pre_incubate->add_reagents incubate Incubate at 37°C add_reagents->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_absorbance Measure Absorbance at 540 nm stop_reaction->measure_absorbance end End measure_absorbance->end

References

Validating Glutamine Synthetase Knockdown: A Comparative Guide to Methionine Sulfoximine and Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the knockdown of glutamine synthetase (GS) is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the chemical inhibitor Methionine Sulfoximine (B86345) (MSO) with genetic knockdown methods such as siRNA and shRNA, supported by experimental data and detailed protocols.

Glutamine synthetase (GS), encoded by the GLUL gene, is a critical enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia.[1][2] Its central role in nitrogen metabolism, neurotransmitter recycling, and nucleotide synthesis makes it a compelling target in diverse research areas, including oncology and neurobiology.[3][4][5] Validating the effective downregulation of GS is paramount for the accurate interpretation of experimental results. This guide compares the performance of the irreversible GS inhibitor Methionine Sulfoximine (MSO) with transient (siRNA) and stable (shRNA) genetic knockdown methods.

Comparative Analysis of Glutamine Synthetase Knockdown Methods

The decision to use a chemical inhibitor versus a genetic knockdown approach depends on the specific experimental goals, including the desired duration of knockdown and the need to distinguish between enzymatic inhibition and protein depletion.

Method Mechanism of Action Typical Knockdown Efficiency Advantages Disadvantages References
This compound (MSO) Irreversible enzymatic inhibition through phosphorylation by GS, forming a transition-state analog.[6]>85% reduction in enzyme activity.[5]Rapid onset of action, cost-effective, easy to implement.Potential for off-target effects, does not reduce GS protein levels, toxicity at high concentrations.[7][5][6]
siRNA (small interfering RNA) Transient post-transcriptional gene silencing by guiding mRNA cleavage.70-90% reduction in protein levels.[8]High specificity, allows for transient knockdown studies.Transient effect, variable transfection efficiency, potential for off-target effects.[8][9][8]
shRNA (short hairpin RNA) Stable, long-term gene silencing through viral vector integration and continuous shRNA expression.>80-90% reduction in protein levels.[10]Stable and long-term knockdown, suitable for in vivo studies.More complex and time-consuming to generate stable cell lines, potential for insertional mutagenesis.[10][10]

Functional Consequences of Glutamine Synthetase Knockdown

The method chosen to reduce GS function can have distinct downstream consequences. Understanding these differences is critical for interpreting functional assay results.

Functional Outcome This compound (MSO) siRNA/shRNA Key Considerations References
Cell Proliferation Inhibition of proliferation, which can be rescued by exogenous glutamine.[11]Reduced cell proliferation.MSO's effect is directly tied to enzymatic activity, while siRNA/shRNA effects are due to protein depletion.[11]
Metabolism Reduces intracellular glutamine and glutamate levels.[5] Can shift metabolism from glutamine to glucose utilization.[4]Leads to glutamine depletion and can impact downstream metabolic pathways like the TCA cycle and nucleotide synthesis.[12]The metabolic rewiring may differ between acute enzymatic inhibition and chronic protein absence.[4][5][12]
Signaling Pathways (e.g., mTOR) Can modulate mTORC1 signaling, which is sensitive to glutamine levels.[13]Downregulation of GS can suppress mTORC1 activity.The dynamics of signaling pathway modulation may differ between rapid chemical inhibition and slower genetic knockdown.[13]

Experimental Protocols

Accurate and reproducible validation of GS knockdown requires robust experimental protocols. Below are detailed methodologies for key experiments.

Western Blotting for Glutamine Synthetase Protein Levels

This protocol is essential for validating the reduction of GS protein following siRNA or shRNA treatment.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Glutamine Synthetase (e.g., clone GS-6) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Glutamine Synthetase Activity Assay

This assay is critical for confirming the functional inhibition of GS, particularly after MSO treatment.

  • Sample Preparation:

    • Prepare cell lysates as described for Western blotting, but in a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysates.

  • Reaction Mixture:

    • Prepare a reaction buffer containing 50 mM imidazole-HCl (pH 7.2), 20 mM L-glutamate, 50 mM NH4Cl, 10 mM MgCl2, and 5 mM ATP.

  • Enzymatic Reaction:

    • Add 10-20 µg of protein lysate to the reaction mixture.

    • For MSO-treated samples, include a control with lysate from untreated cells.

    • Incubate at 37°C for 15-30 minutes.

  • Detection of Glutamine or ADP:

    • The production of glutamine can be measured using various methods, including HPLC or a coupled enzymatic assay that measures the ADP produced.

    • Commercial colorimetric or fluorometric assay kits are available that measure ADP production as an indicator of GS activity.

  • Data Analysis:

    • Calculate the specific activity of GS (e.g., in nmol/min/mg protein) and compare the activity in treated samples to that in control samples.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in validating GS knockdown, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_knockdown GS Knockdown/Inhibition cluster_validation Validation MSO_Treatment MSO Treatment (Chemical Inhibition) GS_Activity_Assay GS Activity Assay (Enzymatic Function) MSO_Treatment->GS_Activity_Assay Primary Validation siRNA_Transfection siRNA Transfection (Transient Knockdown) Western_Blot Western Blot (Protein Level) siRNA_Transfection->Western_Blot Primary Validation siRNA_Transfection->GS_Activity_Assay shRNA_Transduction shRNA Transduction (Stable Knockdown) shRNA_Transduction->Western_Blot Primary Validation shRNA_Transduction->GS_Activity_Assay Functional_Assay Functional Assays (e.g., Proliferation, Metabolism) Western_Blot->Functional_Assay GS_Activity_Assay->Functional_Assay

Caption: Experimental workflow for validating glutamine synthetase knockdown.

mTOR_Signaling Glutamine Glutamine alpha_KG α-Ketoglutarate Glutamine->alpha_KG Glutaminolysis Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS GS->Glutamine mTORC1 mTORC1 alpha_KG->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth MSO MSO MSO->GS si_shRNA siRNA/shRNA si_shRNA->GS

Caption: Role of glutamine synthetase in the mTOR signaling pathway.

Conclusion

References

Methionine Sulfoximine Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the enzymatic cross-reactivity of Methionine Sulfoximine (B86345) (MSO), a well-known inhibitor of glutamine synthetase. Intended for researchers, scientists, and drug development professionals, this document summarizes the known interactions of MSO with other enzymes, presenting available quantitative data, detailed experimental protocols for assessing these interactions, and visual representations of the relevant signaling pathways.

Introduction

Methionine Sulfoximine (MSO) is widely recognized for its potent, irreversible inhibition of glutamine synthetase (GS), a key enzyme in nitrogen metabolism.[1] However, the structural similarity of MSO to glutamate (B1630785) and methionine suggests potential off-target effects on other enzymes. Understanding this cross-reactivity is crucial for interpreting experimental results and for the development of more specific therapeutic agents. This guide objectively compares the interaction of MSO with its primary target and other potential enzymatic targets.

Quantitative Comparison of MSO Inhibition

While MSO is a potent inhibitor of glutamine synthetase, its effects on other enzymes are less pronounced. The following table summarizes the available quantitative data for MSO and its analogs against various enzymes.

EnzymeMSO Inhibition Constant (Ki)MSO as a SubstrateAnalog (Buthionine Sulfoximine) Inhibition
Glutamine Synthetase (GS) 1.19 mM (human, competitive)[2]Not applicableNot a potent inhibitor[3]
γ-Glutamylcysteine Synthetase (GCS) Data not availableNot applicableAt least 100x more effective than MSO[3]
L-Amino Acid Oxidase (LAAO) Not reported as an inhibitorActs as a substrate (kinetic data not available)Not applicable
Glutamine Transaminase Not reported as an inhibitorActs as a substrate (kinetic data not available)Not applicable
γ-Cystathionase Not reported as an inhibitorActs as a substrate (kinetic data not available)Not applicable

Note: The lack of specific Ki or IC50 values for MSO with GCS, LAAO, glutamine transaminase, and γ-cystathionase in the current literature highlights an area for further research. The significantly higher potency of buthionine sulfoximine for GCS suggests that MSO is a relatively weak inhibitor of this enzyme.[3]

Signaling Pathway Analysis

The primary off-target effect of MSO with potential signaling implications is the inhibition of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis. Inhibition of GCS can lead to GSH depletion, thereby affecting cellular redox homeostasis and downstream signaling pathways.

glutathione_synthesis_pathway Glutamate Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) Glutamate->GCS Cysteine Cysteine Cysteine->GCS Glycine Glycine GS Glutathione Synthetase Glycine->GS gamma_GC γ-Glutamylcysteine GCS->gamma_GC ATP -> ADP + Pi GSH Glutathione (GSH) GS->GSH ATP -> ADP + Pi gamma_GC->GS MSO This compound (MSO) MSO->GCS Inhibition

Glutathione biosynthesis pathway and MSO inhibition.

Depletion of GSH can disrupt the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress (or GSH depletion), Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

Keap1_Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation GSH_depletion GSH Depletion (e.g., via GCS inhibition) GSH_depletion->Keap1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., GCLC, GCLM) ARE->Antioxidant_Genes Activates Transcription

Impact of GSH depletion on the Keap1-Nrf2 pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of MSO's enzymatic interactions. Below are representative protocols for assaying the activity of the discussed enzymes.

Glutamine Synthetase (GS) Activity Assay (γ-Glutamyl Transferase Method)

This spectrophotometric assay measures the γ-glutamyl transferase activity of GS.

Reagents:

  • Lysis Buffer: 50 mM imidazole-HCl, pH 6.8

  • 1x Assay Buffer: 50 mM imidazole-HCl (pH 6.8), 50 mM L-glutamine, 50 mM hydroxylamine, 20 mM sodium arsenate, 2 mM MnCl₂, 0.4 mM ADP

  • 1x Stop Buffer: 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid

  • γ-glutamylhydroxamate standard

Procedure:

  • Prepare cell or tissue lysates in Lysis Buffer.

  • Determine protein concentration of the lysate.

  • In a microplate, add 20-40 µg of protein lysate and adjust the volume to 50 µL with Lysis Buffer.

  • Add 50 µL of 1x Assay Buffer to initiate the reaction. For inhibition studies, pre-incubate the lysate with varying concentrations of MSO before adding the assay buffer.

  • Incubate at 37°C for a defined period (e.g., 2-6 hours).

  • Stop the reaction by adding 100 µL of 1x Stop Buffer.

  • Centrifuge the plate to pellet any precipitate.

  • Measure the absorbance of the supernatant at 560 nm.

  • Quantify the amount of γ-glutamylhydroxamate produced by comparing to a standard curve.[4]

γ-Glutamylcysteine Synthetase (GCS) Activity Assay

This assay measures the formation of γ-glutamylcysteine, which is then converted to glutathione for quantification.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, 10 mM ATP, 2.5 mM DTT

  • Substrates: 5 mM each of L-glutamate and L-cysteine

  • Glutathione Synthetase (GS)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Glutathione Reductase

  • NADPH

Procedure:

  • Prepare cell or tissue extracts.

  • In a microplate, combine the cell extract with Assay Buffer, substrates, and an excess of purified GS. To test for inhibition, include varying concentrations of MSO.

  • Incubate at 37°C.

  • At various time points, stop the reaction (e.g., by adding sulfosalicylic acid).

  • The amount of glutathione formed is quantified using the Tietze recycling method, which involves the reduction of DTNB by GSH in the presence of glutathione reductase and NADPH. The rate of color change is measured at 412 nm.

L-Amino Acid Oxidase (LAAO) Activity Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a product of the LAAO-catalyzed reaction.

Reagents:

  • Assay Buffer: e.g., 100 mM Sodium Phosphate Buffer, pH 7.5

  • Substrate: L-amino acid (e.g., L-methionine or L-phenylalanine)

  • Horseradish Peroxidase (HRP)

  • A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, HRP, and the HRP substrate.

  • Add the cell lysate or purified enzyme to the reaction mixture.

  • To determine the kinetic parameters for MSO as a substrate, add varying concentrations of MSO to initiate the reaction.

  • Monitor the increase in absorbance or fluorescence over time, which is proportional to the rate of H₂O₂ production.

  • Kinetic parameters (Km and Vmax) can be determined by plotting the reaction rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.[5][6][7]

γ-Cystathionase Activity Assay

This colorimetric assay measures the production of α-ketobutyrate from a suitable substrate.

Reagents:

  • Assay Buffer: e.g., 200 mM Bis-Tris Propane buffer, pH 8.25

  • Substrate: e.g., L-homoserine or β-chloro-L-alanine

  • Pyridoxal 5'-phosphate (PLP)

  • Acidic ninhydrin (B49086) reagent

Procedure:

  • Prepare tissue or cell extracts.

  • The reaction mixture contains the extract, Assay Buffer, PLP, and the substrate. To test MSO as a substrate, replace the standard substrate with varying concentrations of MSO.

  • Incubate at 37°C.

  • Stop the reaction by adding an acidic solution.

  • The product (e.g., cysteine from cystathionine) can be quantified using a colorimetric reaction with acidic ninhydrin, measuring the absorbance at 560 nm.[8] Alternatively, if MSO is a substrate, the production of α-ketobutyrate can be measured.

Conclusion

This compound is a highly specific and potent inhibitor of glutamine synthetase. While it exhibits some cross-reactivity with γ-glutamylcysteine synthetase, its inhibitory effect on this enzyme is considerably weaker. MSO can also serve as a substrate for other enzymes, including L-amino acid oxidase, glutamine transaminase, and γ-cystathionase, although the kinetic parameters of these interactions are not well-defined. For researchers using MSO, it is critical to consider these potential off-target effects, particularly when interpreting data related to glutathione metabolism and cellular redox signaling. Further quantitative studies are warranted to fully elucidate the cross-reactivity profile of MSO.

References

A Researcher's Guide to Methionine Sulfoximine: A Comparative Analysis of Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Methionine Sulfoximine (MSO), the selection of a reliable and high-quality supplier is a critical first step to ensure the validity and reproducibility of experimental results. MSO, a well-established inhibitor of glutamine synthetase (GS), is a pivotal tool in studies ranging from neuroscience to plant biology. This guide provides a comparative analysis of prominent MSO suppliers, offering a structured overview of their product specifications. Crucially, it also details the experimental protocols necessary for users to conduct their own performance validation, addressing the current lack of publicly available, direct comparative studies.

Understanding this compound's Mechanism of Action

This compound exerts its biological effects primarily through the irreversible inhibition of glutamine synthetase. This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. By inhibiting GS, MSO can induce a state of glutamine deficiency and ammonia accumulation, making it a valuable compound for studying a variety of biological processes.

Mechanism of this compound (MSO) Action cluster_0 Glutamine Synthetase Catalytic Cycle cluster_1 Inhibition by MSO Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS ATP ATP ATP->GS Ammonia Ammonia (NH3) Intermediate γ-Glutamyl Phosphate Intermediate Ammonia->Intermediate GS->Intermediate Phosphorylation MSO_P MSO-Phosphate GS->MSO_P Phosphorylation by ATP Glutamine Glutamine Intermediate->Glutamine Ammonia Attack ADP ADP + Pi Intermediate->ADP MSO Methionine Sulfoximine (MSO) MSO->GS Binds to active site MSO_P->GS Irreversible Inhibition

Caption: Mechanism of Glutamine Synthetase inhibition by MSO.

Supplier Comparison

The following table summarizes the product specifications for this compound from several prominent suppliers. This information is based on data available on the suppliers' websites and should be used as a preliminary guide. For the most accurate and up-to-date information, please refer to the respective company's product page and Certificate of Analysis (CoA).

SupplierProduct NamePurity SpecificationFormulationStorage TemperatureQuality Control Mentioned
MedChemExpress L-Methionine-DL-sulfoximineNot explicitly statedCrystalline solid-20°CNMR, HPLC[1]
Spectrum Chemical L-Methionine SulfoximineUngraded (suitable for general industrial or research purposes)Room TemperatureNot explicitly stated[2]
Cayman Chemical L-Methionine-(S,R)-Sulfoximine≥95%A solid-20°C[2]
Sigma-Aldrich L-Methionine sulfoximine, suitable for cell culture≥98% (HPLC)Powder2-8°C
Sigma-Aldrich L-Methionine sulfoximine, EMPROVE® ESSENTIALSolid[3]
Sigma-Aldrich L-Methionine sulfoximine, certified reference material, TraceCERT®Neat20-25°CISO/IEC 17025 and ISO 17034 certified[4]
Selleck Chemicals L-Methionine-DL-sulfoximine>98%Solid-20°C (powder)NMR, HPLC
Thermo Scientific L-Methionine sulfoximine, 98+%98+%Crystalline powderRoom TemperatureTitration with HClO4, Infrared spectrum
InvivoChem MSX (L-Methionine-DL-sulfoximine)Not explicitly stated-20°CNot explicitly stated

Disclaimer: This table is intended for informational purposes only and is based on publicly available data from supplier websites, which may be subject to change. It is not an exhaustive list of all available suppliers. Researchers should always consult the supplier's official documentation for the most current and detailed specifications. The absence of direct, independent comparative studies necessitates that researchers perform their own validation experiments.

Recommended Experimental Protocols for Supplier Comparison

To objectively compare the performance of MSO from different suppliers, we recommend two key experiments: High-Performance Liquid Chromatography (HPLC) for purity assessment and a glutamine synthetase inhibition assay for functional activity.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of MSO purity and the detection of potential impurities.

Methodology:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of MSO from each supplier in the aqueous mobile phase (e.g., 1 mg/mL).

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Run a blank (mobile phase only) to establish a baseline.

    • Inject each MSO sample.

    • The purity is calculated as the percentage of the area of the MSO peak relative to the total area of all peaks in the chromatogram.

Workflow for MSO Purity Analysis by HPLC cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Start MSO from Supplier A, B, C Dissolve Dissolve in Aqueous Mobile Phase Start->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto HPLC System Filter->Inject Separate Separation on C18 Reverse-Phase Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Compare Compare Purity of Suppliers Calculate->Compare Workflow for GS Inhibition Assay cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Data Analysis Prepare_Mix Prepare Reaction Mixture (Buffer, Substrates, Coupling Enzymes) Add_Enzyme Add Glutamine Synthetase & Pre-incubate with MSO Prepare_Mix->Add_Enzyme Prepare_MSO Prepare Serial Dilutions of MSO (Suppliers A, B, C) Prepare_MSO->Add_Enzyme Start_Reaction Initiate Reaction with Ammonia Add_Enzyme->Start_Reaction Monitor Monitor NADH Decrease at 340 nm Start_Reaction->Monitor Calculate_V Calculate Initial Reaction Velocities Monitor->Calculate_V Plot_Data Plot % Inhibition vs. log[MSO] Calculate_V->Plot_Data Determine_IC50 Determine IC50 Values Plot_Data->Determine_IC50 Compare_IC50 Compare Potency of Suppliers Determine_IC50->Compare_IC50

References

A Comparative Guide to the Efficacy of L-MSO versus DL-MSO in Inhibiting Glutamine Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of L-methionine sulfoximine (B86345) (L-MSO) and DL-methionine sulfoximine (DL-MSO) as inhibitors of glutamine synthetase (GS). The information presented is collated from experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Methionine sulfoximine (MSO) is a potent and widely studied inhibitor of glutamine synthetase, an essential enzyme in nitrogen metabolism that catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia. MSO exists as four stereoisomers due to two chiral centers. The biological activity, particularly the inhibition of glutamine synthetase, is highly dependent on the stereochemistry of the molecule.

Efficacy and Stereoselectivity

The inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine (DL-MSO) is a biphasic process. It begins with a reversible competitive inhibition, which is then followed by a rapid, irreversible inactivation of the enzyme.[2][3]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data for the inhibition of human glutamine synthetase by DL-methionine sulfoximine.

InhibitorEnzyme SourceInhibition TypeKi (competitive phase)
DL-Methionine Sulfoximine (L-methionine-S,R-sulfoximine)Recombinant Human Glutamine SynthetaseCompetitive, followed by irreversible inactivation1.19 mM[2][3]

Note: The Ki value represents the initial reversible competitive inhibition. Since DL-MSO is a racemic mixture and only the L-S-isomer is active, the effective concentration of the active inhibitor is half of the total DL-MSO concentration. This implies that the Ki for the pure L-S-MSO isomer would be approximately half of the value reported for the DL-mixture, suggesting significantly higher potency.

Mechanism of Action

The inhibition of glutamine synthetase by MSO is a two-step process:

  • Competitive Binding: MSO, structurally similar to glutamate, initially competes with glutamate for binding to the active site of glutamine synthetase.[2]

  • Irreversible Inactivation: Following binding, MSO is phosphorylated by ATP at the sulfoximine nitrogen atom, forming this compound phosphate.[4] This phosphorylated intermediate acts as a stable transition-state analog that binds very tightly to the enzyme's active site, leading to essentially irreversible inhibition.[4]

Signaling Pathway and Mechanism of Inhibition Diagram

InhibitionMechanism cluster_Enzyme Glutamine Synthetase Active Site GS Glutamine Synthetase ADP_Pi ADP + Pi GS->ADP_Pi MSO_P MSO-Phosphate GS->MSO_P Phosphorylates MSO Glutamate L-Glutamate Glutamate->GS Binds MSO L-S-MSO MSO->GS Competitively Binds ATP ATP ATP->GS Binds Inhibited_GS Irreversibly Inhibited Glutamine Synthetase MSO_P->Inhibited_GS Tightly Binds

Caption: Mechanism of glutamine synthetase inhibition by L-S-MSO.

Experimental Protocols

Glutamine Synthetase Activity Assay

This protocol is adapted from a method used to measure the activity of recombinant human glutamine synthetase.[2]

Principle:

The activity of glutamine synthetase is determined by a coupled-enzyme assay. The ADP produced from the glutamine synthetase reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Reagents:

  • 1 M Imidazole-HCl, pH 7.5

  • 1 M KCl

  • 1 M MgCl2

  • 0.5 M EDTA

  • 100 mM Phosphoenolpyruvate (PEP)

  • 100 mM ATP

  • 200 mM L-Glutamate

  • 10 mM NADH

  • Pyruvate Kinase (PK) solution (e.g., 1000 units/mL)

  • Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)

  • 1 M NH4Cl

  • Recombinant Human Glutamine Synthetase

  • L-MSO or DL-MSO solutions of varying concentrations

Procedure:

  • Prepare a standard reaction mixture in a 1 mL cuvette containing:

    • 10 mM Imidazole-HCl

    • 100 mM KCl

    • 40 mM MgCl2

    • 0.3 mM EDTA

    • 1.2 mM Phosphoenolpyruvate

    • 10 mM ATP

    • 20 mM L-Glutamate

    • 0.25 mM NADH

    • 10 units Pyruvate Kinase

    • 13.3 units Lactate Dehydrogenase

    • 10 mM NH4Cl

  • Add the desired concentration of L-MSO or DL-MSO to the reaction mixture. For control experiments, add the vehicle used to dissolve the MSO.

  • Incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a known amount of glutamine synthetase (e.g., 0.1-0.5 µg).

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • To determine the Ki for competitive inhibition, measure the initial reaction rates at various glutamate concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using Lineweaver-Burk and Dixon plots.[2]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Preparation Preparation cluster_Assay Glutamine Synthetase Assay cluster_Analysis Data Analysis Reagents Prepare Assay Reagents (Buffer, Substrates, Coupled Enzymes) ReactionMix Prepare Reaction Mixture in Cuvettes Reagents->ReactionMix Inhibitors Prepare Stock Solutions of L-MSO and DL-MSO AddInhibitor Add Varying Concentrations of MSO or Vehicle (Control) Inhibitors->AddInhibitor ReactionMix->AddInhibitor PreIncubate Pre-incubate at 37°C AddInhibitor->PreIncubate AddEnzyme Initiate Reaction with Glutamine Synthetase PreIncubate->AddEnzyme MeasureAbsorbance Monitor Absorbance Decrease at 340 nm AddEnzyme->MeasureAbsorbance CalculateRates Calculate Initial Reaction Rates MeasureAbsorbance->CalculateRates PlotData Generate Lineweaver-Burk and Dixon Plots CalculateRates->PlotData DetermineKi Determine Ki for Competitive Inhibition PlotData->DetermineKi

Caption: Experimental workflow for assessing glutamine synthetase inhibition.

Conclusion

The available evidence strongly indicates that the inhibitory effect of this compound on glutamine synthetase is stereospecific, with the L-S-MSO isomer being the active form. DL-MSO, as a racemic mixture, exhibits inhibitory activity due to its L-S-MSO content. For studies requiring the most potent and specific inhibition of glutamine synthetase, the purified L-S-MSO isomer is the superior choice. When using DL-MSO, researchers should be aware that approximately half of the compound is inactive with respect to glutamine synthetase inhibition. This distinction is critical for the accurate interpretation of experimental results and for the development of drugs targeting this essential enzyme.

References

A Comparative Guide to In Vitro Control Experiments for Methionine Sulfoximine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro control experiments for Methionine Sulfoximine (B86345) (MSO) treatment. It explores alternatives, presents supporting experimental data, and offers detailed protocols to ensure the rigor and reproducibility of your research.

Introduction to Methionine Sulfoximine (MSO)

This compound is a well-established and irreversible inhibitor of glutamine synthetase (GS), an essential enzyme in nitrogen metabolism.[1] Its primary mechanism of action involves its phosphorylation by GS, transforming it into a transition-state analog that becomes tightly bound to the enzyme's active site, leading to inactivation.[1] Beyond its role as a GS inhibitor, MSO has been shown to modulate inflammatory responses, notably by reducing the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in vitro.[2] Interestingly, some of these anti-inflammatory effects may be independent of GS inhibition, suggesting that MSO may have other cellular targets.[2]

This guide compares MSO with two other relevant compounds: Buthionine Sulfoximine (BSO) and Glufosinate, providing a framework for selecting appropriate controls and designing robust in vitro experiments.

Comparative Analysis of Inhibitors

A critical aspect of designing control experiments is understanding the similarities and differences between the compound of interest and its alternatives. This section compares MSO, BSO, and Glufosinate based on their mechanism of action and reported in vitro effects.

CompoundPrimary TargetMechanism of ActionReported In Vitro Effects
This compound (MSO) Glutamine Synthetase (GS)[1]Irreversible inhibitor; acts as a transition-state analog after phosphorylation by GS.[1]- Inhibits GS activity. - Reduces LPS-induced IL-6 and TNF-α production in macrophages.[2] - Can induce apoptosis in some cell types.
Buthionine Sulfoximine (BSO) γ-Glutamylcysteine Synthetase (γ-GCS)[3]Irreversible inhibitor of the first enzyme in glutathione (B108866) synthesis.[3]- Depletes intracellular glutathione (GSH) levels.[4] - Can enhance the cytotoxicity of certain anticancer drugs.[5] - May induce apoptosis through oxidative stress.[6]
Glufosinate Glutamine Synthetase (GS)[5]Competitive inhibitor with respect to glutamate (B1630785).[5]- Inhibits GS activity, leading to ammonia (B1221849) accumulation in plant cells.[5] - Used as a broad-spectrum herbicide.[5] - Limited data on direct effects on inflammatory cytokine production in mammalian cells.

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to assess the effects of MSO and its alternatives.

Glutamine Synthetase (GS) Activity Assay

This assay measures the enzymatic activity of GS in cell lysates, allowing for the direct assessment of inhibition by MSO, Glufosinate, and other compounds.

a. Control Groups:

  • Negative Control: Cells treated with the vehicle (e.g., sterile PBS or DMSO) used to dissolve the inhibitors.[7]

  • Positive Control: Untreated cell lysate with known GS activity or a purified GS enzyme.

  • Test Groups: Cells treated with various concentrations of MSO, BSO, or Glufosinate.

b. Protocol:

  • Cell Lysis:

    • Culture cells to the desired confluence.

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100 and protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing L-glutamate, ATP, and hydroxylamine (B1172632) in a suitable buffer (e.g., imidazole-HCl buffer).

    • In a 96-well plate, add a standardized amount of cell lysate to each well.

    • Add the test compounds (MSO, BSO, Glufosinate) at desired concentrations to the respective wells.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution containing ferric chloride.

    • The γ-glutamyl hydroxamate produced in the reaction forms a colored complex with ferric chloride.

    • Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the GS activity, typically expressed as units per milligram of protein.

    • Determine the percentage of inhibition for each compound relative to the vehicle control.

    • Calculate the IC50 value for each inhibitor.

Macrophage Stimulation and Cytokine Quantification

This experiment evaluates the effect of the inhibitors on the inflammatory response of macrophages stimulated with Lipopolysaccharide (LPS).

a. Control Groups:

  • Unstimulated Control: Macrophages cultured in media alone.

  • Vehicle Control: Macrophages treated with the vehicle and stimulated with LPS.

  • Positive Control: Macrophages stimulated with LPS only.

  • Test Groups: Macrophages pre-treated with various concentrations of MSO, BSO, or Glufosinate, followed by LPS stimulation.

b. Protocol:

  • Cell Culture and Treatment:

    • Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of MSO, BSO, or Glufosinate for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a desired duration (e.g., 24 hours).

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatant.

  • Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody.

    • Add the collected supernatants and standards to the wells.

    • Follow the kit manufacturer's instructions for subsequent steps, including the addition of detection antibody, enzyme conjugate (e.g., streptavidin-HRP), and substrate.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.

    • Compare the cytokine levels in the test groups to the LPS-only positive control.

Cell Viability Assay

This assay determines the cytotoxic effects of the inhibitors on the cells used in the experiments.

a. Control Groups:

  • Untreated Control: Cells in culture media alone.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle used.

  • Test Groups: Cells treated with a range of concentrations of MSO, BSO, or Glufosinate.

b. Protocol (MTT Assay):

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After cell attachment, add the test compounds at various concentrations.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value for cytotoxicity for each compound.

Signaling Pathways and Visualizations

Understanding the signaling pathways affected by MSO and its alternatives is crucial for interpreting experimental results. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways.

Glutamine Synthetase and Downstream Effects

This pathway illustrates the central role of glutamine synthetase in converting glutamate and ammonia to glutamine, a critical step in nitrogen metabolism. Inhibition of GS by MSO or Glufosinate disrupts this process.

Glutamine_Synthetase_Pathway Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS Ammonia Ammonia Ammonia->GS Glutamine Glutamine GS->Glutamine MSO MSO / Glufosinate MSO->GS Inhibition

Caption: Inhibition of Glutamine Synthetase by MSO and Glufosinate.

LPS-Induced Pro-inflammatory Cytokine Production

This diagram outlines the signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6. MSO has been shown to inhibit this pathway, potentially at a post-transcriptional level.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_I_B NF-κB / IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB (active) NFkB_I_B->NFkB Nucleus Nucleus NFkB->Nucleus Cytokine_Genes Pro-inflammatory Cytokine Genes Cytokines TNF-α, IL-6 Cytokine_Genes->Cytokines Transcription & Translation MSO MSO MSO->Cytokines Inhibition

Caption: MSO Inhibition of LPS-induced Cytokine Production.

Glutathione Synthesis Pathway

This pathway shows the synthesis of glutathione, a key antioxidant. BSO specifically inhibits γ-glutamylcysteine synthetase (γ-GCS), the first and rate-limiting enzyme in this pathway, leading to GSH depletion.

Glutathione_Synthesis_Pathway Glutamate Glutamate gamma_GCS γ-GCS Glutamate->gamma_GCS Cysteine Cysteine Cysteine->gamma_GCS gamma_Glutamylcysteine γ-Glutamylcysteine gamma_GCS->gamma_Glutamylcysteine GS_synthase GSH Synthase gamma_Glutamylcysteine->GS_synthase Glutathione Glutathione (GSH) GS_synthase->Glutathione BSO BSO BSO->gamma_GCS Inhibition

Caption: BSO Inhibition of Glutathione Synthesis.

Conclusion

References

Confirming Methionine Sulfoximine's In Vivo Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent is hitting its intended target within a living organism is a critical step. This guide provides a comparative overview of established and emerging methods to verify the in vivo target engagement of Methionine Sulfoximine (B86345) (MSO), an irreversible inhibitor of glutamine synthetase (GS).

Methionine sulfoximine is a valuable tool for studying glutamine metabolism and holds therapeutic potential in various diseases.[1] Its primary mechanism of action is the irreversible inhibition of glutamine synthetase, a key enzyme in nitrogen metabolism and glutamate (B1630785) homeostasis.[2][3] Verifying that MSO effectively engages with and inhibits GS in vivo is paramount for interpreting experimental results and advancing its therapeutic development.

This guide details and compares several orthogonal approaches to confirm MSO's target engagement, including direct enzymatic assays, biomarker analysis, advanced imaging techniques, mass spectrometry-based proteomics, and antibody-based methods.

Comparison of In Vivo Target Engagement Methods for MSO

MethodPrincipleSample TypeThroughputQuantitative?Key AdvantagesKey Limitations
Direct Enzymatic Assay Measures the catalytic activity of glutamine synthetase in tissue lysates.Tissue homogenatesMediumYesDirect, well-established, relatively low cost.Requires tissue harvesting, potential for post-mortem artifacts.
Biomarker Analysis (Glutamate/Glutamine Levels) Quantifies the levels of the substrate (glutamate) and product (glutamine) of the GS reaction.Plasma, tissue extracts, cerebrospinal fluidHighYesReflects the functional consequence of GS inhibition, can be minimally invasive (plasma).Indirect, metabolite levels can be influenced by other pathways.
PET Imaging with 18F-FGln Visualizes and quantifies the uptake of a radiolabeled glutamine analog, reflecting glutamine metabolism.Whole organismLowYesNon-invasive, provides spatial information on target engagement.Requires specialized equipment and radiotracers, indirect measure of GS activity.
Mass Spectrometry (Proteomics) Directly detects the MSO-phosphate adduct on glutamine synthetase or quantifies changes in GS protein levels.Tissue homogenates, cell lysatesMediumYesHighly specific, can provide site of modification information.Technically demanding, requires sophisticated instrumentation.
Antibody-Based Methods (Western Blot) Detects the presence and quantity of glutamine synthetase protein.Tissue homogenates, cell lysatesHighSemi-quantitativeWidely available, relatively simple to perform.Does not directly measure enzyme activity or inhibition.

Experimental Protocols

Direct Enzymatic Assay of Glutamine Synthetase Activity

This protocol measures the γ-glutamyltransferase activity of GS in a colorimetric assay.

Materials:

  • Tissue homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 150 mM NaCl, protease inhibitors)

  • Glutamine Synthetase Assay Buffer (e.g., 50 mM imidazole-HCl, pH 7.2, 20 mM L-glutamine, 25 mM hydroxylamine, 2.5 mM MnCl₂, 0.2 mM ADP)

  • Stop Solution (e.g., 10% (w/v) FeCl₃, 6% (w/v) trichloroacetic acid, 0.6 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Homogenize harvested tissue samples in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (tissue lysate) and determine the protein concentration.

  • In a 96-well plate, add 50-100 µg of tissue lysate protein to each well.

  • Initiate the reaction by adding 100 µL of pre-warmed (37°C) Glutamine Synthetase Assay Buffer.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate GS activity relative to a standard curve of γ-glutamyl hydroxamate.

Measurement of Glutamate and Glutamine Levels by HPLC

This protocol outlines the quantification of glutamate and glutamine in tissue samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

  • Perchloric acid (PCA)

  • Potassium carbonate (K₂CO₃)

  • O-phthalaldehyde (OPA) derivatizing reagent

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Homogenize frozen tissue samples in 0.4 M PCA.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant with 3 M K₂CO₃.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Derivatize the amino acids in the supernatant with OPA reagent.

  • Inject the derivatized sample onto the C18 HPLC column.

  • Separate the amino acids using a gradient elution profile.

  • Detect the fluorescent derivatives using a fluorescence detector (excitation ~340 nm, emission ~450 nm).

  • Quantify glutamate and glutamine concentrations based on the peak areas of known standards.[4]

In Vivo PET Imaging with 18F-FGln

This protocol provides a general workflow for positron emission tomography (PET) imaging to assess changes in glutamine uptake following MSO treatment.

Materials:

  • 18F-fluoroglutamine (18F-FGln) radiotracer

  • Animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administer MSO to the animal model at the desired dose and time course.

  • Anesthetize the animal and position it in the PET/CT scanner.

  • Inject a bolus of 18F-FGln intravenously.

  • Acquire dynamic or static PET images over a specified time period (e.g., 60 minutes).[5][6]

  • Reconstruct the PET images and co-register them with CT images for anatomical reference.

  • Draw regions of interest (ROIs) over the target tissue and a reference tissue (e.g., muscle).

  • Calculate the standardized uptake value (SUV) or tissue-to-background ratios to quantify 18F-FGln uptake.

  • Compare the uptake in MSO-treated animals to vehicle-treated controls.

Visualizing the Pathways and Workflows

MSO_Target_Engagement cluster_MSO MSO Administration cluster_GS Target Enzyme cluster_Confirmation Confirmation Methods MSO This compound (MSO) GS Glutamine Synthetase (GS) MSO->GS Irreversible Inhibition Glutamine Glutamine GS->Glutamine Product Enzymatic_Assay Direct Enzymatic Assay (Decreased Activity) GS->Enzymatic_Assay MS Mass Spectrometry (MSO-GS Adduct) GS->MS WB Western Blot (GS Protein Levels) GS->WB Glutamate Glutamate Glutamate->GS Substrate Biomarker Biomarker Analysis (Increased Glutamate, Decreased Glutamine) Glutamate->Biomarker Glutamine->Biomarker PET PET Imaging (18F-FGln) (Altered Uptake) Glutamine->PET

Figure 1. Confirmation of MSO's target engagement on glutamine synthetase.

Experimental_Workflow cluster_assays Analytical Methods start In Vivo MSO Administration tissue Tissue/Sample Collection start->tissue imaging In Vivo Imaging (PET/MRI) start->imaging assay1 Enzymatic Assay tissue->assay1 assay2 Metabolite Analysis (HPLC/MS) tissue->assay2 assay3 Proteomics (MS) tissue->assay3 assay4 Western Blot tissue->assay4 data Data Analysis & Interpretation assay1->data assay2->data assay3->data assay4->data imaging->data

Figure 2. General experimental workflow for confirming MSO target engagement.

Alternative Glutamine Synthetase Inhibitors for Comparative Studies

To ensure the observed effects are specific to GS inhibition, employing alternative inhibitors with different mechanisms or chemical scaffolds is a valuable strategy.

InhibitorMechanism of ActionKey Characteristics
Phosphinothricin (PPT) Irreversible inhibitor, glutamate analogPotent inhibitor, also used as an herbicide.[2]
Acivicin Irreversible inhibitor, glutamine analogBroad-spectrum inhibitor of glutamine-utilizing enzymes.[7]
Azaserine Irreversible inhibitor, glutamine analogAlso a broad-spectrum inhibitor of glutamine-utilizing enzymes.[7]

By employing a combination of the methods described in this guide, researchers can confidently confirm the in vivo target engagement of this compound, leading to a more robust understanding of its biological effects and therapeutic potential.

References

L-Methionine Sulfoximine (MSO): A Comparative Analysis of its Effects on Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of L-Methionine Sulfoximine (MSO), a well-known inhibitor of glutamine synthetase (GS), across various cell types. By summarizing key experimental findings, this document aims to serve as a valuable resource for researchers investigating cellular metabolism, neurobiology, and oncology.

Executive Summary

L-Methionine Sulfoximine (MSO) is an irreversible inhibitor of glutamine synthetase, the enzyme responsible for the synthesis of glutamine from glutamate (B1630785) and ammonia. This inhibition disrupts cellular metabolism and has distinct consequences in different cell types. In the nervous system, MSO primarily affects astrocytes, the main location of glutamine synthetase in the brain, leading to a disruption of the glutamate-glutamine cycle that is crucial for neurotransmission. In cancer cells, the efficacy of MSO is often dependent on the metabolic state of the cells, particularly their reliance on glutamine. This guide delves into the comparative effects of MSO on cell viability, apoptosis, and key signaling pathways in astrocytes, neurons, and various cancer cell lines.

Comparative Efficacy of MSO on Cell Viability

Cell Type/LineMSO ConcentrationExposure TimeEffect on Cell ViabilityReference
Normal Cells
Primary Cortical Astrocytes5%24 hours32% decrease[1]
Primary Cortical Neurons≥1.00%>12 hoursProgressive and dramatic loss[2]
Cancer Cells
Sarcoma Cell Lines (Glutamine-deprived)Not specifiedNot specifiedAbolished proliferation[1]
A549 (Lung Cancer)Not specifiedHyperoxic conditionsAttenuated hyperoxic cell injury[3]
Glioblastoma (T98G)10µM48-72 hoursSignificant decrease in proliferation[4]
NeuroblastomaNot specifiedNot specifiedInhibition of viability[5]

Note: The lack of standardized reporting of IC50 values for MSO across multiple cell lines in the searched literature makes a direct quantitative comparison challenging. The data presented reflects the findings of individual studies.

Induction of Apoptosis by MSO

MSO has been shown to induce apoptosis in various cell types, although the extent and mechanisms can differ. The disruption of glutamine metabolism and the subsequent cellular stress are key triggers for programmed cell death.

Cell Type/LineMSO ConcentrationKey Apoptotic EventsReference
Primary Cortical Astrocytes5%Increased apoptosis[1]
Glioblastoma (T98G)Not specifiedIncreased Bax/Bcl-2 ratio, caspase activation[6]
Granulosa Cells (H2O2-induced stress model)Not specifiedIncreased cleaved caspase-3[7]

Signaling Pathways Modulated by MSO

MSO's primary action of inhibiting glutamine synthetase triggers a cascade of changes in intracellular signaling pathways, most notably those related to nutrient sensing and cellular stress responses.

MSO and the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. MSO has been shown to activate mTOR, particularly under conditions of glutamine depletion. This suggests a complex interplay between glutamine metabolism and mTOR signaling.[8][9]

MSO_mTOR_Pathway MSO MSO GS Glutamine Synthetase (GS) MSO->GS Glutamine Glutamine Synthesis GS->Glutamine Catalyzes mTORC1 mTORC1 Glutamine->mTORC1 S6K1 S6 Kinase 1 (S6K1) mTORC1->S6K1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes

Caption: MSO inhibits Glutamine Synthetase, which can lead to mTORC1 activation.

MSO and the Autophagy Signaling Pathway

Autophagy is a cellular recycling process that is critical for maintaining cellular homeostasis, especially under conditions of nutrient stress. Inhibition of glutamine synthetase by MSO has been linked to the induction of autophagy, a process regulated by the PI3K/Akt/FOXO signaling axis.[8][9]

MSO_Autophagy_Pathway MSO MSO GS Glutamine Synthetase (GS) MSO->GS Autophagy Autophagy GS->Autophagy Induces PI3K_Akt PI3K/Akt Pathway FOXO3 FOXO3 PI3K_Akt->FOXO3 FOXO3->GS Upregulates Expression CellSurvival Cell Survival Autophagy->CellSurvival

Caption: MSO-mediated GS inhibition is linked to autophagy induction.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess the effects of MSO on cultured cells.

Glutamine Synthetase (GS) Activity Assay

This assay measures the enzymatic activity of GS, the direct target of MSO.

Principle: The assay can be performed using a colorimetric or spectrophotometric method. One common method relies on the γ-glutamyl transferase reaction of GS, which measures the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine.[9][10] The product can be detected spectrophotometrically at 560 nm.[9] Alternatively, a coupled enzymatic assay can be used to measure the ADP produced from the synthesis of glutamine, which is linked to the oxidation of NADH, measured at 340 nm.[8]

Workflow:

GS_Activity_Assay start Start cell_lysis Cell Lysis & Protein Extraction start->cell_lysis assay_reaction Incubate with Assay Buffer (Substrates + Cofactors) cell_lysis->assay_reaction color_development Add Stop/Color Reagent assay_reaction->color_development measurement Measure Absorbance (e.g., 560 nm) color_development->measurement end End measurement->end

Caption: Workflow for a colorimetric glutamine synthetase activity assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan (B1609692) crystals.[11] These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding mso_treatment Treat with MSO cell_seeding->mso_treatment mtt_addition Add MTT Reagent mso_treatment->mtt_addition incubation Incubate (e.g., 4h) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization measurement Measure Absorbance (550-600 nm) solubilization->measurement end End measurement->end

Caption: General workflow for an MTT cell viability assay.

Apoptosis Detection (Annexin V Staining)

Annexin V staining is a common method for detecting early-stage apoptosis.

Principle: In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[3][12][13] Propidium iodide (PI) is often used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[3]

Workflow:

AnnexinV_Workflow start Start cell_harvest Harvest Cells start->cell_harvest wash_cells Wash with Binding Buffer cell_harvest->wash_cells staining Incubate with Annexin V-FITC & PI wash_cells->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry end End flow_cytometry->end

Caption: Workflow for Annexin V apoptosis detection by flow cytometry.

Caspase Activity Assay

Caspase activity assays measure the activation of caspases, which are key executioners of apoptosis.

Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule.[14][15][16] Upon cleavage by the active caspase, the reporter molecule is released and can be quantified spectrophotometrically or fluorometrically.

Workflow:

Caspase_Assay_Workflow start Start cell_lysis Cell Lysis start->cell_lysis reaction_setup Incubate Lysate with Caspase Substrate cell_lysis->reaction_setup measurement Measure Signal (Absorbance or Fluorescence) reaction_setup->measurement end End measurement->end

References

A Comparative Guide to Methionine Sulfoximine Alternatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Methionine Sulfoximine (MSO) has been a cornerstone tool for researchers studying nitrogen metabolism and glutamate (B1630785) neurotransmission due to its potent inhibition of glutamine synthetase (GS). However, the quest for enhanced specificity, varied potency, and alternative experimental applications has led to the exploration of several alternatives. This guide provides a comprehensive comparison of MSO and its primary alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal inhibitor for their studies.

Executive Summary

Phosphinothricin (PPT), also known as glufosinate, stands out as the most widely used and studied alternative to MSO. Both compounds are glutamate analogs that irreversibly inhibit glutamine synthetase, albeit through slightly different mechanisms. While MSO undergoes a biphasic inhibition involving initial competitive binding followed by irreversible inactivation, PPT forms a stable, irreversible complex with the enzyme after phosphorylation. Experimental data suggests that PPT is a more potent inhibitor of both plant and bacterial GS than MSO. Other classes of GS inhibitors, such as bisphosphonates and ATP-competitive inhibitors, offer alternative mechanisms of action but are less commonly employed as direct MSO substitutes in many research contexts.

Comparative Analysis of Glutamine Synthetase Inhibitors

The following table summarizes the key characteristics of this compound and its primary alternative, Phosphinothricin.

FeatureThis compound (MSO)Phosphinothricin (PPT, Glufosinate)Other Alternatives (e.g., Bisphosphonates)
Target Enzyme Glutamine Synthetase (GS)Glutamine Synthetase (GS)Glutamine Synthetase (GS)
Mechanism of Action Glutamate analog; Biphasic inhibition: initial reversible competitive inhibition followed by irreversible inactivation.[1][2]Glutamate analog; Forms an irreversible enzyme-inhibitor complex after phosphorylation.[3]Varied; can be ATP-competitive or bind to other sites on the enzyme.
Potency Ki of 1.19 mM for human GS.[1][2]Reported to be approximately 2.2 times more potent than MSO in inhibiting plant and bacterial GS.[3]Varies depending on the specific compound.
Primary Applications Inhibition of GS in neuroscience, plant biology, and cancer research; selection agent for the bar gene.Herbicide; potent inhibitor of GS in plant and microbial research; selection agent for the bar gene.Primarily investigated for herbicidal and antimicrobial properties.
Off-Target Effects Can inhibit γ-glutamylcysteine synthetase, but in vivo effects on glutathione (B108866) levels in the brain are not consistently observed.[1] May activate the mTOR pathway.[4]Can also activate the mTOR pathway.[4]Specific off-target effects are compound-dependent.

Signaling Pathways and Experimental Workflows

Glutamine Synthetase Catalytic Cycle and Inhibition

The following diagram illustrates the normal catalytic cycle of glutamine synthetase and the points of inhibition by MSO and PPT.

GSCycle cluster_cycle Glutamine Synthetase Catalytic Cycle cluster_inhibition Inhibition GS Glutamine Synthetase GS_Glu_ATP GS-Glu-ATP Complex GS->GS_Glu_ATP binds Glu Glutamate Glu->GS_Glu_ATP ATP ATP ATP->GS_Glu_ATP gamma_GP γ-Glutamyl Phosphate (intermediate) GS_Glu_ATP->gamma_GP phosphorylation Inhibited_GS_MSO Irreversibly Inhibited GS (MSO-Phosphate) GS_Glu_ATP->Inhibited_GS_MSO phosphorylation (irreversible) Inhibited_GS_PPT Irreversibly Inhibited GS (PPT-Phosphate) GS_Glu_ATP->Inhibited_GS_PPT phosphorylation (irreversible) GS_Gln_ADP_Pi GS-Gln-ADP-Pi Complex gamma_GP->GS_Gln_ADP_Pi amination NH3 Ammonia NH3->GS_Gln_ADP_Pi GS_Gln_ADP_Pi->GS release Gln Glutamine GS_Gln_ADP_Pi->Gln ADP_Pi ADP + Pi GS_Gln_ADP_Pi->ADP_Pi MSO Methionine Sulfoximine MSO->GS_Glu_ATP competes with Glutamate PPT Phosphinothricin PPT->GS_Glu_ATP competes with Glutamate

Caption: Inhibition of the Glutamine Synthetase cycle by MSO and PPT.

General Experimental Workflow for Comparing GS Inhibitors

This workflow outlines the steps for comparing the efficacy of different glutamine synthetase inhibitors in a cell-based assay.

Workflow Start Start: Cell Culture Treatment Treat cells with varying concentrations of MSO, PPT, or other inhibitors Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Cell Lysis and Protein Quantification Incubation->Lysis GS_Assay Glutamine Synthetase Activity Assay Lysis->GS_Assay Data_Analysis Data Analysis: Determine IC50 values GS_Assay->Data_Analysis End End: Compare Potency Data_Analysis->End

Caption: Workflow for comparing GS inhibitor efficacy in cell culture.

Experimental Protocols

Glutamine Synthetase Activity Assay (Colorimetric)

This protocol is adapted from several sources and measures the γ-glutamyl transferase activity of GS.

Materials:

  • Lysis Buffer: 50 mM Imidazole-HCl, pH 6.8

  • Assay Buffer (1x): 50 mM Imidazole-HCl (pH 6.8), 50 mM L-glutamine, 50 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.4 mM ADP.

  • Stop Solution (1x): 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid.

  • γ-glutamylhydroxamate standard.

  • Microplate reader capable of measuring absorbance at 540-560 nm.

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Inhibitor Treatment (for IC50 determination):

    • In a 96-well plate, add a constant amount of cell lysate (e.g., 20-50 µg of protein) to each well.

    • Add varying concentrations of the GS inhibitor (MSO, PPT, etc.) to the wells. Include a vehicle control.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Enzymatic Reaction:

    • Add an equal volume of 1x Assay Buffer to each well to start the reaction.

    • Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).

  • Stopping the Reaction and Detection:

    • Add an equal volume of 1x Stop Solution to each well to terminate the reaction.

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet any precipitate.

    • Measure the absorbance of the supernatant at 540-560 nm.

  • Data Analysis:

    • Generate a standard curve using the γ-glutamylhydroxamate standard.

    • Calculate the GS activity in each sample relative to the control.

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Use of MSO and PPT as Selective Agents in Plant Tissue Culture

This protocol provides a general guideline for selecting transformed plant cells expressing the bar gene, which confers resistance to both MSO and PPT.

Materials:

  • Plant tissue culture medium appropriate for the species.

  • Stock solutions of MSO (e.g., 10 mM) and PPT (e.g., 10 mg/mL), filter-sterilized.

  • Transformed plant cells or explants.

Procedure:

  • Determine Optimal Selective Agent Concentration:

    • Culture non-transformed (wild-type) cells or explants on a medium containing a range of MSO (e.g., 1-50 µM) or PPT (e.g., 0.1-10 mg/L) concentrations.

    • After a defined culture period (e.g., 2-4 weeks), identify the minimum concentration of each agent that completely inhibits the growth of wild-type tissue. This is the optimal concentration for selection.

  • Selection of Transformants:

    • After transformation with a vector containing the bar gene, culture the cells or explants on the selection medium containing the predetermined optimal concentration of MSO or PPT.

    • Subculture the surviving, growing tissues to fresh selection medium every 2-3 weeks.

  • Regeneration of Resistant Plants:

    • Once resistant calli or shoots are well-established, transfer them to a regeneration medium, which may contain a reduced concentration of the selective agent or no selective agent, to promote plantlet development.

Conclusion

While this compound remains a valuable tool in various research fields, Phosphinothricin presents a more potent and widely adopted alternative, particularly in plant and microbial studies. The choice between these inhibitors will ultimately depend on the specific research question, the experimental system, and the desired potency. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific application. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and designing robust experiments.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methionine Sulfoximine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methionine Sulfoximine (MSX), a neurotoxic compound and an inhibitor of glutamine synthetase and gamma-glutamylcysteine (B196262) synthetase.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and protecting the environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance and presents several risks upon exposure.[1] It is crucial to handle this chemical with appropriate care, utilizing proper personal protective equipment (PPE) in a well-ventilated area.[1][2][3]

Summary of Hazards:

Hazard TypeDescriptionCitations
Irritant Causes irritation to the skin, eyes, and respiratory system.[1][3]
Neurotoxicity As a neurotoxic agent, it can have adverse effects on the nervous system.[4][5]
Developmental Toxicity Has recorded instances of foetotoxicity, foetolethality, and specific developmental abnormalities.[1]
Combustibility While it is a combustible solid, it propagates flame with difficulty. Dust from the compound may form an explosive mixture with air.[1]

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure when handling this compound.

EquipmentSpecificationCitations
Gloves Chemical-resistant gloves.[1][6]
Eye Protection Safety glasses or goggles.[1][6]
Body Protection Protective clothing or a lab coat.[1][6]
Respiratory Protection A dust respirator should be worn, especially when handling the powder form, to avoid inhalation.[1][7]

Operational and Disposal Plans

The following sections provide detailed protocols for spill management and routine disposal of this compound waste.

Spill Management Protocol

Immediate and correct response to a spill is critical to contain the hazard.

1. Minor Spills (Dry Powder):

  • Immediate Action: Clean up all spills immediately.[1][2]

  • Ventilation: Ensure the area is well-ventilated.

  • Avoid Dust: Use dry clean-up procedures and avoid actions that generate dust.[1][2] Do not use air hoses for cleaning.[2]

  • Containment: Carefully sweep, shovel, or vacuum the spilled material.[1] If using a vacuum, it should be an explosion-proof model designed for grounded use.[1][2]

  • Collection: Place the collected residue into a clean, dry, sealable, and properly labeled container for disposal.[1][2]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains.[1]

2. Major Spills:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1][7]

  • Emergency Services: Notify and alert emergency responders, providing the location and nature of the hazard.[1]

  • Containment: Prevent the spillage from entering drains, sewers, or water courses by any available means.[1][2]

  • Personal Protection: Only trained personnel with appropriate protective clothing and respiratory protection should approach the spill area.[1]

  • Cleanup: Follow the procedures for a minor spill once the situation is under control.

Step-by-Step Waste Disposal Procedure

All waste containing this compound must be treated as hazardous waste and handled in strict accordance with local, state, and federal regulations.[1][8]

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

  • Segregate this waste from other laboratory waste streams.

2. Waste Collection and Labeling:

  • Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Collect liquid waste in a separate, compatible, and leak-proof container.

  • Label the container clearly with "Hazardous Waste," the name "this compound," and any other required hazard warnings.[9]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials like strong oxidizing agents.[10][11]

  • Ensure the storage area is cool, dry, and well-ventilated.[3][10]

4. Final Disposal:

  • Prohibition: DO NOT discharge this compound waste into sewers or waterways.[1][7]

  • Professional Service: Arrange for disposal through a licensed professional waste disposal company.[7]

  • Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Dispose of contaminated packaging and containers as unused product in the same manner.[7]

  • Regulatory Compliance: The chemical waste generator is responsible for correctly classifying the waste and ensuring compliance with all applicable regulations, including EPA guidelines (40 CFR Parts 261.3) and local rules.[10]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start MSX Waste Generated (Unused chemical, contaminated labware, spill debris) assess Assess Waste Type start->assess solid Solid Waste assess->solid Solid liquid Liquid Waste assess->liquid Liquid container_solid Collect in a designated, sealed, and labeled hazardous waste container. solid->container_solid container_liquid Collect in a compatible, leak-proof, and labeled hazardous waste container. liquid->container_liquid storage Store securely in a designated Satellite Accumulation Area. container_solid->storage container_liquid->storage disposal_co Contact Licensed Waste Disposal Company storage->disposal_co transport Arrange for Pickup and Transport disposal_co->transport final_disp Final Disposal: Chemical Incineration (with afterburner and scrubber) transport->final_disp

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Methionine Sulfoximine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methionine Sulfoximine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound is a chemical that requires careful handling due to its potential hazards. While some sources may classify it as non-hazardous, the majority of safety data sheets indicate that it can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is crucial to adhere to the following safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may also cause digestive tract irritation.[5]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye and Face Safety glasses with side-shields or chemical safety goggles.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5][6]
Hand Chemical-resistant, impervious gloves.Inspect gloves prior to use.[6]
Body Laboratory coat or other suitable protective clothing.To prevent skin exposure.[1][5]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when ventilation is inadequate or if dust is generated.[1][5][6]

Operational Procedures for Safe Handling

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.[1][5]

    • Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of dust.[3]

    • Minimize dust generation and accumulation.[5]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Keep the container tightly sealed when not in use.[1][5]

    • Wash hands thoroughly with soap and water after handling.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][3][5]

    • Keep containers securely sealed to prevent leakage.[3]

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

    • For long-term stability, some suppliers recommend storing in a freezer.[1][2]

Emergency and Disposal Plans

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][5]

  • Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[5]

Spill and Leak Procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Avoid breathing dust.

    • Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[3][5]

    • Clean the spill area with soap and water.[7]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[3]

    • Prevent the spill from entering drains or water courses.[3]

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.[3]

  • Waste materials may be classified as hazardous.[2]

  • Consult with a licensed professional waste disposal service.[8]

  • Do not empty into drains.[2]

Quantitative Data

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C5H12N2O3S[2][9]
Molecular Weight 180.23 g/mol [9][10]
Appearance White to off-white powder/solid[2]
Melting Point >210 °C (decomposes)
Boiling Point 352.2°C at 760 mmHg[4]
Density 1.46 g/cm³[4]
Solubility Soluble in water (sparingly).[4][11]

Experimental Protocol: Inhibition of Glutamine Synthetase

This compound is a known inhibitor of glutamine synthetase.[11] While specific experimental protocols can vary, a general methodology to assess this inhibition is as follows:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS, pH 7.2).

    • Prepare a solution of purified glutamine synthetase.

    • Prepare assay buffer containing the necessary substrates for the glutamine synthetase reaction (e.g., glutamate, ATP, and ammonia).

  • Inhibition Assay:

    • In a microplate or similar vessel, combine the glutamine synthetase enzyme with varying concentrations of the this compound inhibitor.

    • Include a control group with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate-containing assay buffer.

  • Detection and Analysis:

    • Measure the product of the enzymatic reaction over time. Common methods include colorimetric assays that detect the amount of γ-glutamyl hydroxamate formed or measuring the inorganic phosphate (B84403) released from ATP hydrolysis.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the glutamine synthetase activity.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_cleanup 4. Cleanup & Disposal cluster_emergency 5. Emergency Procedures Prep Review SDS and SOPs GatherPPE Gather Appropriate PPE Prep->GatherPPE CheckVentilation Ensure Proper Ventilation GatherPPE->CheckVentilation Weighing Weighing and Preparation of Solutions CheckVentilation->Weighing Experiment Conducting Experiment Weighing->Experiment Store Store in a Cool, Dry, Well-Ventilated Area Experiment->Store Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Waste Dispose of Waste in Labeled Containers Decontaminate->Waste Spill Spill Cleanup Exposure First Aid for Exposure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methionine Sulfoximine
Reactant of Route 2
Methionine Sulfoximine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。